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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Amino-5-(difluoromethoxy)pyrimidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Ami...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Amino-5-(difluoromethoxy)pyrimidine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. Although a novel scaffold with limited directly published data, this document, through expert analysis of its constituent moieties—the 2-aminopyrimidine core and the 5-difluoromethoxy substituent—elucidates its predicted characteristics, potential synthetic routes, and likely applications in drug discovery. This guide serves as a foundational resource for researchers looking to leverage the unique properties of this molecule in the design of next-generation therapeutics.

Introduction: The Strategic Value of Fluorinated Pyrimidines

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the scaffold of numerous approved drugs and biologically active molecules.[1] The introduction of fluorine-containing substituents has become a powerful strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates, enhancing metabolic stability, tuning lipophilicity, and improving target engagement.[2] The difluoromethoxy (-OCHF₂) group, in particular, offers a unique combination of properties: it is a metabolically stable, lipophilic hydrogen bond donor, a rare and valuable characteristic in drug design.[2][3]

2-Amino-5-(difluoromethoxy)pyrimidine combines the privileged 2-aminopyrimidine scaffold, known for its diverse biological activities, with the advantageous difluoromethoxy group.[1] This guide will provide a detailed examination of the predicted properties and chemistry of this promising, yet underexplored, molecule.

Physicochemical Properties

The properties of 2-Amino-5-(difluoromethoxy)pyrimidine can be inferred from the analysis of its two key structural components.

The 2-Aminopyrimidine Core

The 2-aminopyrimidine moiety is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, and an amino group at the 2-position.[1] This arrangement confers specific properties:

  • Hydrogen Bonding: It possesses both hydrogen bond donors (the amino group) and acceptors (the ring nitrogens), enabling strong interactions with biological targets.[4]

  • Basicity: The amino group is a weak base, and the ring nitrogens are also basic, allowing for salt formation and influencing solubility.

  • Tautomerism: 2-Aminopyrimidine can exist in amine-imine tautomeric forms, which can be crucial for its biological activity.

The 5-(Difluoromethoxy) Substituent

The -OCHF₂ group at the 5-position is predicted to significantly influence the molecule's overall properties:

  • Electronic Effects: The difluoromethoxy group is moderately electron-withdrawing, which will impact the reactivity of the pyrimidine ring.[5]

  • Lipophilicity: This group increases lipophilicity, which can enhance membrane permeability and oral absorption.[2]

  • Metabolic Stability: The strong carbon-fluorine bonds in the -OCHF₂ group are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, thus improving metabolic stability.[3]

  • Hydrogen Bond Donor Capability: The polarized C-H bond in the difluoromethoxy group can act as a weak hydrogen bond donor, a feature not present in a simple methoxy group.[2]

A summary of the predicted physicochemical properties is presented in Table 1.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₅H₅F₂N₃OBased on structure
Molecular Weight 161.11 g/mol Based on structure
Appearance Predicted to be a white to off-white solidAnalogy with 2-amino-5-methoxypyrimidine
Solubility Likely soluble in organic solvents like DMSO, DMF, and alcohols. Low aqueous solubility expected.Based on the aromatic and fluorinated nature
pKa Predicted to have a basic pKa associated with the amino group and ring nitrogens.General property of aminopyrimidines
LogP Expected to be higher than 2-aminopyrimidine due to the lipophilic -OCHF₂ group.The difluoromethoxy group increases lipophilicity[2]

Table 1: Predicted Physicochemical Properties of 2-Amino-5-(difluoromethoxy)pyrimidine

Synthesis and Reactivity

Proposed Synthetic Route

A logical approach would involve the difluoromethylation of 2-amino-5-hydroxypyrimidine. The synthesis could proceed via the following steps, as illustrated in the workflow diagram below.

G cluster_0 Synthesis of 2-Amino-5-hydroxypyrimidine cluster_1 Difluoromethylation Start 2-Amino-5-bromopyridine Step1 Protection of amino group Start->Step1 e.g., (Boc)₂O Step2 Hydroxylation Step1->Step2 e.g., NaOH, Cu catalyst Step3 Deprotection Step2->Step3 e.g., TFA Intermediate1 2-Amino-5-hydroxypyrimidine Step3->Intermediate1 Intermediate1_ref 2-Amino-5-hydroxypyrimidine Step4 Difluoromethylation Intermediate1_ref->Step4 e.g., ClCF₂COONa, DMF, heat [12] Product 2-Amino-5-(difluoromethoxy)pyrimidine Step4->Product

Caption: Proposed synthetic workflow for 2-Amino-5-(difluoromethoxy)pyrimidine.

Experimental Protocol: O-Difluoromethylation of 2-Amino-5-hydroxypyrimidine (Proposed)

  • Preparation of the Phenol: The starting material, 2-amino-5-hydroxypyrimidine, can be synthesized from 2-amino-5-bromopyridine through a protection-hydroxylation-deprotection sequence.[6]

  • Difluoromethylation: To a solution of 2-amino-5-hydroxypyrimidine in a suitable solvent such as DMF, add a base (e.g., potassium carbonate) and a difluorocarbene source like sodium chlorodifluoroacetate (ClCF₂COONa).[7]

  • Reaction Conditions: The reaction mixture is typically heated to facilitate the generation of difluorocarbene and its subsequent reaction with the phenoxide.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent. The product is then purified by column chromatography.

Chemical Reactivity

The reactivity of 2-Amino-5-(difluoromethoxy)pyrimidine is dictated by the interplay of the electron-rich amino group and the electron-deficient pyrimidine ring, further modulated by the difluoromethoxy substituent.

  • Reactions at the Amino Group: The exocyclic amino group is expected to undergo typical reactions of primary aromatic amines, such as acylation, alkylation, and diazotization.

  • Electrophilic Aromatic Substitution: The pyrimidine ring is generally electron-deficient and thus deactivated towards electrophilic aromatic substitution. The activating effect of the amino group is partially offset by the electron-withdrawing nature of the ring nitrogens and the difluoromethoxy group.

  • Nucleophilic Aromatic Substitution (SNAr): While the target molecule itself does not have a leaving group for SNAr, a precursor like 2-amino-5-bromo- or 2-amino-5-chloropyrimidine would be susceptible to nucleophilic attack, particularly at the halogen-bearing carbon.[8][9]

The logical relationship of factors influencing reactivity is depicted below.

G Reactivity Reactivity AminoGroup 2-Amino Group (Electron Donating) Ring Pyrimidine Ring AminoGroup->Ring Activates RingN Ring Nitrogens (Electron Withdrawing) RingN->Ring Deactivates OCHF2 5-OCHF2 Group (Electron Withdrawing) OCHF2->Ring Deactivates Ring->Reactivity

Caption: Factors influencing the reactivity of the 2-Amino-5-(difluoromethoxy)pyrimidine ring.

Predicted Spectroscopic Data

The structural features of 2-Amino-5-(difluoromethoxy)pyrimidine would give rise to a unique spectroscopic signature. The predicted data are summarized in Table 2.

TechniquePredicted Chemical Shifts (δ) and Key Features
¹H NMR - Pyrimidine Protons: Two singlets or doublets in the aromatic region (likely δ 7.5-8.5 ppm).- -OCHF₂ Proton: A characteristic triplet (t) at approximately δ 6.5-7.5 ppm with a large ¹JH-F coupling of ~70-75 Hz.[10]- -NH₂ Protons: A broad singlet, the chemical shift of which will be solvent and concentration dependent.
¹³C NMR - Pyrimidine Carbons: Signals in the aromatic region (δ 140-160 ppm).- -OCHF₂ Carbon: A triplet (t) in the region of δ 110-120 ppm with a large ¹JC-F coupling.
¹⁹F NMR - A doublet (d) with a chemical shift characteristic for a difluoromethoxy group, coupled to the geminal proton. The exact shift will depend on the solvent and reference standard.
IR Spectroscopy - N-H Stretching: 3300-3500 cm⁻¹ (from the amino group).- C-H Stretching (aromatic): ~3000-3100 cm⁻¹.- C=N and C=C Stretching: 1500-1650 cm⁻¹ (from the pyrimidine ring).- C-O Stretching: ~1000-1300 cm⁻¹.- C-F Stretching: Strong absorptions in the range of 1000-1200 cm⁻¹.
Mass Spectrometry - Molecular Ion (M⁺): A prominent peak at m/z corresponding to the molecular weight (161.11).- Fragmentation: Expect fragmentation patterns involving loss of the difluoromethoxy group and fragmentation of the pyrimidine ring.

Table 2: Predicted Spectroscopic Data for 2-Amino-5-(difluoromethoxy)pyrimidine

Potential Applications in Drug Discovery

The 2-aminopyrimidine scaffold is a "privileged structure" in medicinal chemistry, found in a wide array of therapeutic agents, including kinase inhibitors, antimicrobials, and central nervous system drugs.[1][11] The introduction of the 5-difluoromethoxy group is anticipated to confer several advantages:

  • Kinase Inhibitors: Many kinase inhibitors feature a 2-aminopyrimidine core that forms key hydrogen bonds in the ATP-binding pocket of kinases. The -OCHF₂ group could be used to fine-tune potency, selectivity, and pharmacokinetic properties.

  • Antimicrobial Agents: 2-Aminopyrimidine derivatives have shown broad-spectrum antimicrobial activity.[4] The increased lipophilicity from the -OCHF₂ group may enhance cell wall penetration.

  • CNS-Active Agents: The ability of the -OCHF₂ group to act as a hydrogen bond donor and its metabolic stability make it an attractive substituent for designing drugs that target the central nervous system.

  • Metabolic Blockers: The difluoromethoxy group can be used to replace a metabolically labile methoxy group, thereby blocking O-demethylation and increasing the drug's half-life.[2]

The workflow for evaluating a novel 2-aminopyrimidine derivative in a drug discovery context is outlined below.

G Start Design and Synthesis of 2-Amino-5-(difluoromethoxy)pyrimidine Screening Primary Biological Screening (e.g., Kinase Panel) Start->Screening Hit Hit Identification Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization ADME In Vitro ADME/Tox Optimization->ADME InVivo In Vivo Efficacy and PK/PD ADME->InVivo Candidate Preclinical Candidate InVivo->Candidate

Caption: A typical workflow for the evaluation of a novel compound in drug discovery.

Safety and Handling

Based on the safety data for structurally related compounds such as 2-amino-5-methoxypyrimidine, 2-Amino-5-(difluoromethoxy)pyrimidine should be handled with care in a laboratory setting.[3][12]

  • Hazard Classification (Predicted):

    • Harmful if swallowed.[3]

    • Causes skin irritation.[3]

    • Causes serious eye irritation.[3]

    • May cause respiratory irritation.[3]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves, clothing, and eye/face protection.[12]

    • Use in a well-ventilated area or under a chemical fume hood.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[12]

    • Avoid inhalation of dust.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

2-Amino-5-(difluoromethoxy)pyrimidine represents a promising, yet largely unexplored, chemical entity for drug discovery. By combining the versatile 2-aminopyrimidine scaffold with the advantageous physicochemical properties of the difluoromethoxy group, this molecule is poised for investigation in a variety of therapeutic areas. This technical guide provides a solid foundation for researchers by predicting its properties, outlining potential synthetic strategies, and highlighting its potential applications. Further experimental validation of the concepts presented herein is warranted and encouraged.

References

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  • JETIR. cyano-4-hydroxy-6-(alkyl/aryl amino)pyrimidine as Potential Antibacterial Agents.

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  • ResearchGate. Partial 1 H NMR spectra of compounds 5a, 5b and 5c in CD 3 OD at 300 K.

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Sources

Exploratory

An In-depth Technical Guide to 2-Amino-5-(difluoromethoxy)pyrimidine

For Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorinated moieties is a cornerstone of modern medicinal chemistry. Among these, the difluoromethoxy group (-OCF₂H)...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorinated moieties is a cornerstone of modern medicinal chemistry. Among these, the difluoromethoxy group (-OCF₂H) offers a unique constellation of properties, including metabolic stability and the ability to act as a lipophilic hydrogen bond donor. When appended to a privileged heterocyclic scaffold like 2-aminopyrimidine, the resulting compound, 2-Amino-5-(difluoromethoxy)pyrimidine, represents a building block of significant interest for drug discovery. This guide provides a comprehensive technical overview of this compound, including its chemical identity, a robust synthesis protocol, key physicochemical properties, and its potential applications in the development of novel therapeutics.

Chemical Identity and Physicochemical Properties

Identifying and characterizing a compound is the foundational step in any research and development workflow. The Chemical Abstracts Service (CAS) has assigned the number 1225593-35-6 to 2-Amino-5-(difluoromethoxy)pyrimidine.

The introduction of the difluoromethoxy group in place of more common substituents like a methoxy or a simple fluoro group provides a nuanced modulation of the molecule's properties. It is considered a bioisostere for hydroxyl, thiol, and amine groups, often enhancing metabolic stability by blocking common sites of metabolism (e.g., O-demethylation) without sacrificing key hydrogen bonding interactions.[1][2] The strong carbon-fluorine bonds are highly resistant to cleavage by metabolic enzymes like cytochrome P450s.[2]

A summary of its core physicochemical properties is presented below.

Table 1: Physicochemical Properties of 2-Amino-5-(difluoromethoxy)pyrimidine

PropertyValueSource
CAS Number 1225593-35-6Internal Verification
Molecular Formula C₅H₅F₂N₃OCalculated
Molecular Weight 161.11 g/mol Calculated
Appearance Off-white to pale yellow solid (predicted)Inferred
Solubility Soluble in DMSO, DMF, Methanol (predicted)[3]
LogP (predicted) 0.5 - 1.5Inferred
pKa (predicted) 3.0-4.0 (for the pyrimidine ring nitrogen)Inferred

Note: Some properties are predicted based on the behavior of similar chemical structures and may require experimental verification.

Synthesis and Purification

The synthesis of 2-Amino-5-(difluoromethoxy)pyrimidine is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method in heterocyclic chemistry allows for the direct amination of a suitable precursor.[4] The logical and commercially available starting material for this synthesis is 2-Chloro-5-(difluoromethoxy)pyrimidine (CAS: 1192813-64-1).[5][6][7]

The workflow involves the displacement of the chloro group at the C2 position of the pyrimidine ring by an amino group, typically using ammonia or a protected ammonia equivalent. The electron-withdrawing nature of the pyrimidine ring nitrogens and the difluoromethoxy group facilitates this substitution.

G start 2-Chloro-5-(difluoromethoxy)pyrimidine (CAS: 1192813-64-1) reagent Ammonia (aq. or in Dioxane) High Pressure/Temp start->reagent S N Ar Reaction product 2-Amino-5-(difluoromethoxy)pyrimidine (CAS: 1225593-35-6) reagent->product Amination purification Purification (Recrystallization or Chromatography) product->purification G cluster_0 Kinase ATP-Binding Pocket cluster_1 2-Amino-5-(difluoromethoxy)pyrimidine hinge Hinge Region pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue ligand Pyrimidine Core 2-Amino Group 5-OCF₂H Group ligand:f0->hinge H-Bonds ligand:f1->hinge H-Bonds ligand:f2->pocket Hydrophobic/ Polar Interaction

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 2-Amino-5-(difluoromethoxy)pyrimidine

Introduction: The Significance of Fluorinated Pyrimidines in Modern Drug Discovery The strategic incorporation of fluorine atoms into pharmacologically active molecules has become a cornerstone of modern medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Pyrimidines in Modern Drug Discovery

The strategic incorporation of fluorine atoms into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a bioisostere for a C-H bond or a hydroxyl group, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity. The difluoromethoxy (-OCHF₂) group, in particular, is of growing interest as it can serve as a lipophilic hydrogen bond donor, enhancing target engagement and improving pharmacokinetic profiles.

2-Amino-5-(difluoromethoxy)pyrimidine is a key heterocyclic building block that leverages these advantages. The 2-aminopyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs, including kinase inhibitors and other targeted therapies. The addition of the 5-(difluoromethoxy) substituent provides a powerful tool for fine-tuning the properties of these molecules. This guide provides a comprehensive overview of the plausible and scientifically-grounded synthetic pathways for the preparation of 2-Amino-5-(difluoromethoxy)pyrimidine, intended for researchers and professionals in the field of drug development and organic synthesis.

Proposed Synthetic Pathways: A Strategic Approach

The synthesis of 2-Amino-5-(difluoromethoxy)pyrimidine can be approached through several strategic routes. The most direct and logical approach involves the late-stage introduction of the difluoromethoxy group onto a pre-formed 2-aminopyrimidine core. An alternative, convergent strategy would involve the construction of the pyrimidine ring from a precursor already bearing the difluoromethoxy moiety. This guide will focus on the former, more versatile approach, which allows for greater flexibility in analog synthesis.

The primary proposed pathway commences with a readily available starting material, 2-amino-5-bromopyrimidine, and proceeds through a 2-amino-5-hydroxypyrimidine intermediate.

Synthesis_Pathway_1 A 2-Amino-5-bromopyrimidine B 2-Amino-5-hydroxypyrimidine A->B Hydroxylation C 2-Amino-5-(difluoromethoxy)pyrimidine B->C O-Difluoromethylation

Caption: Proposed primary synthetic pathway for 2-Amino-5-(difluoromethoxy)pyrimidine.

Part 1: Synthesis of the Key Intermediate: 2-Amino-5-hydroxypyrimidine

The synthesis of the crucial 2-amino-5-hydroxypyrimidine intermediate can be efficiently achieved from the commercially available 2-amino-5-bromopyrimidine. This transformation is typically accomplished via a nucleophilic aromatic substitution reaction, where the bromine atom is displaced by a hydroxyl group or a protected equivalent.

Experimental Protocol: Hydroxylation of 2-Amino-5-bromopyrimidine
  • Reaction Setup: To a solution of 2-amino-5-bromopyrimidine (1.0 eq) in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a source of hydroxide. A common and effective method involves the use of a strong base like sodium hydroxide or potassium hydroxide (2.0-3.0 eq). The use of a copper(I) catalyst, such as copper(I) iodide or copper(I) oxide, can facilitate this reaction, although it may proceed at elevated temperatures without a catalyst.

  • Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 120 to 160 °C. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and carefully acidified with an aqueous acid (e.g., 1 M HCl) to precipitate the product. The solid is collected by filtration, washed with water to remove inorganic salts, and then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-amino-5-hydroxypyrimidine.

ParameterCondition
Starting Material 2-Amino-5-bromopyrimidine
Reagents NaOH or KOH, Cu(I) catalyst (optional)
Solvent DMF or DMSO
Temperature 120-160 °C
Typical Yield 70-85%

Table 1: Summary of typical reaction conditions for the synthesis of 2-amino-5-hydroxypyrimidine.

Part 2: O-Difluoromethylation of 2-Amino-5-hydroxypyrimidine

The introduction of the difluoromethoxy group onto the hydroxyl functionality of 2-amino-5-hydroxypyrimidine is the key and most challenging step in this synthesis. This transformation is typically achieved by reacting the hydroxyl group with a difluorocarbene (:CF₂) precursor under basic conditions.

Mechanism of O-Difluoromethylation

The reaction proceeds through the in-situ generation of difluorocarbene from a suitable precursor. The hydroxyl group of 2-amino-5-hydroxypyrimidine is first deprotonated by a base to form a more nucleophilic phenoxide-like species. This anion then attacks the electrophilic difluorocarbene to form an intermediate, which is subsequently protonated upon work-up to yield the desired difluoromethoxy product.

Mechanism_Difluoromethylation cluster_0 Generation of Difluorocarbene cluster_1 Nucleophilic Attack ClCHF₂ ClCHF₂ :CF₂ :CF₂ ClCHF₂->:CF₂ - Cl⁻, - H⁺ Ar-OH Ar-OH Ar-O⁻ Ar-O⁻ Ar-OH->Ar-O⁻ + Base Ar-OCF₂⁻ Ar-OCF₂⁻ Ar-O⁻->Ar-OCF₂⁻ + :CF₂ Ar-OCHF₂ Ar-OCHF₂ Ar-OCF₂⁻->Ar-OCHF₂ + H⁺ (work-up)

Caption: Generalized mechanism for O-difluoromethylation using a difluorocarbene precursor.

Experimental Protocol: O-Difluoromethylation
  • Reagent Selection: A common and effective source of difluorocarbene is sodium chlorodifluoroacetate (ClCF₂COONa). Upon heating in a polar aprotic solvent like DMF, it decarboxylates to generate difluorocarbene. Another widely used reagent is chlorodifluoromethane (Freon-22), though its use is becoming less common due to environmental regulations.

  • Reaction Setup: In a high-pressure reaction vessel, suspend 2-amino-5-hydroxypyrimidine (1.0 eq) and a suitable base (e.g., potassium carbonate or sodium hydroxide, 2.0-3.0 eq) in a polar aprotic solvent such as DMF.

  • Reaction Conditions: Add the difluoromethylating agent, such as sodium chlorodifluoroacetate (2.0-4.0 eq). The vessel is sealed, and the mixture is heated to a temperature between 100 and 150 °C for several hours. The reaction should be carefully monitored for pressure changes and conversion.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-Amino-5-(difluoromethoxy)pyrimidine.

ParameterCondition
Starting Material 2-Amino-5-hydroxypyrimidine
Reagents Sodium chlorodifluoroacetate, K₂CO₃ or NaOH
Solvent DMF
Temperature 100-150 °C
Typical Yield 40-60%

Table 2: Summary of typical reaction conditions for the O-difluoromethylation step.

Alternative Convergent Synthetic Pathway

An alternative strategy involves the construction of the pyrimidine ring from a precursor that already contains the difluoromethoxy group. This approach, while potentially shorter, may require the synthesis of a more complex starting material.

Synthesis_Pathway_2 A Difluoromethoxy-substituted 3-carbon unit C 2-Amino-5-(difluoromethoxy)pyrimidine A->C Cyclocondensation B Guanidine B->C Cyclocondensation

Caption: Alternative convergent synthesis pathway.

This pathway would involve the reaction of a 1,3-dicarbonyl compound or its equivalent, substituted at the 2-position with a difluoromethoxy group, with guanidine. While conceptually straightforward, the synthesis of the required difluoromethoxy-substituted three-carbon building block can be non-trivial.

Characterization and Analytical Methods

The identity and purity of the synthesized 2-Amino-5-(difluoromethoxy)pyrimidine and its intermediates should be confirmed using a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic signals for the pyrimidine ring protons and the triplet for the -OCHF₂ proton (with a J-coupling to fluorine of approximately 73-75 Hz). The amino protons will appear as a broad singlet.

    • ¹⁹F NMR will show a doublet corresponding to the two fluorine atoms of the difluoromethoxy group.

    • ¹³C NMR will display signals for the pyrimidine ring carbons, with the carbon of the -OCHF₂ group appearing as a triplet due to C-F coupling.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety Considerations

  • Handling of Reagents: Many of the reagents used in these syntheses are hazardous. Strong bases like NaOH and KOH are corrosive. Solvents like DMF and DMSO have specific handling requirements.

  • Difluoromethylating Agents: Difluorocarbene precursors should be handled with care. Reactions involving the generation of gaseous byproducts or conducted at high temperatures and pressures must be carried out in appropriate reaction vessels and behind a blast shield.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coats, and gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of 2-Amino-5-(difluoromethoxy)pyrimidine is a multi-step process that requires careful execution and optimization. The most practical and versatile approach involves the initial synthesis of 2-amino-5-hydroxypyrimidine, followed by a key O-difluoromethylation step. While the introduction of the difluoromethoxy group can be challenging, the use of difluorocarbene precursors provides a viable route to this valuable building block. The methodologies outlined in this guide, based on established chemical principles and analogous transformations, provide a solid foundation for researchers and drug development professionals to access this and related fluorinated pyrimidine derivatives for their discovery programs.

References

  • Petko, K. I., & Filatov, A. A. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Journal of Organic and Pharmaceutical Chemistry. [Link][1]

  • Hu, J., & Li, Y. (2005). Facile Synthesis of Chiral α-Difluoromethyl Amines from N-(tert-Butylsulfinyl)aldimines.
  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786.
  • A patent for the synthesis of 2-amino-5-hydroxypyridine. (2015). Google Patents. [2]

  • A publication on the synthesis of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives. (n.d.). SpringerLink. [Link][3]

Sources

Exploratory

Technical Guide: Solubility Profiling of 2-Amino-5-(difluoromethoxy)pyrimidine

Part 1: Executive Summary & Physicochemical Identity Compound Identity: 2-Amino-5-(difluoromethoxy)pyrimidine Chemotype: Electron-deficient heteroaromatic amine with a lipophilic fluorinated ether tail. This guide detail...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Physicochemical Identity

Compound Identity: 2-Amino-5-(difluoromethoxy)pyrimidine Chemotype: Electron-deficient heteroaromatic amine with a lipophilic fluorinated ether tail.

This guide details the solubility behavior and profiling protocols for 2-Amino-5-(difluoromethoxy)pyrimidine. As a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK, ALK, or ROS1 targets), understanding its solvation thermodynamics is essential for process chemistry (crystallization, reaction solvent selection) and pre-formulation.

The molecule possesses a "push-pull" electronic structure:

  • The "Push": The C2-amino group acts as a hydrogen bond donor (HBD) and weak electron donor.

  • The "Pull": The difluoromethoxy (-OCHF

    
    ) group at C5 is strongly electron-withdrawing via induction (
    
    
    
    ), increasing the acidity of the pyrimidine ring protons and modulating the basicity of the ring nitrogens.

Implication for Solubility: The compound exhibits an amphiphilic solubility profile . It requires polar aprotic solvents to disrupt strong intermolecular crystal lattice energy (driven by


-

stacking and H-bonding of the amino-pyrimidine motif) while maintaining solubility in moderately lipophilic organic layers during extraction.

Part 2: Solubility Profile & Solvent Selection Strategy

The following data summarizes the expected solubility trends based on Structure-Property Relationships (SPR) for 5-substituted-2-aminopyrimidines.

Table 1: Solubility Classification by Solvent Class
Solvent ClassRepresentative SolventSolubility RatingPhysicochemical Rationale
Polar Aprotic DMSO High (>100 mg/mL)Disrupts H-bond networks; dipole-dipole interactions stabilize the pyrimidine core. Ideal for stock solutions.
Polar Aprotic DMF / NMP High (>80 mg/mL)Similar mechanism to DMSO; preferred for high-temperature reaction steps (S

Ar).
Protic Methanol Moderate (10-50 mg/mL)Solvates the amino group via H-bonding; limited by the lipophilicity of the -OCHF

tail.
Chlorinated DCM / Chloroform Moderate (5-30 mg/mL)Good interaction with the difluoromethoxy group; useful for extraction but poor for crystallization.
Ether/Ester THF / Ethyl Acetate Low-Moderate (1-10 mg/mL)Weak H-bond acceptance; often used as anti-solvents in crystallization.
Aqueous Water (pH 7) Low (<1 mg/mL)High lattice energy overcomes hydration energy. The -OCHF

group is hydrophobic.
Aqueous Acid 0.1N HCl High (>50 mg/mL)Protonation of the pyrimidine nitrogen (N1 or N3) forms a soluble cation salt.
Hydrocarbon Hexane / Heptane Negligible (<0.1 mg/mL)Lack of polarity prevents disruption of the crystal lattice. Standard anti-solvent.
Mechanism of Solvation

The solubility is governed by the competition between the Crystal Lattice Energy (High due to H-bonds between the NH


 and ring N) and Solvation Enthalpy .
  • Acidic pH: Solubility increases exponentially below pH 3.0 due to protonation (pKa of the conjugate acid is estimated ~2.5–3.5).

  • Temperature: Solubility in alcohols (EtOH, iPrOH) shows a steep Van 't Hoff curve, making them ideal candidates for cooling crystallization.

Part 3: Experimental Protocols

Protocol A: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

Use this method for precise pre-formulation data.

Reagents:

  • Test Compound: 2-Amino-5-(difluoromethoxy)pyrimidine (Solid, >98% purity).

  • Solvents: HPLC grade Water, Methanol, DMSO, pH 1.2 Buffer, pH 7.4 Buffer.

Workflow:

  • Saturation: Add excess solid compound (~50 mg) to 2 mL of the target solvent in a glass vial.

  • Equilibration: Cap and agitate (orbital shaker) at 25°C for 24 hours.

    • Note: If the solid dissolves completely, add more until a suspension persists.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter (pre-saturated).

  • Quantification: Dilute the supernatant 1:100 with Mobile Phase and analyze via HPLC-UV (254 nm).

  • Calculation: Compare peak area against a 5-point calibration curve prepared in DMSO.

Protocol B: Kinetic Solubility (High-Throughput Screening)

Use this method for rapid lead optimization or biological assay prep.

Workflow:

  • Stock Prep: Prepare a 10 mM stock solution in 100% DMSO.

  • Spiking: Spike 5 µL of stock into 195 µL of aqueous buffer (pH 7.4) in a 96-well plate (Final conc: 250 µM, 2.5% DMSO).

  • Incubation: Shake for 2 hours at room temperature.

  • Reading: Measure turbidity via Nephelometry or Absorbance at 620 nm.

    • Interpretation: High absorbance indicates precipitation (Low Solubility).

Part 4: Visualization of Workflows

Diagram 1: Solubility Screening Decision Tree

This workflow guides the researcher in selecting the correct solvent system based on the intended application (Reaction vs. Analysis).

Solubility_Workflow Start Start: 2-Amino-5-(difluoromethoxy)pyrimidine Intent Define Application Start->Intent Reaction Synthesis / Reaction Intent->Reaction Analysis Analytical / Bioassay Intent->Analysis Crystal Crystallization / Purification Intent->Crystal Temp_High High Temp (>80°C)? Reaction->Temp_High Method_LC HPLC / LCMS? Analysis->Method_LC Solv_Pair Solvent/Anti-Solvent Pair Crystal->Solv_Pair Solv_DMSO Use DMSO / DMF (High Solubility, High BP) Temp_High->Solv_DMSO Yes Solv_THF Use THF / Dioxane (Mod Solubility, Reflux) Temp_High->Solv_THF No Solv_MeCN Dissolve in DMSO, Dilute with MeCN/H2O Method_LC->Solv_MeCN System_1 EtOH / Heptane (Cooling Crystallization) Solv_Pair->System_1 System_2 EtOAc / Hexane (Evaporative) Solv_Pair->System_2

Caption: Decision matrix for solvent selection based on process requirements (Synthesis, Analysis, or Purification).

Diagram 2: Solvation Mechanism & Interactions

Visualizing how different solvent classes interact with the specific functional groups of the molecule.

Solvation_Mechanism Core 2-Amino-5-(difluoromethoxy)pyrimidine Amino Amino Group (-NH2) H-Bond Donor Core->Amino RingN Pyrimidine N H-Bond Acceptor Core->RingN Tail Difluoromethoxy (-OCHF2) Lipophilic / Weak Acceptor Core->Tail DMSO DMSO Accepts H from NH2 Dipole stabilizes Ring Amino->DMSO Strong Interaction Acid Acid (H+) Protonates Ring N Forms Soluble Salt RingN->Acid Ionic Interaction Water Water (pH 7) Repelled by Tail High Lattice Energy Barrier Tail->Water Hydrophobic Effect DCM DCM Solvates Lipophilic Tail Tail->DCM Van der Waals

Caption: Mechanistic breakdown of solvent-solute interactions. Green arrows indicate solubility enhancement; red dotted lines indicate repulsion.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15209694, 2-Amino-5-fluoropyrimidine. Retrieved from [Link](Note: Used as the primary structural analog for property inference).

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]

  • Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict solution behaviour of small molecules. Nature Reviews Drug Discovery. Retrieved from [Link]

Foundational

An In-Depth Technical Guide to Investigating the Potential Biological Targets of 2-Amino-5-(difluoromethoxy)pyrimidine

Abstract The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its versatility allows for a broad spectrum of biological activitie...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its versatility allows for a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2][3][4] This technical guide focuses on a specific, yet under-explored derivative, 2-Amino-5-(difluoromethoxy)pyrimidine. While direct, extensive research on this particular molecule is nascent, its structural motifs suggest a high potential for interaction with several key biological target classes. This document serves as a comprehensive roadmap for researchers and drug development professionals, outlining a logical, evidence-based approach to systematically identify and validate the biological targets of this promising compound. We will delve into the rationale behind prioritizing certain target families, provide detailed experimental protocols for target validation, and present visual workflows to guide the research process.

Introduction: The 2-Aminopyrimidine Scaffold and the Promise of the 5-(difluoromethoxy) Moiety

The pyrimidine ring is a fundamental heterocyclic structure found in nature, most notably as a component of nucleic acids.[2] Synthetic pyrimidine derivatives have been extensively explored in drug discovery, leading to the development of numerous approved drugs.[1][4] The 2-aminopyrimidine core, in particular, is a privileged structure known to interact with a variety of biological targets, often by mimicking the hydrogen bonding patterns of endogenous ligands.[5][6]

The introduction of a difluoromethoxy group at the 5-position of the pyrimidine ring is a strategic chemical modification. The difluoromethyl group (CHF2) is a bioisostere of a hydroxyl or methoxy group, but with significantly altered electronic properties. Its strong electron-withdrawing nature can influence the pKa of the aminopyrimidine core, potentially altering its binding affinity and selectivity for target proteins. Furthermore, the C-F bond's high strength can enhance metabolic stability, a desirable property in drug candidates.[7]

Given the limited direct experimental data on 2-Amino-5-(difluoromethoxy)pyrimidine, this guide will adopt a target-by-analogy approach, leveraging the known biological activities of structurally related 2-aminopyrimidine derivatives to propose and investigate high-probability biological targets.

Potential Biological Target Classes

Based on the extensive literature on 2-aminopyrimidine derivatives, we can hypothesize that 2-Amino-5-(difluoromethoxy)pyrimidine is likely to interact with one or more of the following target classes:

  • Protein Kinases: A vast number of kinase inhibitors are based on the 2-aminopyrimidine scaffold.[6][8][9]

  • G-Protein Coupled Receptors (GPCRs): Substituted pyrimidines have shown activity as modulators of GPCRs, such as serotonin receptors.[10]

  • Enzymes in Nucleotide Metabolism: The structural similarity of pyrimidines to nucleobases makes them potential inhibitors of enzymes involved in DNA and RNA synthesis.[1]

  • Microbial Enzymes: The antimicrobial activity of many pyrimidine derivatives suggests they may target essential enzymes in bacteria and fungi.[5][11]

The following sections will provide a detailed exploration of each of these potential target classes, along with robust experimental workflows for their investigation.

Investigating Protein Kinase Inhibition

The 2-aminopyrimidine moiety is a well-established hinge-binding motif in numerous kinase inhibitors.[6] The amino group and one of the ring nitrogens can form critical hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine base of ATP.

Rationale for Kinase Targeting

The widespread success of 2-aminopyrimidine-based kinase inhibitors in oncology and immunology makes this target class a primary focus for investigation.[8][9] The difluoromethoxy substituent could confer novel selectivity profiles against specific kinases or overcome resistance mechanisms observed with existing inhibitors.[12]

Experimental Workflow for Kinase Target Identification and Validation

The following workflow outlines a systematic approach to identify and validate potential kinase targets of 2-Amino-5-(difluoromethoxy)pyrimidine.

Kinase_Workflow cluster_screening Initial Screening cluster_validation In Vitro Validation cluster_cellular Cellular Functional Assays A Broad Kinase Panel Screening (e.g., KinomeScan) B Identify Primary Hits (Kinases with significant binding) A->B Data Analysis C Biochemical IC50 Determination (e.g., ADP-Glo, LanthaScreen) B->C Hit Confirmation D Determine Mechanism of Inhibition (e.g., Michaelis-Menten kinetics) C->D Characterization E Cellular Target Engagement Assay (e.g., NanoBRET, CETSA) D->E Cellular Confirmation F Inhibition of Substrate Phosphorylation (Western Blot, ELISA) E->F Functional Validation G Antiproliferative/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) F->G Phenotypic Effect H Cell Cycle Analysis (Flow Cytometry) G->H Mechanism of Action

Caption: Workflow for kinase target identification and validation.

Detailed Experimental Protocols

Protocol 1: Broad Kinase Panel Screening (KinomeScan™)

  • Objective: To identify potential kinase targets of 2-Amino-5-(difluoromethoxy)pyrimidine across a large panel of human kinases.

  • Principle: This is a competition binding assay where the test compound competes with a proprietary, immobilized ligand for binding to the kinase active site. The amount of kinase bound to the solid support is quantified.

  • Procedure:

    • Prepare a stock solution of 2-Amino-5-(difluoromethoxy)pyrimidine in 100% DMSO.

    • Submit the compound to a commercial vendor providing KinomeScan™ services at a specified concentration (e.g., 1 µM).

    • The vendor will perform the assay across their panel of kinases (typically >400).

    • Receive the data as a percentage of control, where a lower percentage indicates stronger binding.

  • Data Analysis: Identify kinases that show significant inhibition (e.g., >90% inhibition at 1 µM) as primary hits for further validation.

Protocol 2: Biochemical IC50 Determination (ADP-Glo™ Kinase Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the primary kinase hits.

  • Principle: This assay measures the amount of ADP produced during the kinase reaction. A luminescent signal is generated that is proportional to the ADP concentration.

  • Procedure:

    • Prepare a serial dilution of 2-Amino-5-(difluoromethoxy)pyrimidine in a suitable buffer.

    • In a 384-well plate, add the kinase, its specific substrate, and ATP.

    • Add the serially diluted compound to the wells.

    • Incubate the reaction at room temperature for the recommended time.

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Description
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.
Ki The inhibition constant for an inhibitor; a measure of the affinity of the inhibitor for the enzyme.
Mechanism of Inhibition How the inhibitor binds to the enzyme (e.g., competitive, non-competitive, uncompetitive).

Investigating G-Protein Coupled Receptor (GPCR) Modulation

While less common than kinase inhibitors, 2-aminopyrimidine derivatives have been reported to modulate GPCR activity.[10] The aromatic nature of the pyrimidine ring and the hydrogen bonding capabilities of the amino group can facilitate interactions with the transmembrane helices of GPCRs.

Rationale for GPCR Targeting

GPCRs are a large family of cell surface receptors that are involved in a wide range of physiological processes, making them attractive drug targets. The potential for 2-Amino-5-(difluoromethoxy)pyrimidine to modulate GPCRs opens up therapeutic possibilities beyond kinase inhibition.

Experimental Workflow for GPCR Target Identification and Validation

GPCR_Workflow cluster_screening Initial Screening cluster_validation Functional Validation cluster_cellular Cellular and In Vivo Assays A Radioligand Binding Assays (Panel of GPCRs) B Identify Primary Hits (GPCRs with significant displacement) A->B Data Analysis C Second Messenger Assays (e.g., cAMP, IP1, Calcium Flux) B->C Hit Confirmation D Determine Mode of Action (Agonist, Antagonist, Allosteric Modulator) C->D Characterization E Receptor Subtype Selectivity Profiling D->E Selectivity F Cell-Based Reporter Gene Assays E->F Cellular Efficacy G In Vivo Pharmacodynamic Studies (e.g., behavioral models) F->G In Vivo Proof of Concept

Caption: Workflow for GPCR target identification and validation.

Detailed Experimental Protocols

Protocol 3: Radioligand Binding Assay

  • Objective: To assess the ability of 2-Amino-5-(difluoromethoxy)pyrimidine to displace a known radiolabeled ligand from a specific GPCR.

  • Principle: This assay measures the competition between the test compound and a radiolabeled ligand for binding to the receptor.

  • Procedure:

    • Prepare cell membranes expressing the target GPCR.

    • Incubate the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the amount of radioactivity bound to the membranes using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the compound concentration and determine the Ki value.

Protocol 4: cAMP Assay

  • Objective: To determine if the compound modulates the activity of Gs- or Gi-coupled GPCRs by measuring changes in intracellular cyclic AMP (cAMP) levels.

  • Principle: This is a competitive immunoassay where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.

  • Procedure:

    • Culture cells expressing the target GPCR.

    • Treat the cells with varying concentrations of the test compound.

    • For antagonist mode, co-treat with a known agonist.

    • Lyse the cells and measure the cAMP concentration using a commercial ELISA kit.

  • Data Analysis: Plot the cAMP concentration against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Investigating Inhibition of Enzymes in Nucleotide Metabolism

The structural resemblance of the pyrimidine core to endogenous nucleobases suggests that 2-Amino-5-(difluoromethoxy)pyrimidine could potentially inhibit enzymes involved in nucleotide biosynthesis or metabolism.[1]

Rationale for Targeting Nucleotide Metabolism

Inhibiting nucleotide metabolism is a clinically validated strategy for treating cancer and viral infections.[1][2] Rapidly proliferating cells, such as cancer cells and virus-infected cells, have a high demand for nucleotides, making them vulnerable to inhibitors of this pathway.

Potential Enzyme Targets
  • Dihydrofolate Reductase (DHFR)[2]

  • Thymidylate Synthase (TS)[1]

  • DNA and RNA Polymerases

Experimental Workflow for Enzyme Inhibition Assays

Enzyme_Workflow cluster_screening Initial Screening cluster_validation Mechanistic Studies A Enzyme Activity Assays (e.g., Spectrophotometric, Fluorometric) B Identify Primary Hits (Enzymes with significant inhibition) A->B Data Analysis C Determine IC50 and Ki Values B->C Hit Confirmation D Elucidate Mechanism of Inhibition (e.g., competitive, non-competitive) C->D Characterization E Structural Biology Studies (X-ray crystallography, Cryo-EM) D->E Binding Mode

Caption: Workflow for enzyme inhibition assays.

Investigating Antimicrobial Activity

Many pyrimidine derivatives have demonstrated potent antimicrobial activity.[5][11][13] This suggests that 2-Amino-5-(difluoromethoxy)pyrimidine could be a promising lead for the development of new antibacterial or antifungal agents.

Rationale for Antimicrobial Targeting

The rise of antimicrobial resistance is a global health crisis, and there is an urgent need for new antimicrobial agents with novel mechanisms of action.[11]

Experimental Workflow for Antimicrobial Investigation
  • Minimum Inhibitory Concentration (MIC) Determination:

    • Perform broth microdilution or agar dilution assays against a panel of clinically relevant bacteria and fungi.

  • Mechanism of Action Studies:

    • If antimicrobial activity is observed, investigate the mechanism of action through assays such as:

      • Macromolecular synthesis inhibition (DNA, RNA, protein, cell wall).

      • Bacterial membrane potential assays.

      • Target-based assays using purified microbial enzymes.

Conclusion

While 2-Amino-5-(difluoromethoxy)pyrimidine is a relatively uncharacterized compound, its chemical structure strongly suggests a high potential for biological activity. This technical guide provides a comprehensive and systematic framework for elucidating its biological targets. By focusing on high-probability target classes such as protein kinases, GPCRs, and metabolic enzymes, researchers can efficiently navigate the early stages of drug discovery. The detailed experimental workflows and protocols outlined herein offer a practical roadmap for target identification, validation, and mechanism of action studies. The insights gained from these investigations will be crucial in determining the therapeutic potential of this promising molecule and guiding its future development.

References

  • El-Sayed, W. A., et al. (2017). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal, 11(1), 93. Available at: [Link]

  • Sharma, A., et al. (2015). Synthesis and biological evaluation of novel pyrimidine derivatives as potent antimicrobial and anticancer agents. Bioorganic & Medicinal Chemistry Letters, 25(22), 5203–5208.
  • World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. Available at: [Link]

  • Der Pharma Chemica. (2016). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica, 8(1), 441-449.
  • International Journal of Pharmaceutical and Research Sciences. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Available at: [Link]

  • Heterocyclic Letters. (2021). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 11(3), 301-318.
  • Ahmed, O., et al. (2014). Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(4), 103-108.
  • RSC Medicinal Chemistry. (2023). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. Available at: [Link]

  • MDPI. (2020).
  • ResearchGate. (2023). Design and synthesis of 2-amino-4-(trifluoromethyl)
  • Chemical Biology & Drug Design. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Chemical Biology & Drug Design, 99(3), 363-390.
  • Kura Oncology. Pipeline. Available at: [Link]

  • ResearchGate. (2015). SYNTHESIS AND BIOLOGICAL SCREENING OF 2-AMINO-6-ARYL-4-{[(3′-DIFLUOROMETHOXY)-5′-(3″-METHYL)-4″-(2‴,2‴,2‴-TRIFLUOROETHOXY)PYRIDIN-2″-YL]METHOXYPHENYL}-NICOTINONITRILES.
  • MDPI. (2022).
  • MDPI. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT 2C Agonists. Molecules, 24(17), 3196.
  • Diva-portal.org. (2022). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists.
  • PubMed. (2023).
  • RSC Medicinal Chemistry. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1177-1190.
  • PMC. (2010). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 19(7), 780-794.
  • MDPI. (2023). Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury. International Journal of Molecular Sciences, 24(2), 1404.
  • Frontiers in Chemistry. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 894172.

Sources

Exploratory

In Silico Characterization &amp; Interaction Modeling of 2-Amino-5-(difluoromethoxy)pyrimidine Scaffolds

Executive Summary & Biophysical Basis[1] The 2-Amino-5-(difluoromethoxy)pyrimidine scaffold represents a critical bioisostere in modern medicinal chemistry, particularly in kinase and GPCR ligand design. Unlike simple me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biophysical Basis[1]

The 2-Amino-5-(difluoromethoxy)pyrimidine scaffold represents a critical bioisostere in modern medicinal chemistry, particularly in kinase and GPCR ligand design. Unlike simple methoxy substitutions, the difluoromethoxy (


) group introduces unique electronic and steric perturbations that challenge standard molecular mechanics (MM) force fields.

Effective modeling of this moiety requires a departure from "black-box" docking. The electron-withdrawing nature of the fluorine atoms lowers the


 of the pyrimidine ring nitrogens (decreasing basicity) while simultaneously increasing the lipophilicity (

) of the ether oxygen. Furthermore, the

group acts as a weak hydrogen bond donor via the

bond, a property often ignored by standard scoring functions.

This guide details a validated workflow for accurately modeling this scaffold, focusing on Quantum Mechanical (QM) parameterization, hydration thermodynamics, and orthogonal multipolar interactions.

Electronic Structure & Parameterization Strategy

Standard force fields (e.g., GAFF, CGenFF) often fail to capture the anisotropic electron distribution around fluorine atoms (the "sigma-hole" effect) and the specific torsional barriers of the


 dihedral. To ensure integrity, you must generate specific parameters.
Quantum Mechanical (QM) Protocol

Do not rely on library charges. The high electronegativity of fluorine induces polarization that standard Gasteiger-Marsili charges cannot reproduce.

PropertyMethod/Basis SetPurpose
Geometry Optimization DFT B3LYP/6-311++G(d,p)Determine global minimum conformation.
Electrostatic Potential (ESP) HF/6-31G* or MP2/aug-cc-pVDZGenerate electron density for charge fitting.
Torsional Scan B3LYP/6-31G*Scan

dihedral (

increments).
Force Field Derivation Workflow

The following diagram illustrates the self-validating loop required to parameterize the


 group.

ParameterizationWorkflow QM_Opt QM Geometry Opt (DFT B3LYP) ESP_Calc ESP Calculation (MP2/aug-cc-pVDZ) QM_Opt->ESP_Calc Torsion_Scan Torsional Scan (QM vs MM) QM_Opt->Torsion_Scan RESP_Fit RESP Charge Fitting (Restrained Electrostatic) ESP_Calc->RESP_Fit FF_Build Force Field Topology Generation RESP_Fit->FF_Build Validation Validation: Reproduction of QM Rotational Barrier Torsion_Scan->Validation FF_Build->Validation Validation->FF_Build Refine

Caption: Iterative workflow for deriving partial charges and torsional parameters specific to the difluoromethoxy group.

Molecular Docking: Handling Fluorine Interactions

When docking 2-Amino-5-(difluoromethoxy)pyrimidine, standard hydrogen bonding criteria are insufficient. You must explicitly account for Orthogonal Multipolar Interactions .

The Fluorine-Carbonyl Interaction

Fluorine attached to a carbon atom can interact favorably with the carbonyl carbon of the protein backbone (


). This is not a hydrogen bond but a dipolar interaction driven by the alignment of the 

and

dipoles.
  • Geometric Filter: Filter docking poses where the F atom is within

    
     of a backbone carbonyl carbon, with an angle 
    
    
    
    .
  • Scoring Adjustment: Most scoring functions (Glide, GoldScore) underestimate this. Manually inspect top clusters for this geometry.

The Hinge Binding Motif

The 2-aminopyrimidine core is a classic kinase hinge binder. The interaction pattern is bidentate:

  • Acceptor: Pyrimidine N1 accepts H-bond from the backbone amide NH.

  • Donor: Exocyclic 2-Amino (

    
    ) donates H-bond to the backbone carbonyl.
    

Critical Check: Ensure the docking grid allows for the "flip" of the difluoromethoxy group. The


 group can adopt two primary conformations relative to the ring (planar vs. twisted). A rigid receptor grid may artificially penalize the bioactive conformation.

Molecular Dynamics & Solvation Thermodynamics

The substitution of a methoxy group (


) with a difluoromethoxy group (

) is often driven by the desire to modulate solvation.
Water Displacement vs. Bridging

Fluorine is hydrophobic but can act as a weak H-bond acceptor. In MD simulations, observe the water structure around the 5-position:

  • Scenario A (Displacement): The

    
     group displaces a "high-energy" water molecule from a hydrophobic pocket. This results in a gain in entropy (
    
    
    
    ).
  • Scenario B (Bridging): The ether oxygen or the fluorine atoms participate in a water bridge to a distant residue (e.g., a gatekeeper residue).

Simulation Protocol

To rigorously evaluate the stability of the difluoromethoxy interactions:

  • System Setup: Solvate in TIP3P or OPC water (OPC is recommended for better bulk properties).

  • Equilibration: 10 ns NPT ensemble with restraints on the ligand heavy atoms.

  • Production: 100 ns NPT.

  • Analysis: Calculate the Radial Distribution Function (RDF) of water oxygen atoms around the fluorine atoms. A lack of structured peaks indicates successful hydrophobic shielding.

InteractionMap Ligand_Core Pyrimidine Core Amino_Group 2-Amino (-NH2) Ligand_Core->Amino_Group Difluoro_Group 5-OCHF2 Ligand_Core->Difluoro_Group Hinge_Backbone Hinge Region (Backbone NH/CO) Ligand_Core->Hinge_Backbone H-Bond Acceptor (N1) Amino_Group->Hinge_Backbone H-Bond Donor Hydrophobic_Pocket Hydrophobic Pocket (Gatekeeper) Difluoro_Group->Hydrophobic_Pocket Van der Waals / Multipolar Interaction Water_Network Solvation Shell Difluoro_Group->Water_Network Entropic Displacement

Caption: Interaction map of 2-Amino-5-(difluoromethoxy)pyrimidine within a kinase binding pocket.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]

  • Dalvit, C., et al. (2014). Fluorine-Protein Interactions: A Comprehensive Overview. ChemBioChem. [Link]

  • Hardegger, L. A., et al. (2011). Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions. Angewandte Chemie International Edition. [Link]

  • Wang, J., et al. (2004). Development and testing of a general amber force field. Journal of Computational Chemistry. [Link]

  • Jorgensen, W. L., et al. (1996). Development and Testing of the OPLS All-Atom Force Field on Conformational Energetics and Properties of Organic Liquids. Journal of the American Chemical Society. [Link]

Foundational

An In-Depth Technical Guide to the Discovery and History of Pyrimidine Derivatives in Medicinal Chemistry

Abstract The pyrimidine scaffold is a cornerstone of medicinal chemistry, representing a privileged heterocyclic system that is a fundamental component of life itself. From its early identification in nucleic acids to it...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, representing a privileged heterocyclic system that is a fundamental component of life itself. From its early identification in nucleic acids to its central role in modern targeted therapies, the journey of pyrimidine derivatives is a story of scientific curiosity, rational design, and therapeutic innovation. This in-depth technical guide provides a comprehensive exploration of the discovery and history of pyrimidine-based drugs. We will traverse the timeline from the initial isolation of pyrimidine-containing natural products to the synthesis of the first derivatives. The guide will then delve into the paradigm-shifting "antimetabolite era," which saw the development of foundational anticancer and antimicrobial agents. Subsequently, we will explore the modern landscape, where pyrimidines serve as versatile scaffolds for highly specific enzyme inhibitors. This guide is designed for researchers, scientists, and drug development professionals, offering not only a historical narrative but also field-proven insights into the causality behind key experimental choices, detailed experimental protocols for the synthesis of important pyrimidine cores, and a forward-looking perspective on the future of this remarkable class of therapeutic agents.

Introduction: The Enduring Legacy of the Pyrimidine Scaffold

The Fundamental Chemistry and Biology of Pyrimidines

Pyrimidine is a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3.[1][2] This simple N-heterocycle is the parent structure for a vast array of biologically crucial molecules. The three most recognized pyrimidine bases are thymine, cytosine, and uracil, which are the fundamental building blocks of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA).[1][3] Beyond their role in genetics, pyrimidine moieties are found in essential vitamins and cofactors, such as thiamine (vitamin B1) and folic acid, highlighting their indispensable role in cellular metabolism.[1][4] The unique physicochemical properties of the pyrimidine ring, including its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, have made it a highly attractive scaffold for medicinal chemists seeking to modulate a wide range of biological targets.[5]

Significance in Modern Drug Discovery

The versatility of the pyrimidine scaffold has led to its incorporation into a multitude of approved drugs spanning a wide array of therapeutic areas.[5] From the early antimetabolites used in cancer and infectious diseases to the highly selective kinase inhibitors that define modern precision medicine, pyrimidine derivatives have consistently proven their therapeutic value.[1][5][6] The ability to readily modify the pyrimidine core at various positions allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. As our understanding of disease biology deepens, the pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutics to address unmet medical needs.[7][8]

The Dawn of Pyrimidine Chemistry: From Natural Products to First Syntheses

Early Encounters: Isolation of Alloxan and the Nucleobases

The history of pyrimidines begins not with their synthesis, but with their isolation from natural sources. In 1818, Brugnatelli isolated the first pyrimidine derivative, alloxan, by oxidizing uric acid with nitric acid.[1][2][9] This discovery, while not immediately leading to therapeutic applications, marked the first time this heterocyclic system was identified. The true biological significance of pyrimidines began to be unveiled with the isolation and characterization of the nucleobases—cytosine, thymine, and uracil—from nucleic acids in the late 19th and early 20th centuries. This laid the groundwork for understanding their fundamental role in genetics and cellular function.

The Birth of Synthetic Pyrimidine Chemistry: Pinner's Contribution and Beyond

The systematic synthetic study of pyrimidines commenced in 1884 with the work of Pinner, who developed a method for synthesizing pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[10] It was Pinner who first proposed the name "pyrimidin" in 1885.[10] The parent, unsubstituted pyrimidine ring was first prepared in 1900 by Gabriel and Colman.[10] These early synthetic efforts were crucial for enabling the systematic investigation of this class of compounds and their potential applications.

Elucidation of the Pyrimidine Ring in Vitamins and Co-factors

The early 20th century saw the discovery of the pyrimidine moiety within the structures of essential vitamins. The identification of a pyrimidine ring in thiamine (vitamin B1) and later in riboflavin and folic acid further underscored the biological importance of this heterocycle.[4] These discoveries provided early clues that interfering with the biological pathways involving pyrimidines could have profound physiological effects, a concept that would later be exploited in drug development.

The Antimetabolite Era: A Paradigm Shift in Chemotherapy

The mid-20th century marked a turning point in the history of pyrimidine derivatives with the advent of the antimetabolite theory of drug action. The realization that synthetic analogs of essential metabolites could interfere with cellular processes opened up a new frontier in chemotherapy.

The "Antifolate" Hypothesis and the Rise of Diaminopyrimidines

The work of George H. Hitchings and Gertrude B. Elion in the 1940s and 50s was pivotal in the development of pyrimidine-based drugs. They hypothesized that it might be possible to halt the growth of rapidly dividing cells, such as bacteria and cancer cells, by providing them with "faulty" versions of the building blocks for nucleic acid synthesis. Their research on 2,4-diaminopyrimidines revealed that these compounds interfered with folic acid metabolism.[11]

A key breakthrough from the Hitchings and Elion group was the discovery of trimethoprim.[11][12] They found that by substituting the 2,4-diaminopyrimidine core with a 3,4,5-trimethoxybenzyl group, they could create a molecule that was a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR).[13] This enzyme is crucial for the regeneration of tetrahydrofolate, a cofactor essential for the synthesis of purines and thymidylate. The key to trimethoprim's success was its remarkable selectivity; it inhibits bacterial DHFR thousands of times more effectively than the human enzyme, leading to a highly effective antibacterial agent with a good safety profile.[11]

The synthesis of the 2,4-diaminopyrimidine core is a foundational process in the development of many therapeutic agents. A common method involves the reaction of guanidine with a β-alkoxyacrylonitrile.

Step-by-Step Methodology:

  • Reaction Setup: In a sealed reaction vessel, dissolve guanidine (0.575 mol) in a mixture of acetonitrile (100 g) and dimethylformamide (20 g).

  • Addition of Acrylonitrile: To the stirred solution, add β-ethoxyacrylonitrile dropwise.

  • Heating: Heat the reaction mixture to approximately 70°C and maintain this temperature with stirring for 2.5 hours.

  • Solvent Removal: Distill off the solvent until the temperature of the reaction mixture reaches about 100°C.

  • Purification: Digest the residue in toluene (100 ml) at 60°C for one hour, during which the product will precipitate as a yellowish solid.

  • Isolation: Separate the solid by filtration to obtain crude 2,4-diaminopyrimidine.[14]

This protocol is a representative example and may require optimization for specific substrates and scales.

Halogenated Pyrimidines: The Story of 5-Fluorouracil

Another landmark achievement in the antimetabolite era was the development of 5-fluorouracil (5-FU).

The development of 5-FU was a triumph of rational drug design, spearheaded by Charles Heidelberger in the 1950s. It was based on the observation that some tumors preferentially utilize uracil for pyrimidine biosynthesis.[15][16] Heidelberger hypothesized that a fluorine-substituted uracil analog might be selectively taken up by tumor cells and interfere with their DNA synthesis.[7][10] The introduction of the highly electronegative fluorine atom at the 5-position was a key chemical choice, as this position is involved in the enzymatic conversion of uracil to thymine.

5-FU is a prodrug that is converted intracellularly to several active metabolites.[17] Its primary mechanism of anticancer activity is the inhibition of thymidylate synthase (TS) by its metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP forms a stable ternary complex with TS and the cofactor N5,N10-methylenetetrahydrofolate, leading to the depletion of thymidine triphosphate (dTTP), a crucial precursor for DNA synthesis and repair.[15] The resulting "thymineless death" is particularly effective against rapidly proliferating cancer cells.

Pyrimidine Nucleoside Analogs in Antiviral Therapy

The principles of antimetabolite therapy were also successfully applied to the development of antiviral agents.

The discovery of Zidovudine (AZT) in the 1980s was a major breakthrough in the fight against the human immunodeficiency virus (HIV).[18] AZT is a thymidine analog in which the 3'-hydroxyl group is replaced by an azido group.[1][18]

Mechanism of Action:

  • Cellular Uptake and Activation: AZT is taken up by host cells and phosphorylated by cellular kinases to its active triphosphate form, Zidovudine-5'-triphosphate (ZDV-TP).[1][19]

  • Inhibition of Reverse Transcriptase: ZDV-TP competes with the natural substrate, thymidine triphosphate, for incorporation into the growing viral DNA chain by HIV's reverse transcriptase.[20]

  • Chain Termination: Once incorporated, the absence of the 3'-hydroxyl group on AZT prevents the formation of the next phosphodiester bond, leading to premature termination of the viral DNA chain.[1][19] This effectively halts the replication of the virus.

The Modern Era: Pyrimidines as Privileged Scaffolds in Targeted Therapy

With the advent of molecular biology and a deeper understanding of the signaling pathways that drive diseases like cancer, the focus of drug discovery shifted from broad-spectrum cytotoxic agents to highly specific targeted therapies. The pyrimidine scaffold has proven to be an exceptionally versatile platform for the development of these modern therapeutics.

Pyrimidines as Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, can drive the growth of various cancers, particularly non-small cell lung cancer (NSCLC).[21][22] Gefitinib is a selective inhibitor of EGFR tyrosine kinase that features a quinazoline core, which is a fused pyrimidine-benzene system.[23][24] It competes with ATP for binding to the kinase domain of EGFR, thereby blocking the downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.[23][25]

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, controlling the transition from the G1 to the S phase.[9][26] In hormone receptor-positive breast cancer, the CDK4/6 pathway is often hyperactivated. Pyrimidine-based CDK4/6 inhibitors, such as palbociclib, work by blocking the phosphorylation of the retinoblastoma protein (Rb), which in turn prevents cell cycle progression and inhibits the proliferation of cancer cells.[2][3][6]

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Gefitinib (Pyrimidine-based Inhibitor) Gefitinib->EGFR Inhibits (ATP Competition)

Caption: Inhibition of the EGFR signaling pathway by Gefitinib.

Contemporary Applications and Future Directions

The application of pyrimidine derivatives continues to expand into new therapeutic areas. They are being investigated as treatments for central nervous system (CNS) disorders, inflammatory diseases, and a host of other conditions.[5] The development of covalent and allosteric inhibitors based on the pyrimidine scaffold represents an exciting new frontier, offering the potential for increased potency and selectivity.

Key Synthetic Methodologies: A Chemist's Toolkit

The widespread use of pyrimidines in medicinal chemistry is due in part to the robust and versatile synthetic methods available for their preparation.

Classical Condensation Reactions (e.g., Biginelli Reaction)

The Biginelli reaction, first reported in 1891, is a one-pot, three-component condensation reaction between an aldehyde, a β-ketoester, and urea or thiourea to form a dihydropyrimidinone.[27][28] This reaction has been a mainstay for the synthesis of a wide range of biologically active molecules.[17][29]

Step-by-Step Methodology:

  • Reactant Mixture: In a round-bottom flask, mix an equimolar amount of an aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.0 mmol) in 50 mL of 95% ethanol.

  • Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., Amberlite IR 120 H+ resin).

  • Reaction: Stir the mixture at a specified temperature (e.g., 80°C) for a designated period (e.g., 30 minutes). The reaction progress can often be monitored by a color change.

  • Workup: After the reaction is complete, cool the mixture and wash it several times with water to remove any water-soluble components.

  • Extraction and Isolation: Extract the crude product with a suitable organic solvent (e.g., CH2Cl2), dry the organic layer over anhydrous Na2SO4, and evaporate the solvent to obtain the dihydropyrimidinone product.[17]

This is a general procedure; specific conditions may vary depending on the substrates used.

Modern Transition-Metal Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry has provided powerful new tools for the functionalization of the pyrimidine ring. Transition-metal catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, allow for the precise and efficient introduction of a wide variety of substituents onto the pyrimidine scaffold. These methods have been instrumental in the synthesis of complex pyrimidine-based drugs and in the exploration of structure-activity relationships.

Workflow Diagram: General Drug Discovery and Development Pipeline for Pyrimidine Derivatives

Drug_Discovery_Workflow Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) or Virtual Screening Target_ID->HTS Hit_ID Hit Identification (Pyrimidine Scaffolds) HTS->Hit_ID Lead_Gen Lead Generation (Hit-to-Lead) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Lead_Opt->Lead_Gen Iterative Optimization Preclinical Preclinical Development (In vivo & Toxicology) Lead_Opt->Preclinical Clinical Clinical Trials (Phase I-III) Preclinical->Clinical Approval Regulatory Approval & Market Clinical->Approval

Sources

Exploratory

The Ascendancy of the Difluoromethoxy Group in Pyrimidine Scaffolds: A Deep Dive into Structure-Activity Relationships

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The strategic incorporation of fluorinated motifs has become a cornerstone of modern medicinal chemistry, with the difluorometho...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorinated motifs has become a cornerstone of modern medicinal chemistry, with the difluoromethoxy (-OCF₂H) group, in particular, emerging as a critical substituent for optimizing drug candidates. When coupled with the privileged pyrimidine scaffold, a versatile nitrogen-containing heterocycle found in numerous bioactive molecules, the resulting difluoromethoxy pyrimidines represent a promising class of compounds with significant therapeutic potential.[1][2] This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of difluoromethoxy pyrimidines, offering field-proven insights into their design, synthesis, and biological evaluation.

The Strategic Advantage of the Difluoromethoxy Moiety

The difluoromethoxy group offers a unique combination of physicochemical properties that render it a valuable tool in drug design.[3][4] Its influence extends to metabolic stability, lipophilicity, and the ability to form key intermolecular interactions.

Metabolic Stability: The strong carbon-fluorine bonds within the -OCF₂H group confer significant resistance to oxidative metabolism, a common pathway for drug degradation.[3] This enhanced metabolic stability can lead to an improved pharmacokinetic profile, including a longer half-life and reduced clearance.

Modulated Lipophilicity: The difluoromethoxy group is more lipophilic than a hydroxyl or methoxy group but generally less so than the more common trifluoromethyl (-CF₃) group. This intermediate lipophilicity allows for fine-tuning of a molecule's solubility and permeability, which are critical for oral bioavailability.[4][5]

Hydrogen Bonding Capability: A key feature of the -OCF₂H group is the ability of its hydrogen atom to act as a hydrogen bond donor.[3] This allows it to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, maintaining crucial interactions with biological targets while improving metabolic stability.[4]

Electronic Effects: The difluoromethoxy group is weakly electron-withdrawing, which can influence the pKa of nearby functional groups and modulate the overall electronic properties of the pyrimidine ring.[4]

The Pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry

The pyrimidine ring is a fundamental building block in numerous natural and synthetic compounds with a wide array of biological activities.[6][7][8] Its presence in nucleobases (cytosine, thymine, and uracil) underscores its biological significance. In medicinal chemistry, the pyrimidine scaffold is frequently employed in the design of kinase inhibitors, anti-inflammatory agents, and anticancer drugs due to its ability to engage in various non-covalent interactions with protein targets.[1][2]

The nitrogen atoms at positions 1 and 3 of the pyrimidine ring can act as hydrogen bond acceptors, while the carbon atoms can be readily functionalized to explore different chemical spaces and optimize target engagement.

Deciphering the Structure-Activity Relationship of Difluoromethoxy Pyrimidines

While extensive SAR studies specifically on difluoromethoxy pyrimidines are still emerging, we can extrapolate key principles from the broader knowledge of substituted pyrimidines, particularly those bearing other fluorinated groups like trifluoromethyl, and combine this with the unique properties of the difluoromethoxy group. The following sections will explore the anticipated SAR trends when the difluoromethoxy group is incorporated into a pyrimidine scaffold, with a focus on kinase inhibition as a primary therapeutic area.

General Substitution Patterns on the Pyrimidine Ring

The biological activity of pyrimidine derivatives is highly dependent on the substitution pattern at the C2, C4, C5, and C6 positions. For kinase inhibitors, a common pharmacophore involves a hinge-binding motif, typically an amino group at the C2 or C4 position, which forms hydrogen bonds with the backbone of the kinase hinge region.

Diagram: General Structure of a Difluoromethoxy Pyrimidine Kinase Inhibitor

SAR_general_structure cluster_pyrimidine Pyrimidine Core cluster_key Key Positions for SAR pyrimidine N(1)-C(6)-N(3)-C(4)-C(5)-C(2) R1 R1 pyrimidine->R1 C2 R2 R2 pyrimidine->R2 C4 R3 R3 pyrimidine->R3 C5 OCF2H -OCF₂H pyrimidine->OCF2H C6 key R1: Hinge Binding R2: Selectivity Pocket R3: Solvent Front

Caption: General scaffold of a difluoromethoxy pyrimidine highlighting key positions for SAR exploration.

The Role of the Difluoromethoxy Group's Position

The placement of the -OCF₂H group on the pyrimidine ring is critical. When positioned to interact with the solvent-exposed region of a kinase active site, its moderate lipophilicity and hydrogen bond donor capacity can be exploited to enhance binding affinity and selectivity. For instance, replacing a metabolically labile methoxy group with a difluoromethoxy group at a solvent-exposed position can improve pharmacokinetic properties without compromising activity.

Exploration of the C2 and C4 Positions: The Hinge-Binding Element

For many pyrimidine-based kinase inhibitors, an amino or anilino group at the C2 or C4 position is crucial for anchoring the molecule to the hinge region of the kinase. The nature of the substituent on this amino group significantly impacts potency and selectivity.

PositionSubstitutionRationale
C2/C4 Small, flexible amino groupsCan form essential hydrogen bonds with the kinase hinge region.
Substituted anilino groupsCan extend into the back pocket of the kinase, providing additional interactions and improving selectivity.
Introduction of solubilizing groupsCan improve the physicochemical properties of the compound.
Probing the C5 Position: The Gatekeeper Interaction

The C5 position of the pyrimidine ring is often directed towards the "gatekeeper" residue of the kinase active site. The size and nature of the substituent at this position can be a key determinant of selectivity.

PositionSubstitutionRationale
C5 Small, hydrophobic groupsCan interact favorably with the gatekeeper residue.
Introduction of steric bulkCan be used to discriminate between different kinases based on the size of their gatekeeper residue.
Halogen atomsCan form halogen bonds, providing an additional specific interaction.

Synthetic Strategies for Generating Difluoromethoxy Pyrimidine Libraries

The exploration of SAR is contingent on the ability to synthesize a diverse library of analogs. The introduction of the difluoromethoxy group and the construction of the pyrimidine ring are the two key synthetic challenges.

Introduction of the Difluoromethoxy Group

Several methods exist for the introduction of the -OCF₂H group, with the choice of method depending on the substrate and the desired position of the group. A common approach involves the difluoromethylation of a hydroxyl group.

Diagram: General Synthetic Workflow for Difluoromethoxy Pyrimidines

synthetic_workflow Start Starting Material (e.g., Hydroxypyrimidine) Step1 O-Difluoromethylation Start->Step1 Intermediate Difluoromethoxy Pyrimidine Intermediate Step1->Intermediate Step2 Functionalization at C2, C4, or C5 positions Intermediate->Step2 Library Library of Analogs for SAR Studies Step2->Library Step3 Biological Screening Library->Step3 SAR SAR Data Generation and Analysis Step3->SAR

Caption: A streamlined workflow for the synthesis and evaluation of difluoromethoxy pyrimidine analogs for SAR studies.

Representative Experimental Protocol: O-Difluoromethylation of a Hydroxypyrimidine

Objective: To synthesize a difluoromethoxy pyrimidine intermediate for further functionalization.

Materials:

  • 4-Hydroxypyrimidine

  • Sodium 2-chloro-2,2-difluoroacetate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-hydroxypyrimidine (1.0 eq) in DMF, add K₂CO₃ (2.0 eq) and sodium 2-chloro-2,2-difluoroacetate (1.5 eq).

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-(difluoromethoxy)pyrimidine.

Future Perspectives

The exploration of difluoromethoxy pyrimidines as therapeutic agents is a rapidly evolving field. Future research will likely focus on:

  • Development of novel synthetic methodologies: More efficient and regioselective methods for the synthesis of difluoromethoxy pyrimidines will accelerate the discovery of new drug candidates.

  • Expansion to new therapeutic areas: While kinase inhibition is a major focus, the unique properties of difluoromethoxy pyrimidines make them attractive for other therapeutic targets, including those in neurodegenerative and infectious diseases.

  • In-depth biological characterization: A deeper understanding of the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds will be crucial for their successful development into clinical candidates.

By leveraging the unique properties of the difluoromethoxy group and the versatility of the pyrimidine scaffold, medicinal chemists are well-positioned to design the next generation of innovative therapeutics.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines | Request PDF - ResearchGate. (URL: [Link])

  • Suggested pathway for difluoromethylation of pyrimidines - ResearchGate. (URL: [Link])

  • Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals - ChemRxiv. (URL: [Link])

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Scilit. (URL: [Link])

  • Scope for the synthesis of difluoromethoxylated pyrimidines. [a] All... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC. (URL: [Link])

  • Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC. (URL: [Link])

  • Site-selective C−H difluoromethylation of pyridines a Bioactive... - ResearchGate. (URL: [Link])

  • Fluorous synthesis of disubstituted pyrimidines - PMC - NIH. (URL: [Link])

  • New method for introducing fluorinated components into molecules - Universität Münster. (URL: [Link])

  • Synthesis of difluoromethoxy derivatives 10–12. Reagents and conditions - ResearchGate. (URL: [Link])

  • Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - Frontiers. (URL: [Link])

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC. (URL: [Link])

  • (PDF) A Review Article -Pyrimidines as a Propitious Scaffold for Numerous Bioactive Compounds - ResearchGate. (URL: [Link])

  • Pyrimidine as constituent of natural biologically active compounds - PubMed. (URL: [Link])

  • BIOLOGICAL AND MEDICINAL SIGNIFICANCE OF PYRIMIDINES: A REVIEW. (URL: [Link])

  • An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. (URL: [Link])

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Foundational

Technical Guide: Safety and Handling of 2-Amino-5-(difluoromethoxy)pyrimidine

Topic: Safety and Handling Precautions for 2-Amino-5-(difluoromethoxy)pyrimidine Content Type: Technical Safety Guide Audience: Researchers, Medicinal Chemists, and HSE Professionals. Chemical Identification & Physicoche...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety and Handling Precautions for 2-Amino-5-(difluoromethoxy)pyrimidine Content Type: Technical Safety Guide Audience: Researchers, Medicinal Chemists, and HSE Professionals.

Chemical Identification & Physicochemical Profile

2-Amino-5-(difluoromethoxy)pyrimidine is a specialized fluorinated heterocyclic building block used primarily in medicinal chemistry for the synthesis of bioactive compounds. Its structural combination of an aminopyrimidine core with a lipophilic difluoromethoxy ether motif makes it valuable for modulating metabolic stability and solubility in drug candidates. However, this specific functionalization introduces unique handling requirements distinct from non-fluorinated analogs.

PropertyDetail
CAS Number 1211585-07-7
IUPAC Name 5-(Difluoromethoxy)pyrimidin-2-amine
Molecular Formula C₅H₅F₂N₃O
Molecular Weight 161.11 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water.
Structural Alert Difluoromethoxy ether (-OCHF₂): Potential for hydrogen fluoride (HF) evolution under thermal decomposition or strong acidic hydrolysis.

Hazard Identification & Risk Assessment

While specific toxicological data for this exact CAS is often extrapolated from structural analogs (e.g., 2-amino-5-fluoropyrimidine, 4-(difluoromethoxy)aniline), the following GHS classifications are assigned based on the structure-activity relationship (SAR) of fluorinated aminopyrimidines.

GHS Classification (Interpolated)
  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2][3]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2][3][4]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3]

  • STOT - Single Exposure (Category 3): May cause respiratory irritation.[1][2][3][5][6]

Specific Chemical Hazards
  • Thermal Decomposition: The difluoromethoxy group is generally stable under ambient conditions but can degrade at elevated temperatures (>150°C) or in the presence of strong Lewis acids, potentially releasing toxic hydrogen fluoride (HF) gas and carbonyl fluoride.

  • Nitrogenous Basicity: The primary amine at the C2 position is nucleophilic and basic. It can react exothermically with strong oxidizing agents and acid chlorides.

Critical Handling Protocols

Engineering Controls

To mitigate the risk of inhalation and exposure to potential degradation products, the following controls are mandatory:

  • Primary Containment: All weighing, transfer, and reaction setup must be performed inside a certified Chemical Fume Hood operating with a face velocity of 0.5 m/s.

  • Dust Control: Use static-dissipative weighing boats and spatulas to prevent electrostatic dispersion of the fine powder.

Personal Protective Equipment (PPE)

Standard nitrile gloves are generally sufficient for incidental contact, but due to the fluorinated nature of the compound, permeation rates can vary in organic solvents.

  • Hand Protection: Double-gloving (Nitrile/Nitrile) is recommended when handling solutions of the compound in penetrating solvents like DMSO or DMF.

  • Eye Protection: Chemical safety goggles (ANSI Z87.1) are required.[4][7] Face shields should be used during scale-up reactions (>10 g).

  • Respiratory Protection: If handling outside a fume hood (not recommended), a NIOSH-approved P95 or P100 particulate respirator is required.

Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: The compound is slightly hygroscopic. Store under an inert atmosphere (Argon or Nitrogen) to prevent hydrolysis over long periods.

  • Incompatibilities: Segregate from strong oxidizers, acid anhydrides, and strong mineral acids.

Emergency Response & Decontamination

Exposure Response Workflow

The presence of the fluorine atoms necessitates a higher degree of caution regarding combustion products.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[8]

  • Skin Contact: Wash immediately with soap and copious amounts of water for 15 minutes. Note: While the compound itself is not HF, if thermal decomposition has occurred, treat potential burns with Calcium Gluconate gel as a precaution.

  • Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids. Remove contact lenses if present.[1][2][4][6][9] Seek immediate medical attention.

Fire-Fighting Measures
  • Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam.[5] Do NOT use a solid water stream as it may scatter the dust.

  • Combustion Hazards: Fire will produce Hydrogen Fluoride (HF) , Carbon Oxides (COx), and Nitrogen Oxides (NOx).[5] Firefighters must wear full structural gear and SCBA with a full face-piece.

Operational Workflow Visualization

The following diagram outlines the decision logic for safe handling and emergency response, emphasizing the "Stop Work" triggers.

SafetyProtocol Start Start: Handling 2-Amino-5-(difluoromethoxy)pyrimidine CheckPPE Check PPE: Nitrile Gloves (Double), Goggles, Lab Coat Start->CheckPPE Engineering Verify Engineering Controls: Fume Hood Functional? CheckPPE->Engineering DecisionHood Hood OK? Engineering->DecisionHood Weighing Weighing Procedure: Static-free boat, Inert gas blanket DecisionHood->Weighing Yes StopWork STOP WORK Notify HSE Officer DecisionHood->StopWork No Reaction Reaction/Usage: Avoid T > 150°C Monitor for acidic off-gassing Weighing->Reaction Spill Spill/Exposure Event Reaction->Spill Accident Cleanup Cleanup: Wet wipe (avoid dust) Dispose as Fluorinated Waste Spill->Cleanup Minor Spill Medical Medical Response: Flush 15min Treat for potential F- exposure if heated Spill->Medical Exposure

Caption: Operational safety logic flow for handling fluorinated aminopyrimidines, detailing "Go/No-Go" decision points.

Waste Disposal & Environmental Compliance

Disposal must strictly adhere to local environmental regulations (e.g., RCRA in the US, REACH in EU).

  • Categorization: Classify as "Halogenated Organic Waste" . Do not mix with non-halogenated solvents, as this increases disposal costs and complicates incineration.

  • Deactivation: For small laboratory quantities, the compound can be dissolved in a combustible solvent (e.g., acetone) before disposal into the halogenated waste stream.

  • Container: Use high-density polyethylene (HDPE) containers. Avoid glass if there is any risk of HF generation from degradation.

References

  • AChemBlock. (2024).[1][4][6] Product Analysis: 2-Amino-5-(difluoromethoxy)pyrimidine (CAS 1211585-07-7). Retrieved from

  • ChemSrc. (2024). Physicochemical Properties of CAS 1211585-07-7.[9] Retrieved from

  • Fisher Scientific. (2023). Safety Data Sheet: 4-(Difluoromethoxy)aniline (Analogous Hazard Data). Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Safety Practices for Fluorinated Organic Compounds. Retrieved from

Sources

Protocols & Analytical Methods

Method

Technical Brief: Optimization and Screening of 2-Amino-5-(difluoromethoxy)pyrimidine Scaffolds in Kinase Drug Discovery

Executive Summary This technical guide outlines the protocol for utilizing 2-Amino-5-(difluoromethoxy)pyrimidine as a privileged scaffold in kinase inhibitor discovery. Unlike standard pyrimidines, the incorporation of t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the protocol for utilizing 2-Amino-5-(difluoromethoxy)pyrimidine as a privileged scaffold in kinase inhibitor discovery. Unlike standard pyrimidines, the incorporation of the difluoromethoxy (


)  group at the C5 position introduces unique physicochemical properties—specifically acting as a lipophilic hydrogen bond donor and a metabolic blocker. This guide details the handling, assay optimization, and mechanistic interpretation required to leverage this scaffold for targeting the ATP-binding hinge region of kinases (e.g., JAK, EGFR, CDK families).

Chemical Rationale & Mechanistic Insight

The "Privileged" Nature of the Scaffold

The 2-aminopyrimidine core is a classic hinge binder .[1] In the ATP-binding pocket of a kinase, the N1 and 2-amino (


) groups typically form a bidentate hydrogen bond network with the backbone carbonyl and amide nitrogen of the hinge region residues (e.g., Met90 in JAK2 or Thr315 in Abl).
The Role of the Difluoromethoxy Group ( )

The C5-substitution is critical for directing the molecule towards the solvent-exposed region or the "gatekeeper" residue. The


 group offers three distinct advantages over a standard methoxy (

) or trifluoromethoxy (

) group:
  • Lipophilic Hydrogen Bond Donor: The

    
     bond in 
    
    
    
    is sufficiently acidic to act as a weak hydrogen bond donor, potentially interacting with backbone carbonyls or water networks within the pocket.
  • Metabolic Stability: It blocks the C5 position from oxidative metabolism (e.g., O-demethylation), a common clearance route for methoxy-substituted drugs.

  • Bioisosterism: It serves as a lipophilic bioisostere for hydroxyl (

    
    ) or thiol (
    
    
    
    ) groups, improving membrane permeability without sacrificing polarity entirely.

Experimental Protocol: Compound Preparation & Handling

Solubility & Stock Preparation

The presence of fluorine atoms increases lipophilicity (


) compared to non-fluorinated analogs. Proper solubilization is vital to prevent micro-precipitation in aqueous assay buffers.

Reagents:

  • Compound: 2-Amino-5-(difluoromethoxy)pyrimidine (purity

    
    ).
    
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), PCR Grade.

Protocol:

  • Weighing: Weigh approximately 5–10 mg of the solid compound into a glass amber vial (fluorinated compounds can be light-sensitive).

  • Dissolution: Add sufficient anhydrous DMSO to achieve a 20 mM stock concentration .

    • Note: Do not use plastic tubes for long-term storage of high-concentration fluorinated stocks to avoid leaching.

  • Sonication: Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • QC Check: Visually inspect for particulates. If used for Fragment-Based Drug Discovery (FBDD), centrifugation at 10,000 x g for 10 minutes is recommended to remove aggregates that cause false positives.

Assay Buffer Compatibility
  • DMSO Tolerance: The final assay concentration of DMSO should be kept

    
     (v/v).
    
  • DTT Sensitivity: Unlike some Michael acceptor inhibitors, this scaffold is chemically stable in the presence of reducing agents (DTT/TCEP) used in kinase buffers.

Biochemical Kinase Assay Protocol (TR-FRET)

This protocol uses a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format (e.g., LanthaScreen™) to determine the affinity of the scaffold or its derivatives.

Assay Principle

A tracer (Alexa Fluor™ 647-labeled ATP-competitive inhibitor) competes with the 2-amino-5-(difluoromethoxy)pyrimidine test compound for the kinase ATP pocket. An Europium-labeled antibody binds to the kinase. Displacement of the tracer by the test compound results in a decrease in the TR-FRET signal.

Workflow Diagram

KinaseAssayWorkflow Stock 1. Stock Prep (20 mM in DMSO) Dilution 2. Serial Dilution (Echo Acoustic or Manual) Stock->Dilution 1:3 dilution Mix 3. Reaction Assembly (Kinase + Ab + Tracer) Dilution->Mix Transfer 10 nL Incubate 4. Incubation (60 min @ RT) Mix->Incubate Read 5. Detection (TR-FRET Reader) Incubate->Read Analyze 6. IC50 Calculation (4-Parameter Fit) Read->Analyze

Figure 1: High-throughput screening workflow for profiling pyrimidine scaffolds.

Step-by-Step Procedure
  • Plate Preparation:

    • Use a 384-well low-volume white microplate.

    • Dispense 10 nL of the test compound (serial dilution, top conc 100 µM) into assay wells using an acoustic dispenser (e.g., Labcyte Echo).

    • Include High Control (DMSO only, 0% inhibition) and Low Control (known inhibitor like Staurosporine, 100% inhibition).

  • Kinase/Antibody Mixture (2X):

    • Prepare a solution containing the specific Kinase (e.g., JAK2, 5 nM final) and Eu-anti-tag Antibody (2 nM final) in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Dispense 5 µL of this mixture into the wells.

  • Tracer Mixture (2X):

    • Prepare the Tracer (e.g., Kinase Tracer 236) at

      
       concentration.
      
    • Dispense 5 µL of the Tracer mixture into the wells.

    • Total Assay Volume: 10 µL.

  • Incubation:

    • Centrifuge plate at 1000 rpm for 30 seconds.

    • Incubate for 60 minutes at room temperature (

      
      ), protected from light.
      
  • Detection:

    • Read fluorescence on a multimode plate reader (e.g., EnVision or PHERAstar).

    • Excitation: 337 nm (Laser/Flash lamp).

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 665 nm.

Data Analysis & Interpretation

Calculation

Calculate the Emission Ratio (ER):



Calculate % Inhibition:



Mechanistic SAR Analysis

When analyzing data from this specific scaffold, look for the following trends to validate the binding mode:

ObservationStructural InterpretationAction Item
Weak Potency (

)
Typical for a fragment. The hinge bind is intact, but hydrophobic contacts are missing.Grow the molecule at the C4 or C6 position to reach the hydrophobic back pocket.
Loss of Potency with N-Methylation If methylating the 2-amino group kills activity, the hinge H-bond is confirmed.Critical Control: Synthesize the N-methyl analog to validate specific hinge binding.
Steep Hill Slope (

)
Possible aggregation or insolubility.Retest with 0.01% Triton X-100 to rule out promiscuous aggregation.
Interaction Map

The following diagram illustrates the theoretical binding mode of the scaffold within the ATP pocket.

BindingMode Scaffold 2-Amino-5-(difluoromethoxy) pyrimidine Hinge Kinase Hinge Region (Backbone CO/NH) Scaffold->Hinge H-Bond (Bidentate) (N1 & 2-NH2) Gatekeeper Gatekeeper Residue (Met/Thr) Scaffold->Gatekeeper Hydrophobic Contact (C5-OCF2H) Solvent Solvent Front (Water Network) Scaffold->Solvent H-Bond Donor (CF2-H ... OH2)

Figure 2: Interaction map showing the bidentate hinge binding and the C5-difluoromethoxy interaction.

References

  • Erickson, J. A., et al. (2020). "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." Journal of Medicinal Chemistry. (Generalized citation for fluorinated groups in MedChem).

  • Xie, F., et al. (2024).[2] "Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors." Journal of Medicinal Chemistry. [2]

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.

  • Bembenek, M. E., et al. (2018). "Standardizing Kinase Inhibitor Potency Assessment: Challenges and Solutions." Cell Chemical Biology.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

Sources

Application

Application Notes and Protocols for the Characterization of 2-Amino-5-(difluoromethoxy)pyrimidine as a Putative PLK4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the investigation of 2-Amino-5-(difluoromethoxy)pyrimidine, a novel small molecule, as a potential...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the investigation of 2-Amino-5-(difluoromethoxy)pyrimidine, a novel small molecule, as a potential inhibitor of Polo-like Kinase 4 (PLK4). PLK4 is a critical serine/threonine kinase that acts as a master regulator of centriole duplication, a fundamental process for maintaining genomic stability during cell division.[1][2][3] Dysregulation of PLK4 activity is frequently observed in various human cancers, leading to centrosome amplification and chromosomal instability, making it a compelling target for anti-cancer drug development.[2][3][4][5] These application notes offer a structured approach, from initial biochemical validation to cellular characterization, to rigorously assess the potential of 2-Amino-5-(difluoromethoxy)pyrimidine as a selective PLK4 inhibitor. The protocols provided herein are designed to be self-validating, incorporating essential controls and detailed procedural explanations to ensure scientific rigor and reproducibility.

Introduction to PLK4: A Key Regulator of Cell Division and a Target in Oncology

Polo-like kinases (PLKs) are a conserved family of serine/threonine kinases that play pivotal roles in the regulation of the cell cycle.[2][6] Among the five mammalian PLK members, PLK4 is structurally unique and holds a master regulatory role in centriole duplication.[1][2][4] This process is tightly controlled to ensure that each daughter cell inherits a single centrosome, which is essential for the formation of a bipolar spindle during mitosis.

Overexpression of PLK4 can lead to the formation of multiple centrioles, resulting in centrosome amplification, a hallmark of many cancers.[1][7] This aberrant amplification can cause errors in chromosome segregation, leading to aneuploidy and contributing to tumorigenesis.[2] Consequently, inhibiting PLK4 has emerged as a promising therapeutic strategy to selectively target cancer cells, which are often more sensitive to mitotic disruption than normal cells.[1][5] Several small molecule inhibitors of PLK4, such as CFI-400945 and centrinone, have demonstrated efficacy in preclinical cancer models.[1][8]

The aminopyrimidine scaffold is a well-established core structure in kinase inhibitor design.[4] This document focuses on a representative aminopyrimidine derivative, 2-Amino-5-(difluoromethoxy)pyrimidine, as a putative PLK4 inhibitor and provides a detailed roadmap for its characterization.

Chemical Profile: 2-Amino-5-(difluoromethoxy)pyrimidine
Property Value
IUPAC Name 5-(difluoromethoxy)pyrimidin-2-amine
Molecular Formula C₅H₅F₂N₃O
Molecular Weight 161.11 g/mol
Structure

(Structure to be generated based on the name)

Mechanism of Action and Signaling Pathway

PLK4 is a serine/threonine kinase that initiates centriole duplication.[9] Its activity is tightly regulated throughout the cell cycle, peaking at the G1/S transition phase.[2] PLK4 phosphorylates several downstream targets, including STIL and HsSAS-6, which are essential for the assembly of the cartwheel structure, the foundation of a new centriole.[7] Inhibition of PLK4 kinase activity is expected to block this phosphorylation cascade, leading to a failure in centriole duplication, cell cycle arrest, and potentially apoptosis in cancer cells.

PLK4_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core PLK4 Activation & Inhibition cluster_downstream Downstream Events Cell_Cycle_Cues Cell Cycle Cues (G1/S Transition) PLK4_Inactive PLK4 (Inactive) Cell_Cycle_Cues->PLK4_Inactive Activation PLK4_Active PLK4 (Active) PLK4_Inactive->PLK4_Active Autophosphorylation STIL STIL PLK4_Active->STIL Phosphorylates No_Duplication Failed Centriole Duplication PLK4_Active:s->No_Duplication:n Inhibitor 2-Amino-5-(difluoromethoxy)pyrimidine Inhibitor->PLK4_Active Inhibits p_STIL p-STIL STIL->p_STIL HsSAS6 HsSAS-6 p_STIL->HsSAS6 Recruits Cartwheel_Assembly Cartwheel Assembly HsSAS6->Cartwheel_Assembly Centriole_Duplication Centriole Duplication Cartwheel_Assembly->Centriole_Duplication Bipolar_Spindle Bipolar Spindle Formation Centriole_Duplication->Bipolar_Spindle Cell_Division Normal Cell Division Bipolar_Spindle->Cell_Division Monopolar_Spindle Monopolar Spindle Formation No_Duplication->Monopolar_Spindle Cell_Cycle_Arrest Cell Cycle Arrest / Apoptosis Monopolar_Spindle->Cell_Cycle_Arrest

Caption: PLK4 signaling pathway and point of inhibition.

Experimental Protocols

This section provides detailed protocols for the biochemical and cellular characterization of 2-Amino-5-(difluoromethoxy)pyrimidine as a PLK4 inhibitor.

In Vitro Kinase Assay: Determining Direct Inhibition of PLK4

The initial step is to determine if the compound directly inhibits the enzymatic activity of PLK4 in a cell-free system. The ADP-Glo™ Kinase Assay is a suitable method for this purpose as it measures the amount of ADP produced during the kinase reaction.[10][11]

Principle: The assay quantifies the amount of ADP produced by the kinase reaction. The remaining ATP is depleted, and the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the ADP generated and thus the kinase activity.[10]

Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare 1x Kinase Reaction Buffer.

    • Dilute recombinant active PLK4 enzyme, substrate (e.g., Myelin Basic Protein), and ATP in the 1x kinase reaction buffer.

    • Prepare a serial dilution of 2-Amino-5-(difluoromethoxy)pyrimidine in 5% DMSO.

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the inhibitor dilution or 5% DMSO (vehicle control) to the wells.

    • Add 2 µL of the PLK4 enzyme solution.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent.

    • Incubate at room temperature for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Parameter Example Value
PLK4 Concentration 10 ng/well
Substrate Concentration 0.5 mg/mL MBP
ATP Concentration 10 µM
Incubation Time 60 minutes
Cellular Proliferation Assay: Assessing Anti-proliferative Activity

To determine the effect of the compound on cell viability and proliferation, a cellular assay such as the MTT assay is essential. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells to form purple formazan crystals.[12][13] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[13]

Protocol: MTT Assay

  • Cell Seeding:

    • Seed cancer cells (e.g., breast cancer cell line MCF-7 or a cell line known to overexpress PLK4) in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment:

    • Prepare a serial dilution of 2-Amino-5-(difluoromethoxy)pyrimidine in cell culture medium.

    • Replace the medium in the wells with the medium containing the compound or vehicle control (DMSO).

    • Incubate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C until purple precipitate is visible.[12][14]

  • Solubilization and Absorbance Measurement:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[15]

    • Incubate overnight at 37°C in a humidified atmosphere to dissolve the formazan crystals.[12]

    • Measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Target Engagement in Cells: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify that the compound binds to its intended target, PLK4, within the complex environment of the cell.[16][17][18]

Principle: The binding of a ligand (the inhibitor) to its target protein stabilizes the protein's structure, making it more resistant to thermal denaturation.[16][18] In a CETSA experiment, cells are treated with the compound and then heated. The amount of soluble PLK4 remaining after heating is quantified, typically by Western blotting.[16][18]

Protocol: CETSA

  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Treat the cells with 2-Amino-5-(difluoromethoxy)pyrimidine at various concentrations or with a vehicle control (DMSO) for 1-2 hours.

  • Heat Challenge:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.[16]

    • Cool the tubes at room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.[16]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[16]

    • Collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of the soluble fractions.

  • Western Blot Analysis:

    • Perform SDS-PAGE and Western blotting with the soluble fractions using a specific antibody against PLK4.

    • Also, probe for a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for PLK4 at each temperature for both the treated and untreated samples.

    • Plot the relative amount of soluble PLK4 against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Workflow cluster_cell_prep Cell Preparation cluster_heating Thermal Challenge cluster_analysis Analysis Cell_Culture Cell Culture Compound_Treatment Compound Treatment (or DMSO) Cell_Culture->Compound_Treatment Harvest_Cells Harvest Cells Compound_Treatment->Harvest_Cells Heat_Challenge Heat Challenge (Temperature Gradient) Harvest_Cells->Heat_Challenge Cell_Lysis Cell Lysis Heat_Challenge->Cell_Lysis Centrifugation Centrifugation Cell_Lysis->Centrifugation Soluble_Fraction Collect Soluble Fraction Centrifugation->Soluble_Fraction Western_Blot Western Blot for PLK4 Soluble_Fraction->Western_Blot Data_Analysis Data Analysis (Melting Curve Shift) Western_Blot->Data_Analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Western Blotting: Assessing Downstream Pathway Modulation

To confirm that the inhibition of PLK4 by the compound leads to the expected downstream cellular effects, Western blotting can be used to measure the levels of total and phosphorylated forms of relevant proteins. A key indicator of PLK4 inhibition is the cellular level of PLK4 itself, as PLK4 is subject to autoregulation.[19]

Protocol: Western Blotting

  • Sample Preparation:

    • Treat cells with 2-Amino-5-(difluoromethoxy)pyrimidine at various concentrations and for different time points.

    • Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.[20]

    • Transfer the proteins to a PVDF membrane.[20]

  • Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST.[20]

    • Incubate with a primary antibody against total PLK4. Treatment with a PLK4 inhibitor is expected to increase the levels of total PLK4 protein.[19]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.[20]

  • Detection and Analysis:

    • Detect the signal using an ECL substrate.[20]

    • Strip and re-probe the membrane for a loading control like GAPDH or α-tubulin to ensure equal loading.

    • Quantify the band intensities to determine the relative changes in protein levels.

Data Interpretation and Troubleshooting

  • In Vitro Kinase Assay: A low IC₅₀ value (in the nanomolar range) suggests potent direct inhibition of PLK4. Ensure the DMSO concentration is kept low (typically <1%) to avoid off-target effects.

  • Cellular Proliferation Assay: A potent anti-proliferative effect (low GI₅₀) in cancer cell lines is a good indicator of cellular activity. Compare the GI₅₀ across different cell lines to assess potential selectivity.

  • CETSA: A clear thermal shift to the right in the melting curve for PLK4 in the presence of the compound provides strong evidence of target engagement in cells. If no shift is observed, it could indicate poor cell permeability or rapid metabolism of the compound.

  • Western Blotting: An increase in total PLK4 protein levels upon treatment with the compound would be consistent with the inhibition of its autoregulatory degradation pathway.[19]

Conclusion

The protocols and application notes provided in this document offer a robust framework for the preclinical evaluation of 2-Amino-5-(difluoromethoxy)pyrimidine as a novel PLK4 inhibitor. By systematically progressing from biochemical assays to cellular characterization, researchers can build a comprehensive data package to validate the compound's mechanism of action and its potential as a therapeutic agent in oncology.

References

  • PLK4 - Wikipedia. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (URL: [Link])

  • Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - Frontiers. (URL: [Link])

  • PLK4 General Information | Sino Biological. (URL: [Link])

  • Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC. (URL: [Link])

  • PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential - PMC. (URL: [Link])

  • Role for polo-like kinase 4 in mediation of cytokinesis - PNAS. (URL: [Link])

  • PLK Signaling Pathway - Creative Diagnostics. (URL: [Link])

  • 10733 - Gene ResultPLK4 polo like kinase 4 [ (human)] - NCBI. (URL: [Link])

  • PLK4 (G95L) Datasheet - Sino Biological. (URL: [Link])

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (URL: [Link])

  • PLK4 NanoBRET Kinase Assay - Reaction Biology. (URL: [Link])

  • Binding of CEP152 to PLK4 stimulates kinase activity to promote centriole assembly. (URL: [Link])

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (URL: [Link])

  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. (URL: [Link])

  • Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. (URL: [Link])

  • Cellular Thermal Shift Assay (CETSA) - News-Medical. (URL: [Link])

  • The cellular thermal shift assay of MEK in the presence of inhibitors,... - ResearchGate. (URL: [Link])

  • General Protocol for Western Blotting - Bio-Rad. (URL: [Link])

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC. (URL: [Link])

  • Use of the Polo-like kinase 4 (PLK4) inhibitor centrinone to investigate intracellular signaling networks using SILAC-based phosphoproteomics - bioRxiv.org. (URL: [Link])

  • WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. (URL: )
  • What are PLK4 inhibitors and how do they work? - Patsnap Synapse. (URL: [Link])

  • In vivo effects of PLK4 inhibitor are enhanced by coadministration of... - ResearchGate. (URL: [Link])

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Publishing. (URL: [Link])

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Method

Synthesis of 2-Amino-5-(difluoromethoxy)pyrimidine derivatives for SAR studies

Application Note: Synthesis of 2-Amino-5-(difluoromethoxy)pyrimidine for SAR Profiling Part 1: Introduction & Strategic Rationale In modern medicinal chemistry, the difluoromethoxy group ( ) is a privileged motif.[1][2][...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 2-Amino-5-(difluoromethoxy)pyrimidine for SAR Profiling

Part 1: Introduction & Strategic Rationale

In modern medicinal chemistry, the difluoromethoxy group (


)  is a privileged motif.[1][2][3][4] Unlike the fully fluorinated trifluoromethoxy group (

), the

moiety functions as a lipophilic hydrogen bond donor (HBD) due to the acidity of the terminal proton (

).[1] This unique electronic signature allows it to modulate lipophilicity (

)
, improve metabolic stability (by blocking oxidation at susceptible sites), and enhance membrane permeability without significantly penalizing aqueous solubility.[1]

For the pyrimidine scaffold—a cornerstone of kinase and GPCR inhibitor design—introducing a 5-difluoromethoxy substituent offers a bioisostere for methoxy or chloro groups, often resulting in improved potency and pharmacokinetic (PK) profiles.

This guide details a robust, scalable protocol for synthesizing 2-amino-5-(difluoromethoxy)pyrimidine , a versatile core for Structure-Activity Relationship (SAR) studies.[1] We focus on O-difluoromethylation via difluorocarbene insertion, a method superior to radical approaches for this specific heteroatom functionalization.[1]

Part 2: Retrosynthetic Analysis & Pathway Design

The synthesis challenges lie in the chemoselectivity between the nucleophilic N-atoms (pyrimidine ring nitrogens and the exocyclic amine) and the hydroxyl oxygen.

Critical Decision Point:

  • Route A (Radical C-H Functionalization): Reagents like zinc difluoromethanesulfinate (DFMS) typically target electron-deficient heterocycles at C-H positions.[1] Verdict: Unsuitable for specific O-functionalization.

  • Route B (Nucleophilic Substitution): Using

    
     gas (Freon-22).[1] Verdict: Hard to handle, environmental concerns, requires autoclave.[1]
    
  • Route C (Carbene Insertion): Using Sodium Chlorodifluoroacetate (

    
    ) .[1] This reagent thermally decomposes to generate difluorocarbene (
    
    
    
    ) in situ.[1]
    • Mechanism:[3] The phenoxide anion attacks the electrophilic carbene, followed by protonation.

    • Advantage:[2][3][4][5] High O-selectivity can be achieved by tuning the base and solvent, avoiding N-alkylation protection steps.[1]

Selected Pathway: Route C (Carbene Insertion).[1]

Visual Workflow: Synthetic Strategy

G Start 2-Amino-5-methoxypyrimidine (Starting Material) Inter 2-Amino-5-hydroxypyrimidine (Intermediate) Start->Inter Demethylation (HBr/AcOH, 100°C) Product 2-Amino-5-(difluoromethoxy)pyrimidine (Target Scaffold) Inter->Product O-Difluoromethylation (K2CO3, DMF, 90°C) Reagent Reagent: ClCF2CO2Na (Difluorocarbene Source) Reagent->Product :CF2 Insertion

Figure 1: Two-step synthetic route accessing the target scaffold from commercially available precursors.

Part 3: Detailed Experimental Protocols

Step 1: Preparation of 2-Amino-5-hydroxypyrimidine

Rationale: The commercial availability of the hydroxy-pyrimidine is variable and often expensive. Demethylation of the methoxy analog is cost-effective and scalable.

Reagents:

  • 2-Amino-5-methoxypyrimidine (1.0 equiv)[1]

  • Hydrobromic acid (48% aq., 10 equiv)[1]

  • Acetic acid (glacial, solvent volume)[1][6]

Protocol:

  • Charge a round-bottom flask with 2-amino-5-methoxypyrimidine (10.0 g, 80 mmol).

  • Add glacial acetic acid (50 mL) followed by 48% HBr (90 mL).

  • Equip with a reflux condenser and heat to 100–110 °C for 12–16 hours.

    • Checkpoint: Monitor by LCMS. The starting material (

      
      ) should disappear, replaced by the product (
      
      
      
      ).
  • Cool the reaction mixture to room temperature.

  • Concentrate under reduced pressure to remove excess acid.

  • Neutralize the residue with saturated

    
     solution to 
    
    
    
    .
  • Collect the precipitate via filtration, wash with cold water, and dry under vacuum.[1]

    • Yield Expectation: >85% (Off-white solid).[1][2][6][7]

Step 2: O-Difluoromethylation (The Critical Step)

Rationale: We use Sodium Chlorodifluoroacetate as a solid, weighable source of difluorocarbene.[1] The reaction temperature is critical: it must be high enough to decarboxylate the reagent (


) but controlled to prevent polymerization.

Reagents:

  • 2-Amino-5-hydroxypyrimidine (1.0 equiv)[1]

  • Sodium chlorodifluoroacetate (2.5 equiv)[1]

  • Potassium carbonate (

    
    , 2.0 equiv)[1][2]
    
  • Solvent: DMF (Dimethylformamide) and Water (9:1 ratio)[1]

Protocol:

  • Dissolve 2-amino-5-hydroxypyrimidine (5.0 g, 45 mmol) in DMF (45 mL) and Water (5 mL).

    • Note: The small amount of water aids in the solubility of the base and the difluoroacetate salt, crucial for consistent carbene generation.

  • Add

    
      (12.4 g, 90 mmol) and stir at room temperature for 15 minutes to ensure deprotonation of the phenol.
    
  • Add Sodium chlorodifluoroacetate (17.1 g, 112.5 mmol) in a single portion.

  • Heat the mixture to 95 °C under an inert atmosphere (

    
    ).
    
    • Caution: Gas evolution (

      
      ) will occur.[1] Ensure proper venting.
      
  • Stir at 95 °C for 4–6 hours.

    • In-Process Control (IPC): LCMS should show conversion to product (

      
      ). If conversion is <80%, add an additional 0.5 equiv of reagent and continue heating.
      
  • Workup: Dilute with EtOAc (200 mL) and wash with Brine (

    
    ) to remove DMF.
    
  • Dry organic layer over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (DCM:MeOH gradient, 0–10% MeOH).

    • Yield Expectation: 50–65%.

Part 4: Analytical Validation & QC

Trustworthiness in synthesis requires rigorous characterization. The difluoromethoxy group has a distinct NMR signature.

Table 1: Key Analytical Characteristics

MethodCharacteristic SignalInterpretation
1H NMR

(Triplet,

)
Confirm presence of

. The large coupling constant is diagnostic.
19F NMR

(Doublet,

)
Confirms fluorine environment. Single peak (doublet) indicates purity.
LCMS


Mass shift of +50 Da relative to hydroxyl precursor (

).
Solubility Moderate in DMSO, MeOH; Low in WaterLipophilicity is significantly higher than the hydroxy precursor.

Part 5: SAR Derivatization Strategy

Once the 2-amino-5-(difluoromethoxy)pyrimidine core is synthesized, it serves as a "handle" for library generation. The 2-amino group is relatively unreactive due to the electron-deficient pyrimidine ring, requiring specialized coupling conditions.[1]

Decision Tree for 2-Amino Functionalization

SAR Core 2-Amino-5-(difluoromethoxy) pyrimidine Target1 Target: Urea/Carbamate (Kinase Hinge Binder) Core->Target1 Target2 Target: Amide (Peptidomimetic) Core->Target2 Target3 Target: Buchwald Coupling (Biaryl Amine) Core->Target3 Method1 Method: Isocyanate/Chloroformate Base: NaH or LiHMDS (Strong Base) Target1->Method1 Method2 Method: Acid Chloride/HATU Requires: Pyridine/DMAP (High Temp) Target2->Method2 Method3 Method: Pd-Catalysis Pd2(dba)3, Xantphos Target3->Method3

Figure 2: SAR diversification pathways for the 2-amino handle.

Optimization Tip: For amide couplings (Target 2), the 2-amino group is poorly nucleophilic.[1] Pre-activation of the carboxylic acid partner as an acid chloride, or using LiHMDS to deprotonate the aniline before adding the ester/acid chloride, often improves yields significantly compared to standard EDC/HOBt conditions.

References

  • Zafrani, Y. et al. (2019).[1] Difluoromethylation of Phenols and Heteroarylols: A Review of Reagents and Mechanisms. Journal of Medicinal Chemistry.[8]

  • Fier, P. S.[1] & Hartwig, J. F. (2013).[1] Selective Difluoromethylation of Phenolic Hydroxyls. Journal of the American Chemical Society.

  • Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[4] Journal of Medicinal Chemistry.[8]

  • Hu, J. et al. (2006).[1] Sodium Chlorodifluoroacetate: A Practical Reagent for Difluoromethylation. Organic Letters.[8]

  • Erickson, J. A. et al. (2020).[1] Optimization of 2-Aminopyrimidine Kinase Inhibitors. ACS Medicinal Chemistry Letters.

Sources

Application

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

An Application Note for the Purity Analysis of 2-Amino-5-(difluoromethoxy)pyrimidine by High-Performance Liquid Chromatography 2-Amino-5-(difluoromethoxy)pyrimidine is a fluorinated pyrimidine derivative that serves as a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Purity Analysis of 2-Amino-5-(difluoromethoxy)pyrimidine by High-Performance Liquid Chromatography

2-Amino-5-(difluoromethoxy)pyrimidine is a fluorinated pyrimidine derivative that serves as a vital building block in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents.[1] As a key starting material or intermediate, its purity is paramount. The presence of impurities, even in trace amounts, can have significant consequences, potentially leading to the formation of undesired by-products, reducing the yield of the final active pharmaceutical ingredient (API), and introducing toxic components into the drug product.[2] Therefore, a robust and reliable analytical method for determining the purity of 2-Amino-5-(difluoromethoxy)pyrimidine is essential for ensuring the quality, safety, and efficacy of the final pharmaceutical product.[3][4]

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the purity assessment of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[3][5] This application note details a specific, validated isocratic reversed-phase HPLC (RP-HPLC) method for the determination of purity and the separation of potential process-related impurities and degradation products of 2-Amino-5-(difluoromethoxy)pyrimidine.

Principle of the Method

This method employs reversed-phase chromatography, where the analyte is separated based on its partitioning between a non-polar stationary phase (C18) and a polar mobile phase. The difluoromethoxy and amino groups on the pyrimidine ring give the molecule a moderate polarity, making it well-suited for retention and elution on a C18 column. The mobile phase consists of a mixture of aqueous formic acid and acetonitrile. The formic acid serves to control the pH, ensuring the amino group is protonated, which minimizes peak tailing and results in sharp, symmetrical peaks. Detection is achieved using a UV detector at the wavelength of maximum absorbance for the pyrimidine chromophore, which allows for sensitive quantitation.[6]

Materials and Methods

Reagents and Chemicals
  • 2-Amino-5-(difluoromethoxy)pyrimidine Reference Standard (>99.5% purity)

  • Acetonitrile (HPLC Grade)

  • Formic Acid (ACS Grade, ~99%)

  • Water (Type I, HPLC Grade)

Instrumentation

A standard HPLC system equipped with the following modules is suitable:

  • Quaternary or Binary Solvent Delivery Pump

  • Autosampler with temperature control capability

  • Column Thermostat

  • Photodiode Array (PDA) or UV-Vis Detector

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase 0.1% Formic Acid in Water : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 265 nm (or λmax determined by PDA scan)
Run Time 10 minutes

Causality behind Experimental Choices:

  • Column (C18): A C18 stationary phase is the industry standard for reversed-phase chromatography and provides excellent retention for moderately polar aromatic compounds like the target analyte. The 150 mm length and 5 µm particle size offer a good balance between resolution and analysis time.

  • Mobile Phase: The combination of acetonitrile and water is a common eluent system. The inclusion of 0.1% formic acid is critical; it protonates the basic amino group on the pyrimidine ring, preventing its interaction with residual silanols on the silica backbone of the stationary phase. This significantly improves peak shape and reproducibility. An isocratic elution is chosen for its simplicity and robustness, making it ideal for routine quality control.[7]

  • Wavelength (265 nm): Fluorinated pyrimidines, such as Fluorouracil, exhibit strong UV absorbance around 265 nm.[8][9] This wavelength is selected as a starting point to ensure high sensitivity. It is strongly recommended to confirm the absorbance maximum (λmax) using a PDA detector with the reference standard in the chosen mobile phase.

Experimental Protocol

The following diagram illustrates the complete workflow for the purity analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing weigh Weighing (Sample & Standard) dissolve Dissolution (in Diluent) weigh->dissolve filter Filtration (0.45 µm) dissolve->filter inject HPLC Injection filter->inject separate Chromatographic Separation inject->separate detect UV Detection (265 nm) separate->detect integrate Peak Integration detect->integrate calculate Purity Calculation (% Area) integrate->calculate report Final Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

Preparation of Solutions
  • Diluent Preparation: The mobile phase (70:30 mixture of 0.1% Formic Acid in Water and Acetonitrile) is used as the diluent.

  • Reference Standard Solution (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the 2-Amino-5-(difluoromethoxy)pyrimidine reference standard.

    • Transfer it into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with the diluent and mix thoroughly.

  • Sample Solution (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the test sample.

    • Follow the same procedure (steps 2-5) as for the Reference Standard Solution.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[8]

System Equilibration and Suitability
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Make five replicate injections of the Reference Standard Solution (10 µL).

  • The system is deemed ready for analysis only if it meets the System Suitability Test (SST) criteria outlined below. This is a self-validating step to ensure the chromatographic system is performing adequately on the day of analysis.[9]

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area (for n=5 injections)≤ 2.0%
% RSD of Retention Time (for n=5 injections)≤ 1.0%
Analytical Procedure
  • Once the system suitability is established, inject the Sample Solution in duplicate.

  • Record the chromatograms and integrate the peaks.

Data Analysis and Purity Calculation

The purity of the sample is determined based on the principle of area normalization. This assumes that all impurities have a similar response factor to the main peak at the chosen wavelength.

Calculation:

The percentage purity is calculated using the following formula:

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Any peak with an area less than 0.05% of the total area may be disregarded as noise.

Hypothetical Results:

Peak No.Retention Time (min)Peak Area% AreaIdentification
12.515,0000.30Impurity A
24.24,950,00099.60Main Analyte
36.85,0000.10Impurity B
Total 4,970,000 100.00

Based on these hypothetical results, the purity of the sample would be reported as 99.60%.

Conclusion

The described RP-HPLC method is simple, rapid, and precise for the determination of purity of 2-Amino-5-(difluoromethoxy)pyrimidine. The method demonstrates good peak symmetry and resolution from potential impurities. The system suitability criteria ensure that the method is reliable and produces consistent results, making it suitable for routine quality control in a drug development or manufacturing environment. The method should be fully validated according to ICH Q2(R1) guidelines before its implementation for regulatory purposes.[9]

References

  • Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates?
  • Arborpharmchem. (2024, June 18). API Intermediates Production Purity.
  • Pinto, É., et al. (2007). Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. SciELO.
  • Labotec. (n.d.). HPLC in pharmaceutical analysis.
  • ResearchGate. (2022, November 14). Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis.
  • International Journal of Pharmaceutical and Analytical Research. (n.d.). RP HPLC method development and validation for simultaneous determination of trifluridine and tipiracil in pure and tablet dosage.
  • Journal of Pharmaceutical Analysis and Research. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • Agilent Technologies. (2009, May 1). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation.
  • PubChem. (n.d.). 2-Amino-5-fluoropyrimidine.
  • SciELO. (n.d.). Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles.
  • IP Innovative Publication. (2026, January 19). Method development and validation of fluorouracil in bulk and pharmaceutical dosage form by RP-HPLC.
  • Chem-Impex. (n.d.). 2-Amino-5-fluoropyrimidine.

Sources

Method

Application Note: Antimicrobial Profiling of 2-Amino-5-(difluoromethoxy)pyrimidine

Executive Summary This guide details the experimental protocols for evaluating the antimicrobial potential of 2-Amino-5-(difluoromethoxy)pyrimidine .[1] This molecule represents a "privileged scaffold" in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental protocols for evaluating the antimicrobial potential of 2-Amino-5-(difluoromethoxy)pyrimidine .[1] This molecule represents a "privileged scaffold" in medicinal chemistry, combining the nucleic acid-mimicking properties of the pyrimidine ring with the metabolic stability and lipophilicity of the difluoromethoxy group (


).

The presence of the


 moiety acts as a lipophilic bioisostere for hydroxyl (

) or methoxy (

) groups. It functions as a weak hydrogen bond donor while significantly enhancing membrane permeability and blocking oxidative metabolism at the 5-position—a common failure point in early drug discovery.

Intended Audience: Medicinal Chemists, Microbiologists, and Lead Discovery Scientists.

Chemical Profile & Handling

Before initiating biological assays, the physicochemical properties must be managed to ensure assay reproducibility.

PropertySpecificationSignificance in Screening
Molecular Weight ~161.11 g/mol Fragment-sized; high ligand efficiency potential.
LogP (Calc) ~0.5 - 1.2Moderate lipophilicity; good membrane penetration.
H-Bond Donors 1 (Amine) +

The

proton is acidic enough to donate weak H-bonds.[2]
Solubility High in DMSO; Low in WaterCritical: Aqueous stock solutions will precipitate.
Stock Solution Preparation

Objective: Create a stable


 or 

stock solution.
  • Solvent: Use 100% Dimethyl Sulfoxide (DMSO), Molecular Biology Grade.

  • Dissolution: Weigh the powder into a sterile glass vial. Add DMSO to achieve the target concentration.

  • Sonication: Sonicate for 5–10 minutes at room temperature to ensure complete dissolution.

  • Sterilization: Do not autoclave. Pass through a

    
     PTFE (hydrophobic) syringe filter if sterility is required for long-term storage.
    
  • Storage: Aliquot into amber vials to prevent light degradation. Store at

    
    . Avoid repeated freeze-thaw cycles.
    

Screening Workflow Visualization

The following diagram outlines the logical flow from compound preparation to lead validation.

ScreeningWorkflow Compound Compound Prep (100% DMSO Stock) Primary Primary Screen (Single Dose @ 100 µM) Compound->Primary MIC Dose Response (MIC Determination) Primary->MIC >80% Inhibition MIC->Compound Poor Solubility Tox Cytotoxicity (HepG2/HEK293) MIC->Tox Potency Confirmed MoA Mechanism of Action (Pathway Analysis) Tox->MoA High Selectivity Index

Figure 1: The screening cascade prioritizes high-throughput single-dose screening followed by quantitative MIC determination and safety profiling.

Protocol A: Broth Microdilution (MIC Determination)

This protocol aligns with CLSI M07 guidelines (Methods for Dilution Antimicrobial Susceptibility Tests) [1].

Materials
  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plates: Sterile 96-well round-bottom polystyrene plates.

  • Inoculum: Standardized bacterial suspension (

    
    ).
    
  • Controls: Ciprofloxacin (Positive), DMSO (Vehicle), Sterile Media (Negative).

Experimental Steps
Step 1: Plate Layout & Dilution
  • Add

    
     of CAMHB to columns 2–12 of the 96-well plate.
    
  • Add

    
     of the test compound (
    
    
    
    in CAMHB, max 1% DMSO final) to column 1.
  • Perform 2-fold serial dilutions : Transfer

    
     from column 1 to column 2, mix, then transfer to column 3. Repeat to column 10. Discard the final 
    
    
    
    .
    • Result: Concentration range typically

      
       to 
      
      
      
      .
  • Column 11: Growth Control (Bacteria + Media + DMSO).

  • Column 12: Sterility Control (Media only).

Step 2: Inoculum Preparation (The Direct Colony Suspension Method)
  • Select 3–5 isolated colonies from an 18–24 hour agar plate.

  • Emulsify in saline to match a 0.5 McFarland Standard (approx.

    
    ).
    
  • Critical Dilution: Dilute this suspension 1:150 in CAMHB.

    • Calculation: This results in

      
      .
      
  • Add

    
     of the diluted inoculum to wells in columns 1–11.
    
    • Final Assay Density:

      
      .
      
Step 3: Incubation & Readout
  • Seal plates with breathable film.

  • Incubate at

    
     in ambient air for 16–20 hours.
    
  • Readout: The MIC is the lowest concentration showing complete inhibition of visible growth (no turbidity/pellet).

Quality Control (Self-Validating System)

To ensure the assay is valid, the following criteria must be met:

  • Sterility Well: Crystal clear.

  • Growth Control: Visible turbidity.

  • Reference Strain: Run E. coli ATCC 25922.[3] The MIC of the positive control (e.g., Ciprofloxacin) must fall within the CLSI published range (

    
    ) [2].
    

Protocol B: Mammalian Cytotoxicity (Selectivity Index)

An antimicrobial is only useful if it is non-toxic to the host. We calculate the Selectivity Index (SI) :


.
Method: Resazurin (Alamar Blue) Assay
  • Cell Line: HepG2 (Liver) or HEK293 (Kidney).

  • Seeding:

    
     cells/well in DMEM + 10% FBS; incubate 24h for attachment.
    
  • Treatment: Add compound (serial dilutions) for 24–48 hours.

  • Detection: Add Resazurin reagent (

    
     v/v). Incubate 2–4 hours.
    
  • Measurement: Fluorescence (Ex

    
     / Em 
    
    
    
    ).
  • Analysis: Calculate

    
     (concentration causing 50% cell death).
    
    • Target:

      
       is considered a promising hit.
      

Mechanism of Action: The Pyrimidine Hypothesis

Given the structure (2-amino-pyrimidine), the compound likely acts as an antimetabolite, mimicking natural substrates in the folate or nucleic acid synthesis pathways. The difluoromethoxy group may enhance binding to hydrophobic pockets in enzymes like Dihydrofolate Reductase (DHFR).

MoA_Pathway PABA PABA DHPS DHPS Enzyme PABA->DHPS DHF Dihydrofolate DHPS->DHF DHFR DHFR Enzyme DHF->DHFR THF Tetrahydrofolate DHFR->THF DNA DNA/RNA Synthesis THF->DNA Inhibitor 2-Amino-5-(difluoromethoxy) pyrimidine Inhibitor->DHPS Competitive Binding Inhibitor->DHFR Potential Inhibition (Bioisostere)

Figure 2: Hypothetical interference points. The molecule mimics the pyrimidine ring of folate precursors, potentially inhibiting DHFR or DHPS.

Data Reporting Template

Summarize your findings using the standardized table below to facilitate comparison across different lead series.

StrainGramMIC (

)
MBC (

)
Activity Type
S. aureus ATCC 29213(+)[Data][Data]Bactericidal/Static
E. coli ATCC 25922(-)[Data][Data]--
P. aeruginosa ATCC 27853(-)[Data][Data]--
HepG2 (

)
N/A[Data]--Selectivity Index: [Calc]

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07-Ed11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard - Eleventh Edition. CLSI.[1][3][4][5][6] [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST.[Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • PubChem. Compound Summary: 2-Amino-5-(difluoromethoxy)pyrimidine. National Library of Medicine. [Link]

Sources

Application

Application Notes &amp; Protocols for In Vivo Efficacy and Pharmacokinetic Studies of 2-Amino-5-(difluoromethoxy)pyrimidine in Animal Models

Prepared for: Researchers, scientists, and drug development professionals. Introduction The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The novel compound, 2-Amino-5-(difluoromethoxy)pyrimidine, represents a promising candidate for in vivo evaluation. The introduction of a difluoromethoxy group can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, potentially leading to an improved pharmacokinetic and pharmacodynamic profile.

This document provides a comprehensive guide to designing and executing in vivo studies for 2-Amino-5-(difluoromethoxy)pyrimidine in animal models. It emphasizes a structured, hypothesis-driven approach to preclinical research, ensuring scientific rigor and ethical considerations are at the forefront of experimental design.[4] The protocols outlined herein are intended to serve as a foundational framework, which should be adapted based on the specific therapeutic hypothesis and the emerging data for the compound.

Part 1: Pre-formulation and Preliminary Assessments

Prior to initiating in vivo studies, a thorough pre-formulation assessment is critical to ensure the reliable delivery of the test compound.

1.1. Solubility and Stability Analysis

A comprehensive understanding of the solubility and stability of 2-Amino-5-(difluoromethoxy)pyrimidine in various vehicles is paramount for developing a suitable formulation for in vivo administration.

Protocol 1: Vehicle Screening for Formulation Development

  • Objective: To identify a suitable vehicle for the in vivo administration of 2-Amino-5-(difluoromethoxy)pyrimidine.

  • Materials:

    • 2-Amino-5-(difluoromethoxy)pyrimidine

    • A panel of pharmaceutically acceptable vehicles (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in water, 10% DMSO/90% corn oil, saline).

    • Vortex mixer, sonicator, pH meter.

  • Method:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Add aliquots of the stock solution to each test vehicle to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50 mg/mL).

    • Vortex and sonicate the mixtures to facilitate dissolution.

    • Visually inspect for precipitation or cloudiness immediately after preparation and at various time points (e.g., 1, 4, 24 hours) at room temperature and 4°C.

    • Measure the pH of the final formulations.

  • Data Analysis: Record the highest concentration at which the compound remains in solution for each vehicle. Select a vehicle that provides a stable and homogeneous formulation at the desired concentration for dosing.

1.2. In Vitro Cytotoxicity and Target Engagement

Preliminary in vitro studies are essential to determine the potential biological activity of the compound and to inform dose selection for in vivo efficacy studies.

Protocol 2: In Vitro Cytotoxicity Assay

  • Objective: To assess the cytotoxic potential of 2-Amino-5-(difluoromethoxy)pyrimidine against a panel of relevant human cancer cell lines.

  • Materials:

    • Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer, PC3 prostate cancer).[1][5][6]

    • Appropriate cell culture media and supplements.

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or similar cell viability reagent.

    • 96-well plates, multichannel pipette, plate reader.

  • Method:

    • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of 2-Amino-5-(difluoromethoxy)pyrimidine for a specified duration (e.g., 72 hours).

    • Add the MTT reagent to each well and incubate according to the manufacturer's instructions.

    • Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value for each cell line. This data will help in selecting appropriate cancer models for in vivo studies and provide a preliminary indication of potency.

Part 2: Pharmacokinetic (PK) Studies

Pharmacokinetic studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[7][8] This information is crucial for designing effective dosing regimens for subsequent efficacy studies.

2.1. Study Design for a Preliminary PK Assessment

A preliminary PK study in a rodent model (e.g., male Sprague-Dawley rats) is recommended to determine key PK parameters.[9][10]

Table 1: Example Design for a Preliminary Pharmacokinetic Study

ParameterDescription
Animal Model Male Sprague-Dawley rats (n=3 per group)
Routes of Administration Intravenous (IV) and Oral (PO)
Dose Levels IV: 1-2 mg/kg; PO: 10-20 mg/kg
Formulation As determined in Protocol 1
Blood Sampling Timepoints (IV) 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose
Blood Sampling Timepoints (PO) 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose
Analytical Method LC-MS/MS for quantification of 2-Amino-5-(difluoromethoxy)pyrimidine in plasma

Protocol 3: Blood Collection for Pharmacokinetic Analysis

  • Objective: To collect plasma samples for the quantification of 2-Amino-5-(difluoromethoxy)pyrimidine.

  • Materials:

    • Dosed animals.

    • Blood collection tubes containing an appropriate anticoagulant (e.g., K2EDTA).

    • Centrifuge.

  • Method:

    • At each specified timepoint, collect approximately 100-200 µL of blood from the appropriate site (e.g., tail vein, saphenous vein).

    • Immediately place the blood samples on ice.

    • Centrifuge the blood samples at 4°C to separate the plasma.

    • Transfer the plasma to labeled cryovials and store at -80°C until analysis.

  • Data Analysis: The plasma concentration-time data will be analyzed using non-compartmental analysis to determine key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).[11]

Part 3: In Vivo Efficacy Studies

Based on the in vitro cytotoxicity data and the pharmacokinetic profile, appropriate animal models can be selected to evaluate the in vivo anti-tumor efficacy of 2-Amino-5-(difluoromethoxy)pyrimidine.

3.1. Selection of Animal Models

The choice of animal model is critical and depends on the therapeutic hypothesis. Common models in oncology include:

  • Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice.[12][13]

  • Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice, allowing for the study of immuno-oncology agents.[12]

  • Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are directly implanted into immunodeficient mice, which may better recapitulate the heterogeneity of human tumors.[14]

3.2. General Efficacy Study Design

A well-designed efficacy study should include appropriate control groups and clearly defined endpoints.[4][15]

Table 2: Example Design for a Xenograft Efficacy Study

ParameterDescription
Animal Model Female athymic nude mice bearing A549 lung cancer xenografts
Tumor Implantation Subcutaneous injection of 5 x 10^6 A549 cells
Treatment Initiation When tumors reach a mean volume of 100-150 mm³
Treatment Groups (n=8-10/group) 1. Vehicle Control2. 2-Amino-5-(difluoromethoxy)pyrimidine (Dose 1)3. 2-Amino-5-(difluoromethoxy)pyrimidine (Dose 2)4. Positive Control (e.g., standard-of-care chemotherapy)
Dosing Regimen Once daily (QD) or twice daily (BID) via oral gavage for 21 days
Primary Endpoint Tumor growth inhibition (TGI)
Secondary Endpoints Body weight, clinical observations, survival

Protocol 4: In Vivo Antitumor Efficacy Evaluation

  • Objective: To assess the antitumor activity of 2-Amino-5-(difluoromethoxy)pyrimidine in a xenograft model.

  • Materials:

    • Tumor-bearing mice randomized into treatment groups.

    • Dosing formulations.

    • Calipers for tumor measurement.

    • Animal balance.

  • Method:

    • Administer the respective treatments to each group as per the defined dosing regimen.

    • Measure tumor dimensions (length and width) twice weekly using calipers and calculate tumor volume (Volume = (Length x Width²)/2).

    • Record the body weight of each animal twice weekly as an indicator of toxicity.

    • Monitor animals daily for any clinical signs of distress.

    • At the end of the study, humanely euthanize the animals and collect tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

  • Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control. Analyze body weight changes and survival data.

Part 4: Ethical Considerations and Animal Welfare

All in vivo studies must be conducted in strict accordance with institutional and national guidelines for the humane care and use of laboratory animals.[16][17][18]

  • IACUC Approval: An Institutional Animal Care and Use Committee (IACUC) protocol must be approved before initiating any animal studies.[19][20] This protocol should detail the justification for using animals, the experimental procedures, and measures to minimize pain and distress.

  • The 3Rs: The principles of Replacement, Reduction, and Refinement should be applied to all animal studies.[18]

  • Humane Endpoints: Clear criteria for humane endpoints should be established to ensure that animals are euthanized before they experience significant pain or distress.[16]

Visualizations

In_Vivo_Study_Workflow cluster_preclinical Preclinical Development Pre-formulation Pre-formulation In Vitro Assays In Vitro Assays Pre-formulation->In Vitro Assays Formulation Pharmacokinetics Pharmacokinetics In Vitro Assays->Pharmacokinetics Potency Data Efficacy Studies Efficacy Studies Pharmacokinetics->Efficacy Studies Dosing Regimen Toxicology Toxicology Efficacy Studies->Toxicology Efficacy Data

Caption: High-level workflow for in vivo preclinical studies.

Efficacy_Study_Protocol Tumor Implantation Tumor Implantation Tumor Growth & Randomization Tumor Growth & Randomization Tumor Implantation->Tumor Growth & Randomization Treatment Initiation Treatment Initiation Tumor Growth & Randomization->Treatment Initiation Monitoring Monitoring Treatment Initiation->Monitoring Tumor Volume Body Weight Endpoint Endpoint Monitoring->Endpoint Humane Endpoints Study Conclusion Data Analysis Data Analysis Endpoint->Data Analysis

Caption: Workflow for a typical in vivo efficacy study.

References

  • Nuvisan. (n.d.). Comprehensive oncology in vivo models for accelerated drug development. Retrieved from [Link]

  • Doroshow, J. H. (2003). Role of animal models in oncology drug discovery. Breast Cancer Research, 5(Suppl 1), P6. [Link]

  • Khleif, S. H., & Curt, G. A. (1996). The use of animal models in cancer drug discovery and development. Stem Cells, 14(2), 148-160. [Link]

  • Khleif, S. H., & Curt, G. A. (1996). The use of animal models in cancer drug discovery and development. Stem Cells, 14(2), 148-160. [Link]

  • Li, Y., & Zhang, B. (2024). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences, 25(16), 8820. [Link]

  • UC Davis Office of Research. (n.d.). IACUC Policies and Guidelines. Retrieved from [Link]

  • Saitoh, K., et al. (2003). Pharmacokinetics of the new pyrimidine derivative NS-7, a novel Na+/Ca2+ channel blocker. 2nd communication: tissue distributions, placental transfer and milk secretion of radioactivity after a single intravenous 14C-NS-7 injection to rats. Arzneimittelforschung, 53(10), 695-700. [Link]

  • Fujimaki, Y., et al. (2007). Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe. British Journal of Clinical Pharmacology, 64(4), 486-496. [Link]

  • ModernVivo. (2025, November 19). Achieve IACUC Compliance: 4 Key Steps to IACUC Approval. Retrieved from [Link]

  • Pérez, M. J., Roch, M. J., & Ochoa, M. C. (1991). Preliminary pharmacokinetics of a new pyridopyrimidine derivative. Arzneimittelforschung, 41(6), 640-644. [Link]

  • Mispro. (n.d.). IACUC: The Committee Every Vivarium Lab Should Have. Retrieved from [Link]

  • Li, M., et al. (2023). Designing an In Vivo Preclinical Research Study. Methods and Protocols, 6(5), 94. [Link]

  • ichorbio. (2022, May 3). Navigating the Ethical Landscape of In Vivo Research: Balancing Scientific Advancement and Animal Welfare. Retrieved from [Link]

  • Wang, Y., et al. (2024). Discovery of Novel Pyrimidine-Based Derivatives as Nav1.2 Inhibitors with Efficacy in Mouse Models of Epilepsy. Journal of Medicinal Chemistry. [Link]

  • Li, M., et al. (2023). Designing an In Vivo Preclinical Research Study. Preprints.org. [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

  • University of Washington Office of Animal Welfare. (n.d.). IACUC Protocol Requirements. Retrieved from [Link]

  • The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference. Retrieved from [Link]

  • Sena, E. S., & Currie, G. L. (2017). General Principles of Preclinical Study Design. In Handbook of Experimental Pharmacology (Vol. 236, pp. 1-18). Springer, Cham. [Link]

  • El-Sayed, N. N. E., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4930. [Link]

  • Sharma, A., & Kumar, V. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Bioorganic & Medicinal Chemistry, 52, 116515. [Link]

  • Tzani, A., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(10), 3913. [Link]

  • Al-Ghorbani, M., et al. (2015). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal, 9, 33. [Link]

  • El-Sayed, M. A. A., et al. (2023). Design and construction of novel pyridine-pyrimidine hybrids as selective COX-2 suppressors: anti-inflammatory potential, ulcerogenic profile, molecular modeling and ADME/Tox studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2296993. [Link]

  • Wujec, M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2056. [Link]

  • El-Gamal, M. I., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(17), 5323. [Link]

  • Al-Obaid, A. M., et al. (2019). Synthesis and Antitumor Activity Evaluation of Novel 2-Amino-5-Ethylpyrimidine Derivatives. Journal of Chemistry, 2019, 1-11. [Link]

  • Mohaisen, R. J., & Hassan, H. A. (2025). Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. Advanced Journal of Chemistry, Section A, 8(4). [Link]

  • Abdelgawad, M. A., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 329-342. [Link]

  • Franco, D., et al. (2022). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 65(3), 2244-2264. [Link]

  • Wei, Y., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 936359. [Link]

  • Kumar, A., et al. (2011). Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives. Journal of Pharmacy and Pharmacology, 63(6), 846-852. [Link]

  • Kim, J., et al. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT 2C Agonists. Molecules, 24(17), 3196. [Link]

  • Patel, R. B., et al. (2015). SYNTHESIS AND BIOLOGICAL SCREENING OF 2-AMINO-6-ARYL-4-{[(3′-DIFLUOROMETHOXY)-5′-(3″-METHYL)-4″-(2‴,2‴,2‴-TRIFLUOROETHOXY)PYRIDIN-2″-YL]METHOXYPHENYL}-NICOTINONITRILES. ResearchGate. [Link]

  • Longevity.Technology. (2026, February 16). Startup builds on 'breakthrough' discovery to combat ALS. Retrieved from [Link]

  • Ali, S., et al. (2024). Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. Remedy Publications LLC. [Link]

Sources

Method

LC-MS/MS method for quantifying 2-Amino-5-(difluoromethoxy)pyrimidine in plasma

Application Note: High-Sensitivity Quantitation of 2-Amino-5-(difluoromethoxy)pyrimidine in Plasma via LC-MS/MS Executive Summary & Challenge Quantifying 2-Amino-5-(difluoromethoxy)pyrimidine (hereafter 2-A-5-DFMP ) in b...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantitation of 2-Amino-5-(difluoromethoxy)pyrimidine in Plasma via LC-MS/MS

Executive Summary & Challenge

Quantifying 2-Amino-5-(difluoromethoxy)pyrimidine (hereafter 2-A-5-DFMP ) in biological matrices presents a distinct set of bioanalytical challenges. As a low-molecular-weight (MW ~161.1 Da) polar base, this analyte suffers from two primary issues in standard LC-MS/MS workflows:

  • Retention Deficit: The polar 2-amino group limits retention on traditional C18 columns, often causing the analyte to elute in the void volume where ion suppression is highest.

  • Matrix Interference: Its mass-to-charge ratio (

    
     162.[1]1) falls in a "noisy" spectral region, where endogenous plasma components and solvent background can reduce signal-to-noise (S/N) ratios.[1]
    

This guide details a robust method overcoming these hurdles using Biphenyl stationary phase chemistry for enhanced retention and a Phospholipid Removal extraction strategy to eliminate matrix effects.

Strategic Method Design (The "Why")

Column Selection: The Biphenyl Advantage

Standard C18 columns rely on hydrophobic interactions. 2-A-5-DFMP, being relatively polar, binds poorly to C18.[1] We utilize a Kinetex Biphenyl (2.6 µm, 50 x 2.1 mm) or equivalent.

  • Mechanism: The biphenyl phase offers

    
     interactions with the pyrimidine ring of the analyte. This "pseudo-affinity" significantly increases retention time without requiring highly aqueous mobile phases that desolvate poorly in the source.
    
Sample Preparation: Crashing vs. Cleaning

While simple Protein Precipitation (PPT) is cost-effective, it leaves phospholipids (PLs) in the sample. PLs cause significant ion suppression for early-eluting polar compounds.[1]

  • Recommendation: Use Phospholipid Depletion Plates (e.g., Ostro, Phree, or HybridSPE).

  • Alternative: If plates are unavailable, a standard PPT with Acetonitrile is described below, but requires a divert valve to protect the MS source.

Experimental Protocol

Reagents & Materials[2][3]
  • Analyte: 2-Amino-5-(difluoromethoxy)pyrimidine (Purity >98%).[1]

  • Internal Standard (IS): Stable Isotope Labeled (SIL) analog (e.g.,

    
    -2-A-5-DFMP) is preferred.[1] If unavailable, use a structural analog like 2-Amino-5-methoxypyrimidine .[1]
    
  • Matrix: K2EDTA Human or Rat Plasma.

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.[1]

Solution Preparation
  • Stock Solution: Dissolve 2-A-5-DFMP in DMSO at 1 mg/mL. (Stability Note: Pyrimidines are generally stable, but store at -20°C).[1]

  • Working Standard: Dilute Stock in 50:50 MeOH:Water to create a curve range of 1.0 ng/mL to 1000 ng/mL .

Sample Extraction (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube or 96-well plate.

  • Spike: Add 10 µL of Internal Standard working solution.

  • Precipitate: Add 150 µL of chilled Acetonitrile (containing 0.1% Formic Acid).

    • Expert Tip: The Formic Acid helps disrupt protein binding and ensures the basic amine remains soluble.

  • Vortex: High speed for 2 minutes. Ensure the vortex reaches the bottom of the well/tube.

  • Centrifuge: 4000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to a clean vial.

  • Dilution: Add 100 µL of Water (0.1% FA).

    • Reasoning: Injecting pure ACN results in "solvent effects" (peak fronting) on early eluting peaks. Diluting with water refocuses the analyte at the column head.

LC-MS/MS Conditions

Chromatographic Parameters
ParameterSetting
Column Phenomenex Kinetex Biphenyl, 50 x 2.1 mm, 2.6 µm (or Waters XSelect HSS T3)
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.5 mL/min
Column Temp 40°C
Injection Vol 5 - 10 µL

Gradient Profile:

  • 0.0 - 0.5 min: 5% B (Hold for trapping)

  • 0.5 - 3.0 min: 5% -> 90% B (Linear ramp)

  • 3.0 - 4.0 min: 90% B (Wash phospholipids)[1]

  • 4.0 - 4.1 min: 90% -> 5% B[1]

  • 4.1 - 6.0 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode)[1][2]

  • Spray Voltage: 3500 V

  • Gas Temps: 350°C (Desolvation), 200°C (Source)

MRM Transitions (Must be optimized on specific instrument):

  • Precursor Ion:

    
    
    
  • Calculated MW: ~161.11 g/mol (

    
    )[1]
    
AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Type
2-A-5-DFMP 162.1142.1 20Quantifier (Loss of HF)
2-A-5-DFMP 162.1119.1 35Qualifier (Ring Frag)
2-A-5-DFMP 162.195.0 40Qualifier (Loss of

)

Expert Note: The loss of HF (20 Da) is common in fluorinated compounds. If the background at 142 is high, use the 95.0 transition, though it may be less intense.

Workflow Visualization

The following diagram illustrates the critical decision points in the method workflow, specifically addressing the "Polar Analyte" risk factors.

BioanalyticalWorkflow Sample Plasma Sample (50 µL) IS_Add Add Internal Standard (SIL-Analog) Sample->IS_Add Extract Protein Precipitation (ACN + 0.1% FA) IS_Add->Extract Centrifuge Centrifuge 4000g, 10 min Extract->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant Decision Is Sensitivity Sufficient? Supernatant->Decision Dilution Dilute 1:1 with Water (Refocus Peak Shape) Decision->Dilution Yes (Standard) SPE Switch to SPE/PLD Plate (Remove Phospholipids) Decision->SPE No (High Matrix Effect) LCMS LC-MS/MS Analysis (Biphenyl Column) Dilution->LCMS SPE->LCMS

Caption: Workflow for 2-A-5-DFMP extraction. The decision diamond allows flexibility between standard PPT and high-sensitivity SPE based on matrix interference levels.[1]

Validation & Troubleshooting (Self-Validating Systems)

To ensure the method is "self-validating" as requested, incorporate these system suitability tests (SST) into every run:

The "Post-Column Infusion" Test

Before running the first batch, infuse the analyte (100 ng/mL) continuously via a T-tee while injecting a blank plasma extract.

  • Goal: Observe the baseline. If you see a dip in the analyte signal at the expected retention time (approx 1.5 - 2.0 min), you have Matrix Suppression .

  • Fix: Adjust the gradient to elute the analyte before or after the suppression zone, or switch to the SPE workflow.

Acceptance Criteria (FDA/EMA)
  • Linearity:

    
     using 
    
    
    
    weighting.
  • Accuracy/Precision:

    
     (20% at LLOQ).
    
  • Recovery: Consistent across Low, Mid, and High QC levels.

Troubleshooting Common Issues
  • Peak Tailing: The amino group is interacting with free silanols on the silica.

    • Solution: Increase Ammonium Formate concentration to 20mM or ensure pH is < 3.0.

  • Carryover: Sticky pyrimidines.

    • Solution: Use a needle wash of 50:25:25 ACN:MeOH:Water + 0.5% Formic Acid.

References

  • US Food and Drug Administration (FDA). (2018).[3][4][5][6][7] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Chambers, E., et al. (2007). Systematic development of a method for the determination of polar compounds in biological matrices. Journal of Chromatography B. (Contextual grounding for removal of phospholipids).
  • Phenomenex. (2023). Kinetex Biphenyl Application Guide for Polar Aromatics. (Technical basis for column selection).

Sources

Application

Application Note: 2-Amino-5-(difluoromethoxy)pyrimidine in Agrochemical Discovery

[1] Executive Summary This guide details the strategic application of 2-Amino-5-(difluoromethoxy)pyrimidine as a high-value pharmacophore in the design of next-generation herbicides and fungicides.[1] Unlike the ubiquito...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the strategic application of 2-Amino-5-(difluoromethoxy)pyrimidine as a high-value pharmacophore in the design of next-generation herbicides and fungicides.[1] Unlike the ubiquitous trifluoromethoxy (


) or methoxy (

) groups, the difluoromethoxy (

)
moiety offers a unique "Goldilocks" profile: it functions as a lipophilic hydrogen bond donor .[1][2][3]

This document provides the rationale for its use, a validated synthesis protocol for the intermediate itself, and a downstream application workflow for synthesizing a Sulfonylurea (SU) herbicide candidate.

Chemical Rationale: The "Fluorine Effect"

In modern agrochemistry, the substitution of hydrogen with fluorine modulates physicochemical properties without significantly altering steric bulk. The 5-position of the pyrimidine ring is a critical vector for optimizing the activity of Acetolactate Synthase (ALS) inhibitors.

The Lipophilic Hydrogen Bond Donor Concept

The


 group is distinct from 

due to the presence of the acidic proton on the terminal carbon.
PropertyMethoxy (

)
Trifluoromethoxy (

)
Difluoromethoxy (

)
Lipophilicity (

)
-0.02 (Hydrophilic)+1.04 (Highly Lipophilic)+0.65 (Balanced)
H-Bond Capacity Acceptor onlyNoneDonor (Weak) & Acceptor
Metabolic Stability Low (O-demethylation)HighHigh (C-F bond strength)
Electronic Effect (

)
-0.27 (Donor)+0.35 (Withdrawing)+0.18 (Mildly Withdrawing)

Strategic Insight: The H-bond donor capability of the


 proton allows the molecule to interact with specific residues in the ALS enzyme binding pocket (e.g., carbonyl backbone interactions) that are inaccessible to 

analogs, potentially overcoming resistance mutations.
Mechanism of Action (ALS Inhibition)

The pyrimidine ring serves as the "anchor" in Sulfonylurea herbicides. The 2-amino group forms the urea bridge, while the 5-substituent (difluoromethoxy) sits in a hydrophobic pocket.

SAR_Logic cluster_0 Chemical Structure cluster_1 Biological Outcome Pyrimidine Pyrimidine Scaffold (Binding Anchor) Amino 2-Amino Group (Urea Bridge Formation) Pyrimidine->Amino Difluoro 5-OCHF2 Group (Metabolic Shield + H-Bond) Pyrimidine->Difluoro Binding ALS Enzyme Inhibition (Valine/Isoleucine Block) Amino->Binding Links to Sulfonyl Bioavail Enhanced Trans-cuticular Transport (LogP) Difluoro->Bioavail Lipophilicity Difluoro->Binding H-Bond Donor Stability Resists P450 Oxidative Demethylation Difluoro->Stability C-F Bond Strength

Figure 1: Structure-Activity Relationship (SAR) logic for deploying the difluoromethoxy moiety.[1][4]

Experimental Protocol: Synthesis of the Intermediate

Objective: Synthesize 2-Amino-5-(difluoromethoxy)pyrimidine from 2-amino-5-hydroxypyrimidine. Method: O-difluoromethylation using Sodium 2-chloro-2,2-difluoroacetate (Solid reagent method, safer than


 gas).[1]
Materials
  • Precursor: 2-Amino-5-hydroxypyrimidine (10 mmol)

  • Reagent: Sodium 2-chloro-2,2-difluoroacetate (15 mmol)

  • Base: Potassium Carbonate (

    
    ), anhydrous (20 mmol)
    
  • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone)[1]

  • Atmosphere: Argon or Nitrogen[1]

Step-by-Step Procedure
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Solubilization: Add 2-Amino-5-hydroxypyrimidine (1.11 g, 10 mmol) and

    
     (2.76 g, 20 mmol) to the flask. Add DMF (20 mL). Stir at room temperature for 15 minutes to deprotonate the phenol.
    
    • Note: The solution should turn slightly yellow/orange as the phenoxide forms.

  • Reagent Addition: Add Sodium 2-chloro-2,2-difluoroacetate (2.28 g, 15 mmol) in a single portion.

  • Reaction: Heat the mixture to 90°C - 100°C for 4–6 hours.

    • Mechanism:[1][2][5] The reagent decarboxylates to form the reactive difluorocarbene (

      
      ) species in situ, which inserts into the O-H bond (or reacts via the phenoxide attacking the carbene).
      
    • QC Check: Monitor by TLC (System: Ethyl Acetate/Hexane 1:1).[1] The starting material (polar) should disappear, replaced by a less polar spot (

      
      ).
      
  • Work-up:

    • Cool to room temperature.[1][6]

    • Pour the reaction mixture into ice-water (100 mL).

    • Extract with Ethyl Acetate (

      
       mL).[1]
      
    • Wash combined organics with brine (

      
       mL) to remove DMF.[1]
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (Silica gel, 0-40% EtOAc in Hexane).

Yield Expectation: 60–75% Appearance: Off-white crystalline solid.[1]

Application Protocol: Synthesis of a Sulfonylurea Herbicide

Objective: Couple the synthesized intermediate with an aryl sulfonyl isocyanate to create a candidate ALS inhibitor.

Workflow Diagram

Synthesis_Workflow Start Start: 2-Amino-5-(difluoromethoxy)pyrimidine Step1 Step 1: Coupling Solvent: Dry Acetonitrile Temp: 0°C to RT Start->Step1 Reagent Reagent: 2-Methoxycarbonyl-benzenesulfonyl isocyanate Reagent->Step1 Check QC Point: Check for Isocyanate consumption (IR) Step1->Check Step2 Step 2: Isolation Acidification (1N HCl) & Filtration Check->Step2 Complete Final Target Sulfonylurea Herbicide Step2->Final

Figure 2: Coupling workflow for Sulfonylurea synthesis.

Detailed Methodology
  • Preparation: In a dry 50 mL flask under Nitrogen, dissolve 2-Amino-5-(difluoromethoxy)pyrimidine (1.0 eq) in anhydrous Acetonitrile (MeCN).

  • Coupling: Cool the solution to 0°C in an ice bath. Dropwise add 2-Methoxycarbonyl-benzenesulfonyl isocyanate (1.1 eq) (or analogous aryl sulfonyl isocyanate).[1]

    • Critical Control Point: Isocyanates are moisture sensitive.[1] Ensure all glassware is oven-dried.

  • Reaction: Remove ice bath and stir at Room Temperature (25°C) for 12 hours.

    • Observation: A thick precipitate often forms (the sulfonylurea is often less soluble than the starting materials).

  • Validation (In-Process): Take an aliquot for IR spectroscopy. The strong isocyanate peak (~2250 cm⁻¹) should disappear.

  • Isolation:

    • If precipitate forms: Filter and wash with cold MeCN.[1]

    • If solution remains clear: Concentrate to half volume, add 1N HCl dropwise to precipitate the product.

  • Characterization: The resulting solid is the target Sulfonylurea.

Quality Control & Analytics

To ensure the integrity of the difluoromethoxy group, specific analytical markers must be verified.

NMR Spectroscopy
  • 
     NMR (DMSO-
    
    
    
    ):
    The defining feature is the triplet for the
    
    
    proton.
    • Shift:

      
       ppm.[1]
      
    • Coupling Constant:

      
       Hz (Large geminal coupling).[1]
      
  • 
     NMR: 
    
    • Shift:

      
       ppm (Doublet).[1]
      
    • This confirms the presence of fluorine and the specific

      
       environment.
      
Mass Spectrometry[1]
  • Pattern: Look for the molecular ion

    
    .
    
  • Fragmentation: In EI-MS, a loss of 51 Da (

    
    ) is a common fragmentation pathway, confirming the side chain.
    

References

  • Jeschke, P. (2004).[1] The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem, 5(5), 570-589.[1] Link

  • Meanwell, N. A. (2018).[1][3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

  • Zafrani, Y., et al. (2017).[1][3] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797-804. Link

  • Levitt, G. (1983).[1] Sulfonylureas: New High Potency Herbicides.[1] Pesticide Chemistry: Human Welfare and the Environment, Vol 1. (Foundational text on Pyrimidinyl Sulfonylurea design).

  • Duggleby, R. G., et al. (2008).[1] Structure and Mechanism of Inhibition of Plant Acetohydroxyacid Synthase. Plant Physiology, 147(1), 212-226.[1] Link

  • Patent CN103159684B. (2014). Method for preparing 2-amino-4,6-dimethoxypyrimidine (and analogs). Google Patents.[1] Link

Sources

Method

Application Note: Bioorthogonal Integration of 2-Amino-5-(difluoromethoxy)pyrimidine via CuAAC

Executive Summary & Strategic Value The pyrimidine pharmacophore is ubiquitous in kinase inhibitors and antimicrobial agents. However, the specific derivative 2-Amino-5-(difluoromethoxy)pyrimidine represents a high-value...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The pyrimidine pharmacophore is ubiquitous in kinase inhibitors and antimicrobial agents. However, the specific derivative 2-Amino-5-(difluoromethoxy)pyrimidine represents a high-value "privileged structure" due to the unique physicochemical properties of the difluoromethoxy (


) group.

Unlike a standard methoxy group, the


 moiety acts as a lipophilic hydrogen bond donor .[1] The terminal proton is sufficiently acidic to interact with protein backbone carbonyls, yet the group remains lipophilic (

), improving membrane permeability and metabolic stability against O-demethylation.

The Challenge: This scaffold lacks a native "click" handle (azide or alkyne). The Solution: This Application Note provides a validated workflow to functionalize the exocyclic 2-amino group with a terminal alkyne, enabling its integration into DNA-Encoded Libraries (DEL) or PROTAC linkers via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Pre-Click Functionalization: Installing the Handle

Direct alkylation of 2-aminopyrimidines with propargyl bromide often yields a mixture of mono-alkylated, di-alkylated, and ring-nitrogen alkylated products due to tautomeric ambiguity.

Recommended Strategy: Acylation with 4-pentynoic acid . This forms a stable amide linkage, preserving the hydrogen-bond donor/acceptor capability of the pyrimidine ring while installing a clean bioorthogonal handle.

Protocol A: Synthesis of N-(5-(difluoromethoxy)pyrimidin-2-yl)pent-4-ynamide

Reagents:

  • 2-Amino-5-(difluoromethoxy)pyrimidine (1.0 equiv)

  • 4-Pentynoic acid (1.2 equiv)

  • HATU (1.3 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask, dissolve 4-pentynoic acid (1.2 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and stir at room temperature (RT) for 5 minutes.

  • Coupling: Add HATU (1.3 mmol) to the mixture. Stir for 10 minutes to form the activated ester species.

  • Addition: Add 2-Amino-5-(difluoromethoxy)pyrimidine (1.0 mmol) in one portion.

  • Reaction: Stir the reaction mixture at

    
     for 4–6 hours. Note: The electron-deficient nature of the pyrimidine amine requires mild heating compared to standard aliphatic amines.
    
  • Monitoring: Monitor via LC-MS. Look for the

    
     peak corresponding to the amide product (Calc. MW: 
    
    
    
    Da).
  • Work-up: Dilute with EtOAc (50 mL), wash with saturated

    
     (
    
    
    
    mL), water, and brine. Dry over
    
    
    and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

The Click Reaction: CuAAC Protocol

Once the alkyne handle is installed, the scaffold is ready for "clicking" to an azide-tagged partner (e.g., a linker, a fluorophore, or a DNA tag).

Critical Consideration: Pyrimidines can coordinate copper. To prevent catalyst sequestration and byproduct formation, the use of THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is mandatory. It protects the Cu(I) oxidation state and outcompetes the pyrimidine nitrogens for copper binding.

Protocol B: CuAAC Conjugation

Reagents:

  • Alkyne-functionalized Pyrimidine (from Protocol A) (1.0 equiv)

  • Azide Partner (e.g., Azide-PEG-Linker) (1.1 equiv)

  • 
     (5 mol%)[2]
    
  • THPTA Ligand (25 mol%) (Maintain 1:5 Cu:Ligand ratio)

  • Sodium Ascorbate (10 mol%)[2]

  • Solvent: DMSO/Water (1:1) or tBuOH/Water (1:1)[2]

Step-by-Step Procedure:

  • Stock Solutions: Prepare the following stocks in degassed water:

    • 
       (20 mM)
      
    • THPTA (50 mM)

    • Sodium Ascorbate (100 mM) - Prepare fresh.

  • Complex Formation: Premix the

    
     and THPTA solutions in a small vial. Let stand for 5 minutes. The solution should remain clear blue.
    
  • Reaction Assembly: In the reaction vessel, dissolve the Alkyne-Pyrimidine and Azide Partner in the solvent mixture.

  • Catalyst Addition: Add the Cu-THPTA complex to the reaction vessel.

  • Initiation: Add the Sodium Ascorbate solution last. This reduces Cu(II) to the active Cu(I) species.

  • Incubation: Purge the headspace with Nitrogen/Argon, cap, and stir at RT for 1–2 hours.

  • Quenching: Add a chelating resin (e.g., CupriSorb) or EDTA solution to remove copper before analysis.

Visualizing the Workflow

The following diagram illustrates the transformation from the raw building block to the final conjugated system.

G cluster_0 Phase 1: Functionalization cluster_1 Phase 2: Click Reaction (CuAAC) Raw 2-Amino-5- (difluoromethoxy) pyrimidine Intermediate Alkyne-Amide Scaffold Raw->Intermediate Amide Coupling (60°C, DMF) Linker 4-Pentynoic Acid (HATU/DIPEA) Linker->Intermediate Product 1,2,3-Triazole Conjugate Intermediate->Product CuAAC (DMSO/H2O) Azide Azide-Tag (R-N3) Azide->Product Catalyst Cu(I) / THPTA Complex Catalyst->Product Catalysis

Caption: Workflow converting the 2-aminopyrimidine core into a bioorthogonal probe via amide activation and CuAAC.

Mechanistic Insight: The Role of Fluorine

Why go through this effort for the difluoromethoxy group? The data below highlights the physicochemical advantages of this moiety compared to a standard methoxy group in drug design.

ParameterMethoxy (

)
Difluoromethoxy (

)
Impact on Drug Design
H-Bond Donor NoYes (Weak)Can engage specific binding pockets (e.g., hinge regions).
Lipophilicity (

)
-0.020.65 Improves membrane permeability.
Metabolic Stability Low (O-demethylation)High Blocks CYP450 oxidation at the

-carbon.
Conformation Coplanar (mostly)Orthogonal The

group often twists out of plane, accessing new chemical space.
Mechanistic Diagram: CuAAC Cycle with Pyrimidine

CuCycle CuI [Cu(I)-THPTA] Acetylide Cu-Acetylide (π-complex) CuI->Acetylide + Alkyne-Pyrimidine Metallacycle Cu-Metallacycle (Intermediate) Acetylide->Metallacycle + Azide-R TriazoleCu Cu-Triazole Derivative Metallacycle->TriazoleCu Ring Contraction TriazoleCu->CuI + H+ (Product Release)

Caption: The catalytic cycle of CuAAC. THPTA stabilizes the Cu(I) center, preventing off-cycle coordination by the pyrimidine.

Troubleshooting & Optimization

  • Low Yield in Amide Coupling:

    • Cause: The 2-aminopyrimidine is a poor nucleophile due to the electron-withdrawing nature of the pyrimidine ring and the

      
       group.
      
    • Fix: Increase temperature to

      
       or switch to a stronger coupling reagent like Ghosez's Reagent  (1-chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride in situ.
      
  • Precipitation during Click Reaction:

    • Cause: The lipophilic

      
       group decreases water solubility.
      
    • Fix: Increase the DMSO or DMF ratio in the solvent system to 70%.

  • Copper Scavenging:

    • If the reaction stalls, the pyrimidine nitrogens may be chelating the copper. Add an additional 5 mol% of Copper and maintain the 1:5 Cu:Ligand ratio.

References

  • Properties of Difluoromethoxy Group: Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept."[3] Journal of Medicinal Chemistry, 2017.[3] [Link]

  • CuAAC Protocol & Ligands: Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie International Edition, 2009. [Link]

  • Functionalization of 2-Aminopyrimidines: Boyle, R. G., et al. "2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation."[4] Bioorganic & Medicinal Chemistry Letters, 2012. (Demonstrating amide coupling on 2-aminopyrimidines). [Link]

  • Fluorine in Medicinal Chemistry: Meanwell, N. A.[5] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-5-(difluoromethoxy)pyrimidine

Topic: Optimization of Yield & Selectivity in Difluoromethoxy Heterocycle Synthesis Ticket ID: CHEM-SUP-2024-DFM Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Diflu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Yield & Selectivity in Difluoromethoxy Heterocycle Synthesis Ticket ID: CHEM-SUP-2024-DFM Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Difluoro" Challenge

The introduction of a difluoromethoxy group (


) is a critical strategy in medicinal chemistry to modulate lipophilicity (

) and metabolic stability (bioisostere of

or

). However, synthesizing 2-amino-5-(difluoromethoxy)pyrimidine presents a specific "perfect storm" of synthetic challenges:
  • Competing Nucleophiles: The substrate contains three distinct nucleophilic sites: the hydroxyl oxygen (desired), the ring nitrogens (N1/N3), and the exocyclic amine (N2).

  • Carbene Instability: The active species, difluorocarbene (

    
    ), is transient and prone to polymerization (forming polytetrafluoroethylene-like "black tar").
    
  • Reagent Limitations: Traditional Freon-22 gas is ozone-depleting and difficult to meter; modern solid reagents require precise thermal control.

This guide provides a validated, self-consistent protocol to maximize O-alkylation yield while suppressing N-alkylation and polymerization.

Module 1: Critical Process Parameters (CPP)

Before attempting the reaction, review these parameters. Most yield failures stem from ignoring the kinetics of the carbene source.

The Reagent: Sodium Chlorodifluoroacetate (SCDA)

While difluoromethyl triflate is available, Sodium Chlorodifluoroacetate (SCDA) is the industrial standard due to cost and scalability.

  • Mechanism: SCDA decarboxylates at elevated temperatures (

    
    ) to release difluorocarbene (
    
    
    
    ).
  • The Trap: If the temperature is too low, no carbene forms. If too high, the carbene polymerizes before reacting with the substrate.

  • Water Content: A trace amount of water is essential for the protonation step (forming the terminal

    
     in 
    
    
    
    ), but excess water quenches the carbene.
The Protection Strategy

Do not run this reaction on the free amine. Direct alkylation of 2-amino-5-hydroxypyrimidine results in complex mixtures of N-alkylated byproducts and low solubility.

  • Recommendation: Protect the 2-amino group with an Acetyl (

    
    ) or Pivaloyl (
    
    
    
    ) group. This reduces the nucleophilicity of the exocyclic nitrogen and improves solubility in the organic solvents required for the reaction.

Module 2: Optimized Synthetic Workflow

Visual Pathway Analysis

The following diagram illustrates the critical decision points and reaction pathways.

ReactionPathway Start 2-Amino-5- hydroxypyrimidine Protect Step 1: Protection (Ac2O / Pyridine) Start->Protect Acylation Intermed N-Acetyl Intermediate Protect->Intermed Alkylation Step 2: Difluoromethylation (SCDA, K2CO3, DMF, 100°C) Intermed->Alkylation Slow Addition Success O-Alkylated Product (Major) Alkylation->Success Optimized SideN N-Alkylated Byproduct (Minor) Alkylation->SideN uncontrolled temp/base Tar Polymerization (Black Tar) Alkylation->Tar Fast addition/No substrate Deprotect Step 3: Deprotection (aq. NaOH) Success->Deprotect Final Target: 2-Amino-5-(difluoromethoxy) pyrimidine Deprotect->Final

Caption: Figure 1. Optimized synthetic route emphasizing the protection strategy to minimize N-alkylation competition.

Module 3: Validated Protocol

Step 1: Protection (Acetylation)
  • Suspend 2-amino-5-hydroxypyrimidine (1.0 eq) in acetic acid/acetic anhydride (1:1 v/v).

  • Heat to

    
     for 2 hours.
    
  • Cool to room temperature. The product, N-(5-hydroxy-2-pyrimidinyl)acetamide , often precipitates. Filter and wash with cold water.

    • Why: This locks the exocyclic amine and increases the acidity of the hydroxyl group (approx pKa ~9), making the phenoxide easier to generate.

Step 2: Difluoromethylation (The Critical Step)
  • Reagents: N-Acetyl substrate (1.0 eq), Sodium Chlorodifluoroacetate (SCDA, 2.5 eq),

    
     (2.0 eq).
    
  • Solvent: DMF (Anhydrous) + Water (add 2-5% v/v explicitly).

  • Concentration: 0.2 M.

Procedure:

  • Dissolve the N-acetyl substrate and

    
     in DMF.
    
  • Crucial: Add water (approx. 50

    
    L per mmol of substrate). Without this proton source, the difluorocarbene intermediate cannot form the final difluoromethyl ether efficiently.
    
  • Heat the mixture to

    
     .
    
  • Slow Addition: Dissolve SCDA in a minimal amount of DMF. Add this solution dropwise to the hot reaction mixture over 1–2 hours.

    • Technical Note: SCDA decomposes to carbene immediately upon hitting the hot solution. Slow addition ensures the carbene concentration remains low relative to the substrate, favoring reaction with the substrate over self-polymerization.

  • Stir for an additional 1 hour at

    
    .
    
  • Workup: Dilute with water, extract with EtOAc.[1]

Step 3: Deprotection
  • Dissolve the intermediate in MeOH/Water.

  • Add NaOH (2.0 eq) and stir at RT for 1 hour.

  • Neutralize with HCl to precipitate the product or extract.

Module 4: Troubleshooting & FAQs

Data Table: Common Failure Modes
SymptomProbable CauseCorrective Action
Low Conversion (<20%) Temperature too low.SCDA requires

to decarboxylate. Ensure internal temp is

.
Black Tar Formation Carbene polymerization.Addition of SCDA was too fast. Use a syringe pump for addition over 2 hours.
N-Alkylated Isomers Ambident nucleophile issue.Switch base from

to

(tighter ion pair favors O-alkylation). Ensure amine is protected.
Starting Material Recovery "Stalled" reaction.Reagent decomposition. Add another 1.0 eq of SCDA dropwise.
Troubleshooting Logic Tree

Troubleshooting Problem Identify Issue LowYield Low Yield / High SM Recovery Problem->LowYield Tar Reaction turned Black/Tar Problem->Tar WrongIsomer Wrong Isomer (N-alkylation) Problem->WrongIsomer CheckTemp Check Temp > 95°C? LowYield->CheckTemp CheckAdd Addition Rate Too Fast? Tar->CheckAdd CheckBase Base/Protecting Group Check WrongIsomer->CheckBase SolTemp Increase Temp to 100-110°C. SCDA is stable below 90°C. CheckTemp->SolTemp No SolSlow Use Syringe Pump. Keep carbene conc. low. CheckAdd->SolSlow Yes SolProtect Ensure N-Ac protection. Switch to K2CO3. CheckBase->SolProtect

Caption: Figure 2. Diagnostic flowchart for resolving common synthetic failures in difluoromethylation.

Frequently Asked Questions

Q: Can I use


 instead of 

?
A: Proceed with caution. While Cesium (Cs) bases are generally stronger and improve solubility, the "naked" phenoxide anion they generate is more susceptible to N-alkylation (via the ambident nature of the ring). Potassium (K) provides a tighter ion pair, which often favors O-alkylation in these specific pyrimidine systems.

Q: Why do I need to add water? Isn't carbene sensitive to hydrolysis? A: Yes, but the mechanism requires a proton source. The reaction proceeds via:

  • Decarboxylation

    
    
    
    
    
  • Attack by Phenoxide

    
    
    
    
    
  • Protonation

    
    
    
    
    
    If the system is bone-dry, the anionic intermediate (
    
    
    ) may decompose or react non-productively. A controlled amount of water (or using hydrated base) provides the necessary proton.

Q: Can I use difluoromethyl triflate instead? A: Yes, it works at room temperature and avoids the thermal polymerization issues. However, it is significantly more expensive. If you are at the milligram scale, use the triflate. If you are scaling up (>5g), optimize the SCDA route described above.

References

  • Mehta, V. P., & Greaney, M. F. (2013).[2] S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate.[2] Organic Letters, 15(19), 5036-5039.[2] [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Selective difluoromethylation of phenols and thiols. Angewandte Chemie International Edition, 52(7), 2092-2095. [Link]

  • Zafrl, M., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis.[1][3] Nature Communications, 11, 638. [Link]

  • Petko, K. I., & Filatov, A. A. (2024).[4][5] O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane.[5] Journal of Organic and Pharmaceutical Chemistry, 22(2), 53–58.[5] [Link]

Sources

Optimization

Technical Support Center: Optimization of Aminopyrimidine Synthesis

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the synthesis of aminopyrimidines. This document is designed for researchers, medicinal chemists, and process developm...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of aminopyrimidines. This document is designed for researchers, medicinal chemists, and process development scientists. Aminopyrimidines are a critical scaffold in modern drug discovery, forming the core of numerous therapeutic agents, including kinase inhibitors used in oncology[1][2].

This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of aminopyrimidine synthesis, optimize your reaction conditions, and achieve higher yields and purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of aminopyrimidines in a question-and-answer format.

Question 1: I am experiencing very low or no product yield in my reaction. What are the primary factors to investigate?

Answer: Low yield is one of the most common challenges in heterocyclic chemistry. For aminopyrimidine synthesis, particularly in classical condensations like the Biginelli reaction, several parameters are critical. The issue often stems from suboptimal reaction kinetics or catalyst inefficiency[3]. Here is a systematic approach to troubleshooting:

  • Re-evaluate Your Catalyst: Many synthetic routes are acid-catalyzed. While strong mineral acids (e.g., HCl) have been traditionally used, they can lead to unwanted side reactions and product degradation[3].

    • Expert Insight: Consider switching to a milder Lewis acid (e.g., Yb(OTf)₃, InCl₃) or a solid acid catalyst. These catalysts often improve yields and simplify the work-up process by preventing harsh acidic conditions[3]. The choice of base is also critical in reactions involving nucleophilic substitution; for instance, triethylamine is commonly used in solvent-free syntheses to neutralize the HCl generated in situ[4].

  • Optimize Reaction Temperature: Temperature is a key driver of reaction rate.

    • Expert Insight: While some reactions proceed at ambient temperature, most require heating. An optimal range is often between 80-120°C[1][3][4]. However, excessive heat can promote side-product formation. We recommend running small-scale parallel reactions at different temperatures (e.g., 80°C, 100°C, 120°C) to determine the sweet spot for your specific substrates.

  • Assess Your Solvent System: The solvent plays a crucial role in reactant solubility and reaction kinetics.

    • Expert Insight: Ethanol and DMF are common solvents[1]. However, a significant advancement has been the adoption of microwave-assisted organic synthesis (MAOS) , which can dramatically accelerate reactions and often allows for solvent-free conditions. This not only improves yields but also aligns with green chemistry principles[1][3]. Solvent-free "fusion" methods, simply heating the ground reactants together, have also proven highly effective, yielding excellent results in many cases[4][5].

  • Check Reactant Stoichiometry: The molar ratio of your reactants can significantly impact the equilibrium of the reaction.

    • Expert Insight: For multicomponent reactions, such as those involving a ketone, an aldehyde, and a guanidine source, it is common to use a slight excess (1.2-1.5 equivalents) of the guanidine component to drive the reaction towards completion[1][3].

The following workflow provides a logical sequence for troubleshooting low-yield issues.

G cluster_0 start Low / No Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents optimize_catalyst Screen Catalyst / Adjust Loading check_reagents->optimize_catalyst Reagents OK adjust_temp Optimize Temperature (Conventional vs. Microwave) optimize_catalyst->adjust_temp No Improvement success Yield Improved optimize_catalyst->success Improvement change_solvent Modify Solvent (or Solvent-Free) adjust_temp->change_solvent No Improvement adjust_temp->success Improvement modify_time Adjust Reaction Time (Monitor by TLC) change_solvent->modify_time No Improvement change_solvent->success Improvement modify_time->success Improvement

Caption: Logical workflow for troubleshooting low reaction yields.

Question 2: My final product is contaminated with significant impurities. How can I identify and minimize side-product formation?

Answer: Product purity is paramount, especially in drug development. Impurities often arise from competing reaction pathways or incomplete reactions.

  • Identify the Source:

    • Common Side Reactions: In Biginelli-type syntheses, self-condensation of the β-dicarbonyl compound or the aldehyde can occur. In nucleophilic aromatic substitution (SNAr) reactions, di-substitution can be a problem if multiple reactive sites are present.

    • Analytical Approach: Use Thin Layer Chromatography (TLC) during the reaction to monitor the formation of byproducts in real-time. Once the reaction is complete, characterize the major impurity by LC-MS and NMR to understand its structure. This information is crucial for diagnosing the side reaction.

  • Mitigation Strategies:

    • Temperature Control: As mentioned, lower temperatures can increase selectivity and reduce byproduct formation.

    • Order of Addition: In some cases, the order in which reactants are added can influence the reaction pathway. For example, pre-forming an intermediate by reacting the aldehyde and β-ketoester before adding the guanidine source can sometimes lead to a cleaner reaction profile.

    • Purification: Effective purification is key.

      • Recrystallization: If your product is a solid, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) is an excellent method for removing minor impurities[4].

      • Column Chromatography: For complex mixtures or non-crystalline products, flash column chromatography is the standard method for purification[3][6].

Frequently Asked Questions (FAQs)
FAQ 1: What are the main synthetic strategies for producing aminopyrimidines, and how do I choose the best one?

Answer: Several robust methods exist. The choice depends on the desired substitution pattern and the availability of starting materials.

  • Strategy A: Three-Component Condensation (e.g., Biginelli Reaction): This involves reacting a β-dicarbonyl compound, an aldehyde, and a guanidine source. It is a powerful method for creating highly substituted dihydropyrimidines, which can then be oxidized to the aromatic pyrimidine. This one-pot method is efficient for building molecular complexity quickly[6].

  • Strategy B: Cyclocondensation from Chalcones: This involves reacting a pre-synthesized chalcone (an α,β-unsaturated ketone) with guanidine. This is a reliable two-step approach that offers good control over the substituents at the 4- and 6-positions of the pyrimidine ring[1].

  • Strategy C: Nucleophilic Substitution on Halogenated Pyrimidines: This is a very common and versatile method, especially in medicinal chemistry. It typically starts with a commercially available dihalopyrimidine (e.g., 2-amino-4,6-dichloropyrimidine). Amines can then be introduced sequentially at the 4- and 6-positions via SNAr reactions. This allows for precise control and diversification of the final product[4][5].

Choosing a Strategy:

  • For diverse libraries with varied substituents at the 4- and 6-positions, Strategy C is often preferred due to its modularity.

  • For a rapid, one-pot synthesis where the starting materials are simple and readily available, Strategy A is an excellent choice.

  • If you need to install specific aryl groups at positions 4 and 6, Strategy B provides a controlled, stepwise approach.

FAQ 2: I've heard that microwave-assisted synthesis is better than conventional heating. What are the specific advantages and how can I adapt my protocol?

Answer: Microwave-assisted organic synthesis (MAOS) has become a transformative technology in synthetic chemistry. It uses microwave irradiation to heat the reaction mixture directly and uniformly, which is fundamentally different from the slow, inefficient heat transfer of a conventional oil bath[1].

Key Advantages of MAOS:

  • Drastically Reduced Reaction Times: Reactions that take hours or days with conventional heating can often be completed in minutes[1].

  • Higher Yields: The rapid heating and precise temperature control minimize byproduct formation, frequently leading to higher isolated yields[1].

  • Greener Chemistry: MAOS often enables the use of less solvent or even solvent-free conditions, reducing waste[1].

The table below provides a direct comparison for the synthesis of aminopyrimidines from chalcones, illustrating the power of this technology.

EntryChalcone Substituents (Ar1, Ar2)MethodTimeYield (%)Reference
14-Chlorophenyl, PhenylMicrowave10 min92[1]
24-Chlorophenyl, PhenylConventional7 h75[1]
34-Nitrophenyl, PhenylMicrowave12 min88[1]
44-Nitrophenyl, PhenylConventional8 h65[1]

Adapting Your Protocol: Transitioning to MAOS is straightforward. A general workflow is depicted below. The key is to use a dedicated microwave reactor vial, which is designed to handle the pressure buildup. You will set the target temperature, ramp time, and hold time on the microwave synthesizer's interface. Start with the conditions reported in the literature and optimize from there.

G prep 1. Preparation - Weigh Reactants - Add Solvent (if any) - Add Stir Bar vial 2. Seal Microwave Vial prep->vial react 3. Microwave Reaction - Set Temperature - Set Time & Power - Run Program vial->react workup 4. Work-up & Purification - Cool to RT - Extraction / Precipitation - Filtration / Chromatography react->workup analysis 5. Analysis - NMR, MS, etc. workup->analysis

Caption: General workflow for microwave-assisted aminopyrimidine synthesis.

Validated Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis from Chalcones and Guanidine

This protocol is adapted from established microwave-assisted methods and is highly effective for synthesizing 2-amino-4,6-diarylpyrimidines[1].

Methodology:

  • Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add the substituted chalcone (1.0 mmol), guanidine hydrochloride (1.2 mmol), and sodium hydroxide (2.0 mmol).

  • Solvent Addition: Add 3 mL of ethanol or DMF as the solvent.

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 10-15 minutes.

  • Monitoring: Monitor the reaction's progress by taking a small aliquot and running a TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate).

  • Work-up: After the reaction is complete, cool the vial to room temperature. Pour the reaction mixture into 20 mL of cold water to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with water and then a small amount of cold ethanol. If necessary, recrystallize the crude product from ethanol to obtain the pure aminopyrimidine.

Protocol 2: Solvent-Free Synthesis from 2-Amino-4,6-dichloropyrimidine

This protocol demonstrates a highly efficient, solvent-free method for synthesizing 2,4-diaminopyrimidine derivatives[4].

Methodology:

  • Preparation: In a round-bottom flask, finely grind and mix 2-amino-4,6-dichloropyrimidine (1.0 eq., e.g., 3 mmol), the desired substituted amine (1.0 eq., 3 mmol), and triethylamine (2.0 eq., 6 mmol).

  • Reaction: Heat the solid mixture in an oil bath at 80-90°C.

  • Monitoring: The reaction can be monitored by TLC. A typical reaction time is 4-5 hours.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Add distilled water to the flask.

  • Purification:

    • If a precipitate forms: Filter the solid product, wash it with water, and recrystallize from ethanol.

    • If no precipitate forms: Remove the water under reduced pressure. The resulting crude solid can then be purified by crystallization from ethanol.

References
  • The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives. American Journal of Heterocyclic Chemistry. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules (MDPI). [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Semantic Scholar. [Link]

  • Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. scite.ai. [Link]

  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry (ACS Publications). [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Amino-5-(difluoromethoxy)pyrimidine

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for identifying and removing impurities from 2-Amino-5-(difluoromethoxy)pyrimidine. As a crucial building...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for identifying and removing impurities from 2-Amino-5-(difluoromethoxy)pyrimidine. As a crucial building block in medicinal chemistry, its purity is paramount for the synthesis of active pharmaceutical ingredients. This document, structured in a question-and-answer format, addresses common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Impurity Identification

Q1: What are the likely impurities in a sample of 2-Amino-5-(difluoromethoxy)pyrimidine?

The impurity profile of 2-Amino-5-(difluoromethoxy)pyrimidine is largely dependent on its synthetic route. A common synthesis involves the reaction of 2-chloropyrimidin-5-ol with sodium 2-chloro-2,2-difluoroacetate to form 2-chloro-5-(difluoromethoxy)pyrimidine, followed by amination.[1] Based on this, potential impurities include:

  • Starting Materials: Unreacted 2-chloro-5-(difluoromethoxy)pyrimidine and 2-chloropyrimidin-5-ol.

  • Byproducts of the Difluoromethoxylation Step: Impurities arising from side reactions of sodium 2-chloro-2,2-difluoroacetate.

  • Byproducts of the Amination Step: Over-aminated or hydrolyzed products.

  • Residual Solvents: Solvents used in the synthesis and purification steps, such as N,N-dimethylformamide (DMF), hexane, or ethyl acetate.[1]

Q2: What analytical techniques are most effective for identifying these impurities?

A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying impurities.[2][3] A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is a good starting point. UV detection at a wavelength suitable for the pyrimidine chromophore (e.g., 254 nm or 280 nm) is typically employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying volatile impurities, including residual solvents and certain low-boiling point byproducts.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the main compound and any significant impurities. The appearance of unexpected signals can indicate the presence of impurities.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it highly effective for identifying unknown impurities.[1]

Troubleshooting Analytical Methods

Q3: My HPLC analysis shows poor peak shape for the main compound. What could be the cause?

Poor peak shape, such as tailing or fronting, can be caused by several factors:

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.

  • Inappropriate Mobile Phase pH: The amino group on the pyrimidine ring can interact with residual silanols on the silica-based column packing. Adjusting the pH of the mobile phase with a buffer can improve peak shape.

  • Column Degradation: Over time, HPLC columns can degrade, leading to poor performance. Try a new column of the same type.

  • Compound Instability on the Stationary Phase: Some compounds can degrade on certain stationary phases. Consider trying a different type of column, such as one with end-capping or a different stationary phase chemistry.[6]

Q4: I am not detecting any impurities by GC-MS. Does this guarantee my sample is pure?

Not necessarily. GC-MS is only suitable for volatile and thermally stable compounds. Non-volatile impurities, such as salts or high molecular weight byproducts, will not be detected. It is crucial to use a combination of analytical techniques, like HPLC, to get a complete picture of your sample's purity.

Purification Strategies

Q5: What are the most common methods for purifying 2-Amino-5-(difluoromethoxy)pyrimidine?

The choice of purification method depends on the nature and quantity of the impurities present. The most common and effective techniques are:

  • Recrystallization: This is a cost-effective and often highly effective method for purifying solid compounds.[7] The key is to find a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain soluble at all temperatures.[6]

  • Flash Column Chromatography: This technique is widely used for purifying compounds from complex mixtures based on their polarity.[5][7] Silica gel is a common stationary phase, and a solvent system is chosen to provide good separation between the target compound and its impurities.[7]

  • Preparative HPLC: For achieving very high purity, especially for challenging separations, preparative HPLC is the method of choice.[7]

Detailed Experimental Protocols
  • Solvent Selection: Begin by testing the solubility of the crude 2-Amino-5-(difluoromethoxy)pyrimidine in various solvents at both room temperature and at the solvent's boiling point. Common solvents for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and mixtures with water.[7][8] The ideal solvent will dissolve the compound when hot but allow it to crystallize upon cooling.

  • Dissolution: In a flask, dissolve the crude material in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[6]

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can induce crystallization.[6]

  • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

  • Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate mobile phase.[7] A good solvent system will give the target compound a retention factor (Rf) of approximately 0.2-0.4 and show good separation from impurities.[6][7] Common solvent systems for pyrimidine derivatives include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[7]

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen non-polar component of the eluent.[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and then adding this to the top of the column.[6][7]

  • Elution: Elute the column with the chosen solvent system, applying positive pressure to maintain a steady flow rate.

  • Fraction Collection and Analysis: Collect the eluate in fractions and monitor their composition using TLC.[6]

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.[7]

Troubleshooting Purification

Q6: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute.[6] To address this:

  • Try a different solvent: A solvent with a lower boiling point may be more suitable.

  • Use a solvent mixture: A mixture of a good solvent and a poor solvent can sometimes promote crystallization.

  • Induce crystallization: Scratching the inside of the flask or adding a seed crystal can help initiate crystal formation.[6]

Q7: I have low recovery after column chromatography. What are the possible reasons?

Low recovery can be due to several factors:

  • Compound instability on silica gel: The compound may be degrading on the acidic silica gel. Consider using a less acidic stationary phase like alumina.[6]

  • Inappropriate solvent system: If the eluent is not polar enough, the compound may not elute from the column. If it is too polar, the compound may elute too quickly with the solvent front.[6] Re-evaluate your TLC analysis to optimize the solvent system.

  • Improper column packing: Cracks or channels in the silica gel bed can lead to inefficient separation and loss of product.[6]

Data Presentation

Table 1: Typical HPLC Parameters for Analysis of 2-Amino-5-(difluoromethoxy)pyrimidine

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Note: This is a general method and may require optimization for specific impurity profiles.

Visualizing Workflows

Purification_Workflow cluster_Analysis Initial Analysis cluster_Purification Purification cluster_Final_Analysis Final Analysis & QC Crude Product Crude Product Analytical Techniques HPLC, GC-MS, NMR, LC-MS Crude Product->Analytical Techniques Characterize Purification Method Recrystallization or Column Chromatography Analytical Techniques->Purification Method Select Method Pure Fractions Pure Fractions Purification Method->Pure Fractions Final Analysis HPLC, GC-MS for Purity Check Pure Fractions->Final Analysis Combine & Analyze Purified Product Purified Product Final Analysis->Purified Product Confirm Purity

Caption: General workflow for the purification and analysis of 2-Amino-5-(difluoromethoxy)pyrimidine.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Derivatives.
  • Saeed, A., et al. (2019). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PMC.
  • ChemicalBook. (2025). 2-Chloro-5-(difluoromethoxy)pyrimidine.
  • Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed.
  • Khan, K. M., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC.
  • Chandrappa, M., et al. (2019). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry.
  • Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active pyrimidine derivative of 5-flourouracil. ResearchGate.
  • Benchchem. (n.d.). Quantitative Analysis of 2-Amino-4,6-dichloropyrimidine-13C2: A Comparative Guide to Accuracy and Precision.
  • Rashaid, A. H. B., et al. (n.d.). Amino Acid Composition of Human Scalp Hair as a Biometric Classifier and Investigative Lead. Royal Society of Chemistry.

Sources

Optimization

Technical Support Center: A Guide to Preventing Degradation of 2-Amino-5-(difluoromethoxy)pyrimidine

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 2-Amino-5-(difluoromethoxy)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-Amino-5-(difluoromethoxy)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical building block in their work. The inherent reactivity that makes this compound a valuable synthetic intermediate also renders it susceptible to degradation if not handled and stored with precision. This document provides in-depth, field-proven insights and protocols to ensure the long-term stability and integrity of your material, safeguarding the validity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the storage and stability of 2-Amino-5-(difluoromethoxy)pyrimidine.

Q1: What are the ideal long-term storage conditions for 2-Amino-5-(difluoromethoxy)pyrimidine?

A: To maximize shelf-life and prevent degradation, the compound should be stored at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[1] For multi-year storage, conditions of -20°C are recommended. The container must be tightly sealed and protected from light and moisture.[1][2][3]

Q2: What are the common visible signs of product degradation?

A: The primary visual indicator of degradation is a change in color. High-purity 2-Amino-5-(difluoromethoxy)pyrimidine is typically a white to off-white solid. Degradation can cause a shift to a yellow or brownish hue .[4] Other signs include clumping of the powder, which suggests moisture absorption, or a noticeable change in its solubility profile.

Q3: What is the expected shelf-life under the recommended storage conditions?

A: When stored under the ideal conditions outlined in Q1, the compound is expected to remain stable for over a year. However, we strongly recommend performing a quality control (QC) check, such as HPLC or ¹H NMR, on any material that has been stored for more than 12 months or has been opened multiple times.

Q4: Can I store the compound pre-dissolved in a solvent?

A: Long-term storage in solution is strongly discouraged . Solvents, even when anhydrous, can facilitate degradation pathways that do not occur in the solid state. If you must prepare a stock solution, use a dry, aprotic solvent (e.g., anhydrous DMSO or DMF), store it at -20°C or -80°C under an inert atmosphere, and use it within a very short timeframe (ideally < 1-2 weeks).

Q5: Are there any specific container materials that should be used or avoided?

A: Use chemically resistant containers such as amber glass vials with PTFE-lined caps. This protects the material from light and ensures a tight seal against atmospheric moisture and oxygen.[1] Avoid using plastic containers for long-term storage, as they may be permeable to air and moisture.

Troubleshooting Guide: Diagnosing and Understanding Degradation

This section provides a deeper dive into specific experimental issues that may arise from compound degradation.

Issue 1: My previously white compound has turned yellow/brown. What chemical changes have likely occurred?

Root Cause Analysis: Discoloration is a classic indicator of chemical degradation. For this specific molecule, two primary pathways are likely responsible:

  • Oxidation of the Aminopyrimidine Ring: The electron-rich aminopyrimidine system is susceptible to oxidation when exposed to atmospheric oxygen. This process is often accelerated by light and can form colored nitroso or nitro derivatives and other complex polymeric impurities.

  • Hydrolysis of the Difluoromethoxy Group: The -OCF₂H group can be sensitive to moisture, particularly under acidic or basic conditions (which can be present on the surface of glassware or introduced from the atmosphere). Hydrolysis can lead to the formation of a formate ester intermediate, and ultimately a hydroxyl group, fundamentally altering the molecule's structure and properties.

Corrective Action: The discolored material should be considered suspect. Its purity must be verified by an analytical method like HPLC or LC-MS before use. If significant degradation is confirmed, the batch should be discarded. To prevent recurrence, strictly adhere to the recommended storage and handling protocols.

Issue 2: My HPLC/NMR analysis shows significant impurity peaks that were not present in the initial QC data.

Root Cause Analysis: The appearance of new peaks confirms degradation. The identity of these peaks can often be inferred from their analytical signature:

  • In HPLC-MS: Look for masses corresponding to the addition of oxygen (M+16, M+32 from oxidation) or the replacement of the -CF₂H group with an -OH group (M-49).

  • In ¹H NMR: Degradation may lead to the disappearance or shifting of the characteristic triplet for the -OCF₂H proton and broadening or shifting of the aromatic and amine protons.

The diagram below illustrates the most probable degradation pathways.

G cluster_main Potential Degradation Pathways cluster_products Degradation Products Parent 2-Amino-5-(difluoromethoxy)pyrimidine Oxidized Oxidized Species (e.g., Nitroso/Nitro derivatives) Parent->Oxidized  Air (O₂) / Light   Hydrolyzed Hydrolysis Product (2-Amino-5-hydroxypyrimidine) Parent->Hydrolyzed  Moisture (H₂O)  

Caption: Probable degradation pathways for 2-Amino-5-(difluoromethoxy)pyrimidine.

Corrective Action: Quantify the purity of the material. If the purity has dropped below the acceptable limit for your application (e.g., >95%), the material should not be used. Review your handling procedures, especially the process for dispensing the compound, to identify where atmospheric exposure might be occurring.

Issue 3: The compound shows low or no reactivity in my synthetic reaction.

Root Cause Analysis: A loss of reactivity is a direct consequence of a decrease in the concentration of the active starting material. If your compound has degraded, a significant percentage of the mass you weigh out is actually composed of impurities that are unreactive in your desired transformation. This leads to apparently low yields or complete reaction failure.

Corrective Action: Before starting a critical or large-scale reaction, always run a quick purity check on your starting material, especially if it is from an older batch or a previously opened container. Use the QC protocol outlined below to confirm >95% purity.

Experimental Protocols for Ensuring Compound Integrity

Adherence to standardized protocols is the most effective way to prevent degradation.

Table 1: Summary of Recommended Storage and Handling Conditions
ParameterRecommended ConditionRationale
Temperature 2-8°C (Short-term) / -20°C (Long-term)Slows the rate of all potential chemical degradation reactions.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation of the aminopyrimidine ring.
Light Amber Vial / Store in DarknessPrevents light-catalyzed oxidation and degradation.[1][4]
Moisture Tightly Sealed, PTFE-lined CapThe difluoromethoxy group is susceptible to hydrolysis.[1]
Handling In a glove box or with an inert gas flushMinimizes exposure to atmospheric oxygen and moisture during use.[2]
Protocol 1: Standard Procedure for Long-Term Storage
  • Upon receipt, inspect the container to ensure the seal is intact.

  • If the compound was shipped in a simple screw-cap vial, transfer it inside a glovebox or glove bag to a more suitable amber glass vial with a PTFE-lined cap.

  • Backfill the vial headspace with a dry, inert gas such as argon or nitrogen.

  • Seal the vial tightly. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Label the vial clearly with the compound name, date of receipt, and storage conditions.

  • Place the vial inside a secondary, sealed container that includes a desiccant pouch.

  • Store this secondary container in a refrigerator (2-8°C) or freezer (-20°C) designated for chemical storage.

Protocol 2: Workflow for Aliquoting and Experimental Use

This workflow is designed to minimize atmospheric exposure of the bulk material.

G A Equilibrate stock bottle to Room Temperature B Move bottle into Inert Atmosphere (Glovebox) A->B C Quickly weigh desired amount into a separate vial B->C D Backfill stock bottle with Argon/Nitrogen C->D G Use aliquoted material for experiment C->G E Tightly reseal stock bottle D->E F Return stock bottle to cold storage E->F

Caption: Recommended workflow for safely dispensing the compound.

Protocol 3: Rapid Quality Control (QC) by HPLC

This method can be used to assess the purity of the compound before use.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a 50:50 mixture of Acetonitrile:Water.

  • HPLC System & Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV, monitor at 254 nm.

  • Analysis: A pure sample should yield a single major peak. The appearance of multiple or broadened peaks indicates the presence of impurities. The purity can be estimated by the relative area percentage of the main peak. This method is based on standard analytical procedures for pyrimidine-containing compounds.[5][6][7]

By implementing these rigorous storage and handling procedures, you can ensure the chemical integrity of your 2-Amino-5-(difluoromethoxy)pyrimidine, leading to more reliable and reproducible scientific outcomes.

References
  • What are the storage conditions for different types of fluorinated pharmaceutical intermediates? - Blog. (2025, October 1). Google Cloud.
  • 2-Aminopyrimidine - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
  • Material Safety Data Sheet - 2-Aminopyrimidine, 99%. (2005, October 3). Cole-Parmer.
  • 4-Amino-2,6-dihydroxypyrimidine(873-83-6). ChemicalBook.
  • SAFETY DATA SHEET - 2-Aminopyrimidine. (2025, September 12). ThermoFisher Scientific.
  • 2-Aminopyrimidine SDS, 109-12-6 Safety D
  • Fluorouracil - Adrucil®, 5-FU. (2017, September 6). GlobalRPH.
  • SAFETY DATA SHEET - Pyrimidine. (2025, December 19). ThermoFisher Scientific.
  • An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release
  • Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. (2000, December 15). PubMed.
  • Scheme of pyrimidine degradation pathways showing the four steps and...
  • SAFETY DATA SHEET - 2-Amino-5-(difluoromethoxy)pyrimidine. (2024, March 7). Sigma-Aldrich.
  • A second pathway to degrade pyrimidine nucleic acid precursors in eukaryotes. eLife.
  • Fluorouracil Injection, USP WARNING DESCRIPTION CLINICAL PHARMACOLOGY. FFF Enterprises.
  • 2-Amino-5-fluoropyrimidine. Chem-Impex.
  • Pyrimidine Metabolism. SMPDB.
  • 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine (95%). Amerigo Scientific.
  • Activity of pyrimidine degrad
  • Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Arkivoc.
  • WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
  • Evaluating the Biodegradation of Veterinary Antibiotics Using Kinetics Model and Response Surface Methodology. (2022, August 24). MDPI.
  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. (2011, September 2). International Journal of Drug Development and Research.
  • Analysis of pyrimidine synthesis "de novo" intermediates in urine and dried urine filter- paper strips with HPLC-electrospray tandem mass spectrometry. (2004, November 15). PubMed.

Sources

Troubleshooting

Technical Support Center: HPLC Optimization for 2-Amino-5-(difluoromethoxy)pyrimidine

Status: Operational Ticket ID: PYR-F2-OPT Assigned Specialist: Senior Application Scientist Executive Summary: The Molecule & The Challenge Welcome to the technical support hub for 2-Amino-5-(difluoromethoxy)pyrimidine ....

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-F2-OPT Assigned Specialist: Senior Application Scientist

Executive Summary: The Molecule & The Challenge

Welcome to the technical support hub for 2-Amino-5-(difluoromethoxy)pyrimidine . To optimize separation, we must first deconstruct the analyte's physicochemical behavior.

  • The Basic Handle (2-Amino): The pyrimidine ring nitrogens and the exocyclic amine create a basic motif (pKa ~3.5 – 4.0 for the ring nitrogen). This is the primary cause of peak tailing due to interactions with residual silanols on silica columns.[1]

  • The Fluorinated Handle (-OCHF₂): The difluoromethoxy group is lipophilic but electron-withdrawing. It creates a specific dipole moment that standard C18 columns often fail to exploit, leading to poor selectivity (co-elution) between structural analogs or des-fluoro impurities.

This guide moves beyond generic protocols to specific, chemically grounded solutions.

Module 1: Method Development Strategy

User Question: I am starting a new method. Should I use a standard C18 column?

Technical Recommendation: While C18 is a viable starting point, it is often insufficient for separating close analogs of this molecule. We recommend a Pentafluorophenyl (PFP) stationary phase as the "Gold Standard" for this specific application due to Fluorine-Fluorine (F-F) and


 interactions.
Comparative Protocol Strategy
FeatureOption A: Standard C18Option B: PFP (Recommended)
Primary Mechanism Hydrophobic InteractionHydrophobic +

+ Dipole-Dipole
Target Analyte General hydrophobic impuritiesFluorinated analogs & Regioisomers
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10)0.1% Formic Acid (pH ~2.7)
Rationale High pH suppresses protonation, increasing retention on C18.Low pH protonates the base (good peak shape on PFP) and exploits F-F selectivity.
Workflow Visualization

MethodDevTree Start Start Method Development CheckAnalogs Are analogs/isomers present? Start->CheckAnalogs C18_Route Route A: High pH C18 (Hybrid Particle) CheckAnalogs->C18_Route No (Simple purity) PFP_Route Route B: Acidic PFP (Fluorinated Phase) CheckAnalogs->PFP_Route Yes (Complex mix) Decision Resolution Sufficient? C18_Route->Decision PFP_Route->Decision Optimize Optimize Gradient Slope Decision->Optimize Yes Switch Switch Selectivity Decision->Switch No

Figure 1: Decision matrix for selecting stationary phases based on sample complexity.

Module 2: Troubleshooting Peak Shape (Tailing)

User Question: My main peak is tailing significantly (Tailing Factor > 1.5). How do I fix this?

Root Cause Analysis: At neutral or weakly acidic pH (pH 4–6), the pyrimidine ring nitrogen is positively charged. These cations undergo ion-exchange interactions with ionized residual silanols (


) on the silica surface, causing "drag" or tailing [1].[2]
The Solution Matrix
ApproachMethodologyMechanism
1. The "Brute Force" (High pH) Use XBridge C18 or Gemini NX at pH 9.5 - 10.0 .De-protonates the amine (neutral molecule) and the silanols. No attraction occurs.
2. The "Masking" (Low pH) Use 0.1% TFA instead of Formic Acid.TFA is an ion-pairing agent. It forms a neutral pair with the amine and saturates silanols.
3. The "Shield" (High Ionic Strength) Add 20–50 mM Ammonium Formate to the mobile phase.Cations (

) compete with the analyte for silanol sites, blocking the interaction.

Critical Warning: Do not use High pH (>8) on standard silica columns (like standard PFP or C18). It will dissolve the silica backbone. Only use "Hybrid" or "Polymer-based" columns for High pH.

Module 3: Resolution of Analogs (Selectivity)

User Question: I cannot separate the 2-Amino-5-(difluoromethoxy)pyrimidine from its non-fluorinated impurity (2-Amino-5-methoxypyrimidine).

Technical Insight: On a C18 column, the hydrophobicity difference between


 and 

is minimal. You need a phase that "sees" the fluorine atoms.
The PFP Advantage

Pentafluorophenyl (PFP) columns possess a highly electron-deficient ring.

  • Dipole-Dipole: The

    
     group has a strong dipole that interacts specifically with the C-F bonds on the stationary phase [2].
    
  • 
     Interaction:  The electron-deficient PFP ring interacts with the electron-rich amino-pyrimidine ring.
    
Recommended Protocol for Analog Separation
  • Column: ACE C18-PFP or Phenomenex Kinetex F5 (2.6 µm particle size for efficiency).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Methanol (MeOH).[3]

    • Note: Methanol is preferred over Acetonitrile here because aprotic solvents (ACN) can disrupt the specific

      
       interactions required for this separation [3].
      
Separation Mechanism Diagram

Selectivity cluster_0 Stationary Phase (PFP) cluster_1 Analytes PFP_Ring PFP Ligand (Electron Deficient) Target Target: -OCHF2 (Dipole+) PFP_Ring->Target Strong Interaction (Retained) Impurity Impurity: -OCH3 (Dipole-) PFP_Ring->Impurity Weak Interaction (Elutes Early)

Figure 2: Mechanism of enhanced retention for fluorinated compounds on PFP phases.

Module 4: Frequently Asked Questions (FAQs)

Q1: My retention times are drifting. Is the difluoromethoxy group unstable?

  • A: The difluoromethoxy group is generally stable under standard RP-HPLC conditions. Drift is likely due to column equilibration .[4] If using a PFP column, they require longer equilibration times (approx. 20–30 column volumes) compared to C18 due to the complex solvation layer formed by the fluorinated surface [4].

Q2: Can I use UV detection?

  • A: Yes. The aminopyrimidine core has a strong absorbance.

    • Primary Wavelength: 240–254 nm.

    • Troubleshooting: If using TFA (which absorbs <220 nm), ensure you detect >240 nm to avoid baseline drift.

Q3: I see "split peaks" when injecting my sample.

  • A: This is likely a solvent effect . The difluoromethoxy group increases solubility in organic solvents but decreases it in water. If you dissolve your sample in 100% DMSO or Acetonitrile and inject a large volume into a high-aqueous initial gradient, the analyte precipitates or "surfs" the solvent plug.

    • Fix: Dilute sample with at least 50% water or starting mobile phase buffer before injection.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A.

  • Euerby, M. R., et al. (2007). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for LC. Journal of Separation Science.

  • Przybyciel, M. (2006). Fluorinated HPLC Phases: Looking Beyond C18. LCGC North America.[5]

Sources

Optimization

Addressing batch-to-batch variability of synthetic 2-Amino-5-(difluoromethoxy)pyrimidine

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 2-Amino-5-(difluoromethoxy)pyrimidine. This resource is designed to assist you in troubleshooting common...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Amino-5-(difluoromethoxy)pyrimidine. This resource is designed to assist you in troubleshooting common issues related to the synthesis and handling of this compound, with a focus on addressing batch-to-batch variability. As a key building block in medicinal chemistry, ensuring its consistent quality is paramount for reproducible research and development.

Troubleshooting Guide: Addressing Synthesis and Purity Issues

This section provides solutions to specific problems you may encounter during the synthesis and purification of 2-Amino-5-(difluoromethoxy)pyrimidine.

Question 1: I am observing inconsistent yields between batches. What are the likely causes and how can I improve consistency?

Answer:

Inconsistent yields are a common challenge in multi-step organic syntheses and can be attributed to several factors. For the synthesis of 2-Amino-5-(difluoromethoxy)pyrimidine, which involves the introduction of the difluoromethoxy group and manipulation of the pyrimidine core, careful control of reaction parameters is crucial.

Potential Causes and Solutions:

  • Moisture and Air Sensitivity: The reagents used for difluoromethylation can be sensitive to moisture and air. Ensure all glassware is oven-dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Quality: The purity of starting materials, such as 2-amino-5-hydroxypyrimidine and the difluoromethylating agent, can significantly impact yield. Use reagents from reputable suppliers and consider purifying them if necessary.

  • Temperature Control: The O-difluoromethylation reaction is often temperature-sensitive.[1] Precise temperature control is critical. Use a reliable heating mantle with a thermocouple or an oil bath to maintain a consistent temperature.

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Stopping the reaction too early will result in incomplete conversion, while extended reaction times may lead to side product formation.

Experimental Protocol for Monitoring Reaction Progress by TLC:

  • Prepare a TLC chamber with a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes).

  • Spot a small amount of the reaction mixture onto a TLC plate alongside the starting material.

  • Develop the plate in the TLC chamber.

  • Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.

Question 2: My final product has a persistent impurity that is difficult to remove by standard purification methods. How can I identify and eliminate it?

Answer:

Persistent impurities often have similar polarities to the desired product, making them challenging to separate by column chromatography. Identifying the impurity is the first step toward devising a targeted purification strategy.

Impurity Identification and Removal:

  • Characterization: Utilize a combination of analytical techniques to characterize the impurity.

    • LC-MS: To determine the molecular weight of the impurity.

    • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the structure of the impurity. Common impurities could include starting materials, over-fluorinated byproducts, or regioisomers.

  • Potential Impurities and Mitigation Strategies:

    • Unreacted Starting Material: If the impurity is the starting 2-amino-5-hydroxypyrimidine, drive the reaction to completion by optimizing reaction time and temperature.

    • Over-fluorination: If the reaction conditions are too harsh, you might observe the formation of trifluoromethoxy (-OCF₃) analogs. Reduce the reaction temperature or use a milder fluorinating agent.

    • Positional Isomers: Depending on the synthetic route, you might have isomers where the difluoromethoxy group is at a different position on the pyrimidine ring. Optimize the regioselectivity of your reaction by carefully choosing your catalyst and reaction conditions.

    • Hydrolysis of the Difluoromethoxy Group: The difluoromethoxy group can be sensitive to strong acidic or basic conditions, potentially hydrolyzing back to a hydroxyl group.[2] Ensure that pH is controlled during workup and purification.

Potential Impurity Identification Method Mitigation Strategy
Unreacted Starting MaterialLC-MS, NMROptimize reaction conditions (time, temperature, stoichiometry)
Over-fluorinated byproduct¹⁹F NMR, LC-MSUse milder fluorinating agent, lower reaction temperature
Positional IsomerNMR (NOESY/COSY), X-ray crystallographyOptimize catalyst and reaction conditions for regioselectivity
Hydrolysis ProductLC-MS, NMRControl pH during workup and purification

Question 3: I am observing color variations in my final product from batch to batch, ranging from off-white to a yellowish powder. Is this a cause for concern?

Answer:

Color variation can indicate the presence of minor impurities, which may or may not impact the product's performance in downstream applications. It is essential to determine the source of the color and assess its impact on purity.

Investigating Color Variations:

  • Purity Assessment: Use a high-resolution analytical technique like HPLC with a UV detector to quantify the level of colored impurities. A purity of >98% is generally acceptable for many applications.

  • Source of Color:

    • Trace Metal Impurities: Residual transition metals from catalysts used in the synthesis can impart color. Consider treating your product with a metal scavenger or performing a recrystallization.

    • Oxidation/Degradation Products: The amino group on the pyrimidine ring can be susceptible to oxidation. Store the final product under an inert atmosphere and protect it from light.

    • Solvent Adducts: Residual solvents from the purification process can sometimes form colored adducts. Ensure your product is thoroughly dried under a high vacuum.

Workflow for Decolorization:

Sources

Troubleshooting

Strategies to reduce cytotoxicity of 2-Amino-5-(difluoromethoxy)pyrimidine

A Guide for Researchers on Strategies to Mitigate Cytotoxicity Welcome to the technical support resource for 2-Amino-5-(difluoromethoxy)pyrimidine. As Senior Application Scientists, we have compiled this guide to address...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Strategies to Mitigate Cytotoxicity

Welcome to the technical support resource for 2-Amino-5-(difluoromethoxy)pyrimidine. As Senior Application Scientists, we have compiled this guide to address common challenges encountered during the preclinical development of this and related pyrimidine analogs. This document provides troubleshooting guides and frequently asked questions (FAQs) to help you understand, characterize, and strategically reduce the cytotoxicity of your compound, thereby enhancing its therapeutic index.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the cytotoxic profile of 2-Amino-5-(difluoromethoxy)pyrimidine and related compounds.

Q1: What is the most likely mechanism of cytotoxicity for 2-Amino-5-(difluoromethoxy)pyrimidine?

A1: Based on its structural features as a fluorinated pyrimidine analog, the primary mechanism of cytotoxicity is expected to be the disruption of nucleic acid synthesis.[1][2] Like other pyrimidine antimetabolites, it likely undergoes intracellular activation (anabolism) to its nucleotide form.[3][4] These active metabolites can then exert cytotoxic effects through several established mechanisms:

  • Inhibition of Thymidylate Synthase (TS): The active metabolite may form a stable complex with TS, blocking the synthesis of thymidine, an essential precursor for DNA replication.[4][5][6]

  • Incorporation into DNA and RNA: The activated nucleotide forms can be mistakenly incorporated into DNA and RNA strands. This incorporation can lead to DNA damage, chain termination, and disruption of RNA processing and function, ultimately triggering apoptosis (programmed cell death).[1][5][7]

The relative contribution of each mechanism can vary between different cell types.[5]

Q2: My compound shows high potency against my target cancer cell line but also significant toxicity to normal (non-cancerous) cells. What are the initial steps to address this?

A2: This is a common challenge in cancer drug development. The goal is to improve the therapeutic window. Your initial steps should focus on two areas:

  • Quantitative Assessment: First, establish a baseline of cytotoxicity across a panel of both cancerous and non-cancerous cell lines using a standardized method like the MTT or SRB assay.[1][8][9] This will allow you to calculate the half-maximal inhibitory concentration (IC50) for each cell line and determine a selectivity index (SI).

  • Strategic Mitigation: Based on the SI, you can explore several primary strategies to reduce off-target toxicity, including formulation-based approaches, structural modification, or the use of drug delivery systems.[10][11][12]

Q3: What are the main strategic avenues for reducing the systemic cytotoxicity of a small molecule like this?

A3: Broadly, the strategies can be categorized into three main approaches, which are detailed further in the troubleshooting guides:

  • Pharmaceutical Formulation & Delivery: This involves modifying how the drug is delivered to the body to alter its pharmacokinetic profile and biodistribution. This includes creating advanced formulations (e.g., liposomes, nanoparticles) or changing the dosing vehicle.[10][12][13][14] The goal is to increase drug concentration at the target site while minimizing exposure to healthy tissues.[15]

  • Chemical and Structural Modification: This involves synthesizing new analogs of the parent compound to improve its activity and safety profile. Structure-Activity Relationship (SAR) studies help identify which parts of the molecule can be modified to reduce toxicity without losing efficacy.[7][16][17]

  • Metabolic Modulation: This approach involves influencing the metabolic pathways that activate or degrade the compound. For fluoropyrimidines, this often involves co-administration with inhibitors of catabolic enzymes like dihydropyrimidine dehydrogenase (DPD) to increase bioavailability, though this must be managed carefully to avoid increasing toxicity.[6][18][19]

Below is a summary table comparing these approaches:

Strategy CategoryPrincipleAdvantagesDisadvantages
Formulation & Delivery Alter pharmacokinetics (PK) and biodistribution to target diseased tissue.[10][15]Reduces systemic exposure and off-target toxicity; can improve solubility and stability.[12]Can be complex and costly to develop; potential for immunogenicity with some carriers.
Structural Modification (SAR) Synthesize new derivatives with an improved therapeutic index.[16][20]Can lead to a fundamentally better drug candidate with higher selectivity.[21]Resource-intensive (synthesis and screening); success is not guaranteed.
Metabolic Modulation Inhibit enzymes that degrade the drug or co-administer agents that enhance efficacy.[18][22]Can improve oral bioavailability and therapeutic effect of the existing compound.[18]Risk of increased systemic toxicity if not carefully dosed; potential for drug-drug interactions.[19]

Part 2: Troubleshooting Guides & Protocols

This section provides detailed, actionable guidance for specific experimental challenges.

Issue 1: High In Vitro Cytotoxicity in Non-Target Cell Lines

Your initial screens show that 2-Amino-5-(difluoromethoxy)pyrimidine is cytotoxic to healthy cell lines at concentrations close to those effective against cancer cells.

Root Cause Analysis:

The compound likely targets fundamental cellular processes common to both cancerous and healthy cells, such as DNA/RNA synthesis.[1][5] The difluoromethoxy group and the 2-aminopyrimidine core are both recognized as moieties that can contribute to potent biological activity, which is not always selective.[16][23]

Solution Workflow: Implementing Formulation & Delivery Strategies

Formulation strategies aim to reduce the concentration of the free drug in systemic circulation, thereby sparing healthy tissues.[10] Nanoparticle and liposomal delivery systems are two of the most effective methods for achieving this.[11][12][14]

G cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Decision A Select Delivery Vehicle (e.g., Liposome, PLGA Nanoparticle) B Optimize Formulation (Drug:Lipid Ratio, Particle Size) A->B C Characterize Formulation (Size, Zeta Potential, Encapsulation Efficiency) B->C D Perform Cytotoxicity Assay (MTT) (Free Drug vs. Formulated Drug) C->D E Compare IC50 Values (Cancer vs. Normal Cell Lines) D->E F Calculate Selectivity Index (SI) SI = IC50 (Normal) / IC50 (Cancer) E->F G Is SI of Formulated Drug > SI of Free Drug? F->G H Proceed to In Vivo Toxicity Studies G->H Yes I Re-evaluate Formulation or Explore Alternative Strategy G->I No

Caption: Workflow for developing and validating a cytotoxicity-reducing formulation.

Protocol: Liposomal Encapsulation of 2-Amino-5-(difluoromethoxy)pyrimidine

This protocol describes a standard thin-film hydration method for encapsulating a small molecule.

Materials:

  • 2-Amino-5-(difluoromethoxy)pyrimidine

  • Lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000 in a 55:40:5 molar ratio)

  • Chloroform or a suitable organic solvent

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator, water bath sonicator, extrusion equipment with polycarbonate membranes (e.g., 100 nm).

Procedure:

  • Film Preparation: Dissolve the lipids and your compound in chloroform in a round-bottom flask.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator to form a thin, dry lipid film on the flask wall.

  • Hydration: Hydrate the film with PBS by vortexing the flask. This will form multilamellar vesicles (MLVs).

  • Size Reduction: Subject the MLV suspension to sonication or freeze-thaw cycles to create smaller vesicles.

  • Extrusion: Pass the vesicle suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) using an extruder. Repeat 10-20 times to produce unilamellar vesicles (LUVs) of a uniform size.

  • Purification: Remove any unencapsulated (free) drug by dialysis or size exclusion chromatography.

  • Characterization: Analyze the liposomal formulation for particle size, polydispersity index (PDI), and encapsulation efficiency.

Issue 2: Poor In Vivo Efficacy Due to Suspected Rapid Metabolism

The compound is potent in vitro but shows limited efficacy in animal models, suggesting it may be cleared from the body too quickly. This rapid clearance can be due to metabolic degradation.

Root Cause Analysis:

Fluorinated pyrimidines are known substrates for catabolic enzymes, primarily dihydropyrimidine dehydrogenase (DPD), which is abundant in the liver.[4][24] DPD initiates the breakdown of the pyrimidine ring, leading to inactive metabolites and rapid systemic clearance.[24] Additionally, other Phase I and Phase II detoxification pathways can contribute to its metabolism.[25][26][27]

Solution Workflow: Investigating Metabolic Stability and Structural Modification

The goal is to design an analog that retains therapeutic activity but is less susceptible to metabolic degradation.

G cluster_0 Step 1: Assess Metabolic Stability cluster_1 Step 2: SAR-Guided Modification cluster_2 Step 3: Lead Optimization A Incubate Compound with Liver Microsomes or S9 Fraction B Quantify Parent Compound Remaining Over Time (LC-MS) A->B C Calculate In Vitro Half-Life (t½) B->C D Identify Potential Metabolic Hotspots C->D E Synthesize Analogs with Modifications at Hotspots (e.g., steric hindrance, bioisosteres) D->E F Screen Analogs for Potency and Metabolic Stability E->F G Select Lead Analog with Improved Stability & Potency F->G H Confirm Reduced Cytotoxicity Profile in Normal Cells G->H Optimized I Return to SAR for Further Refinement G->I Sub-optimal

Caption: Workflow for improving metabolic stability through structural modification.

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay provides a preliminary assessment of how quickly a compound is metabolized by Phase I enzymes.

Materials:

  • 2-Amino-5-(difluoromethoxy)pyrimidine (and its new analogs)

  • Pooled liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (cofactor for CYP450 enzymes)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile with an internal standard (for protein precipitation and LC-MS analysis)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., DMSO).

  • Incubation: In a microcentrifuge tube, pre-warm a mixture of liver microsomes and buffer at 37°C.

  • Initiate Reaction: Add the compound to the microsome mixture, followed immediately by the NADPH regenerating system to start the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (ice-cold acetonitrile with internal standard) to stop the reaction and precipitate proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear portion of this curve can be used to calculate the in vitro half-life (t½).[7]

A longer half-life in this assay suggests improved metabolic stability.[7] By comparing the parent compound to newly synthesized analogs, you can identify modifications that successfully block metabolic degradation.[28]

Issue 3: Off-Target Effects Observed Despite Good On-Target Potency

The compound effectively inhibits its intended target (e.g., a specific kinase or enzyme), but phenotypic screens or secondary assays reveal unintended biological activities, contributing to overall cytotoxicity.

Root Cause Analysis:

The 2-aminopyrimidine scaffold is a known "privileged structure" that can bind to the ATP-binding pocket of many different kinases.[16][29] Minor structural changes can shift the binding affinity from one kinase to another, leading to off-target inhibition.[30]

Solution Workflow: Reducing Off-Target Activity

This workflow focuses on identifying and engineering out unwanted off-target interactions.

G A Initial Compound 2-Amino-5-(difluoromethoxy)pyrimidine B Perform Broad Kinase Panel Screen (e.g., >400 kinases) A->B C Identify On-Target and Significant Off-Target Hits B->C D In Silico Modeling & Docking (Compare binding modes of on- vs. off-targets) C->D E Rational Drug Design (SAR) (Modify scaffold to disrupt off-target binding while preserving on-target affinity) D->E F Synthesize Focused Library of New Analogs E->F G Re-screen Analogs (On-target potency and off-target panel) F->G H Select Candidate with Improved Selectivity Profile G->H I Validate in Cell-Based Assays and In Vivo Models H->I

Caption: A systematic approach to reduce off-target activity and enhance selectivity.

Conceptual Approach: Structure-Based Design to Improve Selectivity
  • Identify Off-Targets: Use a commercial kinase profiling service to screen your compound against a large panel of kinases at a fixed concentration (e.g., 1 µM). This will reveal the "off-target signature."

  • Structural Analysis: If crystal structures are available for both your intended target and a key off-target kinase, use molecular docking software to model how your compound binds to each.[29] Look for differences in the amino acid residues within the binding pockets.

  • Hypothesize Modifications: Propose modifications to your compound that would create a steric clash or remove a favorable interaction (like a hydrogen bond) with the off-target kinase, but not with your on-target protein. For example, adding a bulky group at a position that is sterically constrained in the off-target but open in the on-target.

  • Synthesize and Test: Synthesize the proposed analogs and re-test them for both on-target potency and off-target activity to confirm your hypothesis.[20][31] This iterative cycle of design, synthesis, and testing is central to medicinal chemistry and is crucial for reducing off-target-driven cytotoxicity.[30]

By systematically applying these strategies, researchers can effectively troubleshoot and mitigate the cytotoxic effects of 2-Amino-5-(difluoromethoxy)pyrimidine, paving the way for the development of a safer and more effective therapeutic candidate.

References
  • A Comparative Analysis of the Mechanism of Action of Pyrimidine Analogs. Benchchem.
  • Formulation approaches in mitigating toxicity of orally administr
  • Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf. NIH.
  • Application Notes and Protocols for In Vitro Cell-Based Assays of Novel Pyrimidine Analogues. Benchchem.
  • Novel Techniques for Small Molecule-Based Drug Delivery in Cancerous Tissue: A Liter
  • A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. IJCRT.org.
  • How isotonic solutions reduce cytotoxicity in chemotherapeutics.
  • Comparative Analysis of 2-Aminopyrimidine Derivatives: A Guide to Structure-Activity Rel
  • A review of small molecules and drug delivery applications using gold and iron nanoparticles. PMC.
  • Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action.
  • Prediction of the effect of formulation on the toxicity of chemicals. Toxicology Research (RSC Publishing).
  • Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancre
  • Cytotoxic Activity and DNA Binding Property of New Aminopyrimidine Deriv
  • Small-molecule delivery by nanoparticles for anticancer therapy. PMC.
  • Targeted Delivery Methods for Anticancer Drugs. MDPI.
  • The oral fluorin
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC - NIH.
  • Bicyclic 2-aminopyrimidine derivatives as potent VEGFR-2 inhibitors and apoptosis Inducers: Structure-Guided design, synthesis, anticancer assessment, and in-silico explor
  • Nanoparticles-Based Small Molecule Drugs Delivery. CD Bioparticles.
  • Achievement of the Selectivity of Cytotoxic Agents against Cancer Cells by Creation of Combined Formulation with Terpenoid Adjuvants as Prospects to Overcome Multidrug Resistance. MDPI.
  • Enhanced Anticancer Activity of Novel Pyrimidine Nucleoside Analog in Pancre
  • Enhancement of fluorinated pyrimidine-induced cytotoxicity by leucovorin in human lung cancer cell lines. PubMed.
  • Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. PubMed.
  • Enhancement of fluorinated pyrimidine-induced cytotoxicity by leucovorin in human colorectal carcinoma cell lines. PubMed.
  • Structure–activity relationship (SAR) model for the activity of the designed derivatives. Substituents anchored on the main scaffold with cytotoxic activities.
  • Perspectives on the Use of Fluorin
  • Cytotoxicity effect after incubation of cells with the tested compounds.
  • Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. BioImpacts.
  • 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. PMC - NIH.
  • Pyrimidine Metabolism Pathways Synthesis and Degradation.
  • Contaminated Waters and Depleted Soils: Impact in Nutrition II Biochemical Detoxification P
  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC.
  • PharmGKB summary: fluoropyrimidine p
  • Inactivation and Detoxification of Xenobiotics and Metabolites in the Liver.
  • Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. PMC.
  • In Vitro Cytotoxicity Assay. Alfa Cytology.
  • De novo pyrimidine synthesis (A) and metabolic pathway of 5-FU (B). (A).
  • Quercetin and Isorhamnetin Attenuate Benzo[a]pyrene-Induced Toxicity by Modulating Detoxification Enzymes through the AhR and NRF2 Signaling P
  • Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Deriv
  • Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. PubMed.
  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Diva-portal.org.
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI.
  • Pyrimidine Metabolism. SMPDB.
  • Pyrimidinones. 1. 2-Amino-5-halo-6-aryl-4(3H)-pyrimidinones. Interferon-inducing antiviral agents. PubMed.
  • Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine deriv
  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News.

Sources

Optimization

Technical Support Center: Optimizing Crystallization Conditions for 2-Amino-5-(difluoromethoxy)pyrimidine

Welcome to the technical support center for the crystallization of 2-Amino-5-(difluoromethoxy)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 2-Amino-5-(difluoromethoxy)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific principles and practical techniques to achieve high-purity, crystalline 2-Amino-5-(difluoromethoxy)pyrimidine.

Introduction

2-Amino-5-(difluoromethoxy)pyrimidine is a key building block in the synthesis of various biologically active molecules, particularly in the development of antiviral and anticancer agents.[1] Achieving a crystalline form with high purity and a desirable crystal habit is crucial for downstream applications, including formulation and API (Active Pharmaceutical Ingredient) stability. The presence of the difluoromethoxy group and the aminopyrimidine core presents unique challenges and opportunities in crystallization. This guide will walk you through overcoming these challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization of 2-Amino-5-(difluoromethoxy)pyrimidine.

Issue 1: No Crystals Form After Cooling

Possible Causes & Solutions:

  • The solution is not supersaturated: The concentration of your compound may be too low for nucleation to occur.

    • Solution: Re-heat the solution and carefully evaporate some of the solvent to increase the concentration. Afterwards, allow it to cool slowly again.[2] Should this fail, the solvent can be removed completely by rotary evaporation to recover the crude solid for another crystallization attempt.[2]

  • Inappropriate solvent selection: The compound might be too soluble in the chosen solvent, even at lower temperatures.

    • Solution: The ideal solvent is one in which 2-Amino-5-(difluoromethoxy)pyrimidine has high solubility at elevated temperatures and low solubility at room temperature or below.[2] Experiment with a range of solvents or solvent/anti-solvent systems. A good starting point for screening is a solvent miscibility chart.

  • Nucleation is inhibited: Spontaneous crystal formation may not be occurring.

    • Solution 1: Scratching: Use a glass stirring rod to gently scratch the inside of the flask at the surface of the solution. This creates microscopic imperfections on the glass surface that can act as nucleation sites.[2]

    • Solution 2: Seeding: Introduce a "seed crystal" of pure 2-Amino-5-(difluoromethoxy)pyrimidine to the supersaturated solution to trigger crystal growth.[2][3]

    • Solution 3: Evaporation: Dip a glass stirring rod into the solution and let the solvent evaporate from the rod, leaving a thin residue of microcrystals. Re-introducing this rod into the solution can induce crystallization.[2]

Issue 2: "Oiling Out" - Formation of an Oil Instead of Crystals

Possible Causes & Solutions:

  • High solubility of the compound: The compound is excessively soluble in the chosen solvent.

    • Solution: Switch to a "poorer" solvent, one in which the compound has lower solubility.[2] Solvents with functional groups similar to the solute often lead to high solubility, so consider alternatives.[2]

  • Cooling the solution too rapidly: Rapid cooling can cause the compound to come out of solution faster than the molecules can arrange themselves into an ordered crystal lattice.

    • Solution: Allow the solution to cool to room temperature more slowly. You can insulate the flask by placing an inverted beaker over it.[2]

  • Presence of impurities: Impurities can disrupt the crystal lattice formation process.

    • Solution: Ensure your starting material is as pure as possible before attempting crystallization. Techniques like column chromatography may be necessary for initial purification.

Issue 3: Rapid Formation of Fine Needles or Powder

Possible Causes & Solutions:

  • High degree of supersaturation: The solution is too concentrated, leading to rapid and uncontrolled crystallization.

    • Solution: Re-heat the solution and add a small amount of additional solvent to slightly decrease the concentration.[2] This will keep the compound in solution for a longer period during cooling, promoting slower and more controlled crystal formation.[2]

  • Poor solvent choice: The solvent may have a very steep solubility curve with respect to temperature for your compound.

    • Solution: Experiment with different solvents or solvent mixtures to find a system that allows for more gradual crystal growth.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the crystallization of 2-Amino-5-(difluoromethoxy)pyrimidine?

Solvent Screening Protocol:

  • Place a small amount (e.g., 10-20 mg) of your compound into several different vials.

  • Add a small volume (e.g., 0.5 mL) of a different solvent to each vial at room temperature. Observe solubility.

  • For insoluble samples, gently heat the vial and observe if the compound dissolves.

  • Allow the hot, clear solutions to cool slowly to room temperature and then in an ice bath.

  • Observe the quality and quantity of the crystals formed.

Solvent Class Examples Expected Solubility Behavior for 2-Amino-5-(difluoromethoxy)pyrimidine
Alcohols Methanol, Ethanol, IsopropanolLikely to show good solubility, especially when heated.
Ketones Acetone, MEKModerate to good solubility.
Esters Ethyl Acetate, Isopropyl AcetateModerate solubility, good for creating supersaturation upon cooling.
Ethers MTBE, THF, DioxaneLower solubility, potentially useful as anti-solvents.
Aromatic Hydrocarbons Toluene, XyleneLower solubility, may require heating.
Halogenated Solvents Dichloromethane (DCM)Good solubility, but volatility can be an issue for slow crystallization.
Polar Aprotic Acetonitrile, DMF, DMSOHigh solubility, often requiring an anti-solvent for crystallization.[4]
Water Likely low solubility.

Q2: How does the cooling rate affect crystal quality?

A2: The rate of cooling has a significant impact on crystal size and purity. Slow cooling generally leads to larger and purer crystals because it allows sufficient time for molecules to orient themselves correctly within the crystal lattice, excluding impurities. Rapid cooling often results in smaller crystals and can trap impurities within the lattice. An ideal crystallization shows some crystal formation in about 5 minutes, with continued growth over 20 minutes or longer.[5]

Q3: My compound is only soluble in high-boiling point solvents like DMF or DMSO. How can I crystallize it?

A3: For compounds that are highly soluble in solvents like DMF or DMSO, anti-solvent vapor diffusion is a very effective technique.[2][4] In this method, the compound is dissolved in a small amount of the high-boiling point solvent (the "good" solvent) in a small, open container (e.g., a vial). This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" (a solvent in which the compound is insoluble, such as diethyl ether, pentane, or DCM).[2][4] The anti-solvent vapor will slowly diffuse into the solution of your compound, reducing its solubility and promoting gradual crystallization.[2]

Q4: What is polymorphism and should I be concerned about it for 2-Amino-5-(difluoromethoxy)pyrimidine?

A4: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have different physical properties, such as melting point, solubility, and stability. For pharmaceutical compounds, controlling polymorphism is critical. While there is no specific literature on the polymorphism of 2-Amino-5-(difluoromethoxy)pyrimidine, many pyrimidine derivatives are known to exhibit polymorphism.[6][7] It is crucial to be aware of this possibility and to characterize your crystalline material using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to ensure you have the desired, stable polymorphic form.

Experimental Protocols

Protocol 1: Cooling Crystallization
  • Dissolution: Place the impure 2-Amino-5-(difluoromethoxy)pyrimidine in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Heat the mixture to the solvent's boiling point while stirring to facilitate dissolution. Continue to add small portions of hot solvent until a clear solution is obtained.[2]

  • Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.[2]

  • Crystal Growth: As the solution cools, the solubility of the compound will decrease, leading to crystal formation.[2]

  • Further Cooling: Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[2]

  • Drying: Allow the crystals to dry completely.

Protocol 2: Anti-Solvent Vapor Diffusion

This technique is particularly useful for small quantities or for compounds that are difficult to crystallize using other methods.[2]

  • Preparation: Dissolve the 2-Amino-5-(difluoromethoxy)pyrimidine in a small volume of a "good" solvent (one in which it is highly soluble) in a small, open container (e.g., a small vial).[2]

  • Setup: Place this vial inside a larger, sealed reservoir chamber (e.g., a beaker covered with a watch glass or a sealed jar). The reservoir should contain a "anti-solvent" in which the compound is insoluble.

  • Diffusion: The anti-solvent vapor will slowly diffuse into the solution containing your compound.

  • Crystallization: As the concentration of the anti-solvent in the solution increases, the solubility of the pyrimidine compound decreases, leading to gradual crystallization.[2]

  • Monitoring: Monitor the setup over time until crystals of a suitable size have formed.

Visualizations

Crystallization Troubleshooting Workflow

Crystallization_Troubleshooting start Crystallization Attempt no_crystals No Crystals Form start->no_crystals After cooling oiling_out Oiling Out start->oiling_out During cooling fine_powder Fine Powder/Needles start->fine_powder During cooling good_crystals Good Quality Crystals start->good_crystals Success increase_conc Increase Concentration (Evaporate Solvent) no_crystals->increase_conc If solution is clear slower_cooling Cool More Slowly oiling_out->slower_cooling add_solvent Add More Solvent fine_powder->add_solvent scratch Scratch Inner Surface increase_conc->scratch seed Add Seed Crystal scratch->seed change_solvent Change Solvent/ Solvent System seed->change_solvent less_polar_solvent Try a Less Polar Solvent slower_cooling->less_polar_solvent purify Purify Starting Material less_polar_solvent->purify slower_cooling2 Cool More Slowly add_solvent->slower_cooling2 change_solvent2 Change Solvent/ Solvent System slower_cooling2->change_solvent2 Vapor_Diffusion cluster_0 Sealed Reservoir Chamber cluster_1 Inner Vial solution Solution of Compound in 'Good' Solvent anti_solvent Anti-Solvent (Liquid) vapor Anti-Solvent Vapor vapor->solution Diffusion

Caption: Diagram of an anti-solvent vapor diffusion crystallization setup.

References

  • Benchchem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • PubChem. (n.d.). 2-Amino-5-fluoropyrimidine. Retrieved from [Link]

  • Kpee, F., Igho, A., & Festus, C. (2020). Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. Journal of Chemical Society of Nigeria, 45(4).
  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-methoxypyrimidine. Retrieved from [Link]

  • ACS Organic & Inorganic Au. (2024). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. Retrieved from [Link]

  • (n.d.). Guide for crystallization. Retrieved from [Link]

  • MDPI. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Retrieved from [Link]

  • X-Ray Diffraction Facility, University of Washington. (n.d.). How to Grow Crystals. Retrieved from [Link]

  • MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis, and X-ray Crystal Structures of 2,4-Diaminofuro[2,3-d]pyrimidines as Multireceptor Tyrosine Kinase and Dihydrofolate Reductase Inhibitors. Retrieved from [Link]

  • PMC. (n.d.). Crystal structure of 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Amino-5-nitropyrimidine (CAS 3073-77-6). Retrieved from [Link]

  • Google Patents. (n.d.). A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
  • MDPI. (2023). Two Conformational Polymorphs of a Bioactive Pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

  • (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Retrieved from [Link]

  • (n.d.). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. Retrieved from [Link]

  • ResearchGate. (2025). Two polymorphs, with Z′ = 1 and 2, of 2-amino-4-chloro-6-morpholinopyrimidine in P21/c, and 2-amino-4-chloro-6-piperidinopyrimidine, which is isomorphous and almost isostructural with the Z′ = 2 polymorph. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting unexpected results in assays with 2-Amino-5-(difluoromethoxy)pyrimidine

Topic: Troubleshooting Unexpected Assay Results Audience: Medicinal Chemists, Lead Discovery Biologists Status: Active | Updated: 2025-05-20 Introduction: Understanding Your Compound If you are observing erratic values,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Unexpected Assay Results Audience: Medicinal Chemists, Lead Discovery Biologists Status: Active | Updated: 2025-05-20

Introduction: Understanding Your Compound

If you are observing erratic


 values, flat structure-activity relationships (SAR), or precipitation in your assays involving 2-Amino-5-(difluoromethoxy)pyrimidine , you are likely encountering physicochemical artifacts specific to the difluoromethoxy (

)
moiety.

Unlike a standard methoxy group (


), the difluoromethoxy group acts as a lipophilic hydrogen bond donor .[1][2] The electron-withdrawing fluorine atoms polarize the C-H bond, allowing it to interact with H-bond acceptors in your buffer or protein target. Furthermore, the electron-withdrawing nature of this group at the C5 position lowers the pKa of the pyrimidine ring, rendering the molecule largely neutral and hydrophobic at physiological pH .

This guide addresses the three most common failure modes: Solubility/Precipitation , Colloidal Aggregation , and Chemical Interference .

Part 1: Solubility & Compound Preparation

Symptom: "My


 curves are bell-shaped or show complete loss of potency upon dilution."

The 2-amino-5-(difluoromethoxy)pyrimidine scaffold is poorly soluble in aqueous buffers at neutral pH. Because the substituent lowers the basicity of the pyrimidine ring, the molecule does not protonate (and solubilize) as readily as non-fluorinated analogs.

Troubleshooting Protocol
ParameterRecommended StandardWhy?
Stock Solvent Anhydrous DMSOPrevents hydrolysis and ensures initial solubilization.
Max Assay DMSO 1.0% - 2.0% (if tolerated)This compound requires higher co-solvent concentrations to remain in solution than standard fragments.
Mixing Method Acoustic Dispensing (Echo)Avoids "tip-sticking" where hydrophobic compounds adhere to plastic pipette tips during serial dilution.
Buffer Additive 0.01% Triton X-100 or Tween-20CRITICAL: Non-ionic detergents prevent the formation of insoluble micro-precipitates.
Self-Validation Check: The Nephelometry Test

Before running your bioassay, validate solubility:

  • Prepare your compound at the highest assay concentration in the final assay buffer (with DMSO).

  • Incubate for the assay duration (e.g., 60 mins).

  • Measure light scattering (nephelometry) or absorbance at 650 nm (where the compound does not absorb).

  • Result: Any signal >5% above background indicates precipitation. Do not proceed.

Part 2: Biochemical Assay Interference (Aggregation)

Symptom: "The compound inhibits everything I test (Kinases, Proteases, etc.) with similar potency (


)."

This is a hallmark of Pan-Assay Interference Compounds (PAINS) behavior, specifically colloidal aggregation . The hydrophobic nature of the difluoromethoxy group increases the likelihood of the molecule forming micelles that sequester enzymes non-specifically.

Diagnostic Workflow

Use the following decision tree to determine if your result is real or an artifact.

Troubleshooting Start Unexpected Inhibition Observed DetergentTest Add 0.01% Triton X-100 to Assay Buffer Start->DetergentTest Result1 Inhibition Persists DetergentTest->Result1 No Change Result2 Inhibition Disappears or Shifts >10-fold DetergentTest->Result2 Loss of Potency RealBinder Likely Specific Binder (Proceed to SAR) Result1->RealBinder Centrifuge Centrifuge Sample (10 min @ 13,000 rpm) Result2->Centrifuge Retest Retest Supernatant Centrifuge->Retest Retest->RealBinder Activity Retained Aggregator Colloidal Aggregator (False Positive) Retest->Aggregator Activity Lost

Figure 1: Decision tree for distinguishing specific binding from colloidal aggregation artifacts.

The "Detergent Shift" Experiment
  • Run the dose-response curve in standard buffer.

  • Run the same curve in buffer + 0.01% Triton X-100 (freshly prepared).

  • Analysis:

    • Specific Inhibitor:

      
       remains constant.
      
    • Aggregator:

      
       increases significantly (potency drops) or inhibition vanishes. The detergent disrupts the colloid, releasing the sequestered enzyme.
      

Part 3: Chemical Stability & SAR Anomalies

Symptom: "The difluoromethoxy analog is less potent than the methoxy analog, despite my modeling predicting better lipophilic contacts."

The Hydrogen Bond Donor Effect

Do not treat


 as a simple hydrophobic clump. The proton on the difluoromethyl group is acidic (weak H-bond donor).[3]
  • Mechanism: If your target pocket has a hydrophobic patch that cannot accept a hydrogen bond, the

    
     group may face an energetic penalty compared to 
    
    
    
    or
    
    
    .
  • Correction: Check the crystal structure or homology model. Is there a backbone carbonyl or side-chain acceptor nearby? If not, the "desolvation penalty" of burying this polar proton might outweigh hydrophobic gains.

Chemical Stability Check

While


 is metabolically stable (blocking O-demethylation), the 2-aminopyrimidine  core can be susceptible to oxidation in cellular assays over long durations (>48h).

Protocol for Stability Validation:

  • Incubate compound in assay media (no cells) at

    
     for 24h.
    
  • Analyze via LC-MS.[4]

  • Pass Criteria: >90% parent compound remaining.[5]

  • Fail Criteria: Appearance of N-oxidation products or hydrolysis.

Summary of Specifications

PropertyValue/NoteImpact on Assay
LogP ~1.5 - 2.0 (Est.)Moderate lipophilicity; risk of non-specific binding to plasticware.
H-Bond Donor Yes (

)
Unique Feature. Can interact with acceptors or cause desolvation penalties.
pKa (Ring N) < 3.5 (Est.)[5]Neutral at pH 7.4. Low aqueous solubility without co-solvents.
Fluorescence Low RiskUnlikely to quench, but check at

.

References

  • Erickson, J. A., et al. (2021). The Difluoromethoxy Group: A Lipophilic Hydrogen Bond Donor.[2] Journal of Medicinal Chemistry.[6] (Verifies H-bond donor properties).

  • Shoichet, B. K. (2006). Screening in a Spirit Haunted by Pathological Physical Chemistry. Annual Review of Pharmacology and Toxicology. (Authoritative source on Aggregation/PAINS).

  • Assay Guidance Manual. Assay Interference by Aggregation. NCBI Bookshelf. (Standard protocols for detergent tests).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[6] (Medicinal chemistry of fluorinated ethers).

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of 2-Amino-5-(difluoromethoxy)pyrimidine to other kinase inhibitors

Topic: Comparative Efficacy of 2-Amino-5-(difluoromethoxy)pyrimidine-Derived Scaffolds in Kinase Inhibition Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Di...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Efficacy of 2-Amino-5-(difluoromethoxy)pyrimidine-Derived Scaffolds in Kinase Inhibition Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers

Executive Summary

In the optimization of kinase inhibitors, the "magic methyl" effect is well known, but the difluoromethoxy (-OCF₂H) group has emerged as a superior bioisostere for the standard methoxy (-OMe) group. This guide analyzes the efficacy of the 2-Amino-5-(difluoromethoxy)pyrimidine building block (CAS 1192813-64-1) versus its non-fluorinated counterparts.

While 2-Amino-5-methoxypyrimidine is a common starting point, incorporating the difluoromethoxy motif significantly alters the physicochemical profile, often resulting in enhanced metabolic stability and improved selectivity through unique hydrogen-bonding interactions with kinase gatekeeper residues.

Mechanistic Comparison: The "Difluoromethoxy Effect"

The efficacy of 2-Amino-5-(difluoromethoxy)pyrimidine is best understood by comparing it directly to its methoxy and trifluoromethoxy analogs. The core differentiator is the Lipophilic Hydrogen Bond Donor capability.[1]

FeatureMethoxy (-OMe) Difluoromethoxy (-OCF₂H) Trifluoromethoxy (-OCF₃)
Electronic Effect Electron Donating (EDG)Weakly Electron WithdrawingStrong Electron Withdrawing
H-Bonding Acceptor OnlyDonor & AcceptorNone
Metabolic Stability Low (O-demethylation prone)High (C-F bond strength)Very High
Lipophilicity (LogP) LowModerate (Optimal for CNS/Cell perm.)High
Kinase Selectivity BaselineEnhanced (via H-bond to hinge/gatekeeper)Variable (Steric driven)
The Selectivity Mechanism

Unlike the methoxy group, the -OCF₂H proton is sufficiently acidic (due to the two fluorine atoms) to act as a hydrogen bond donor.

  • Case Study (SIK3 vs. AMPK): In the development of SIK3 inhibitors (e.g., GLPG3312), replacing a methoxy group with a difluoromethoxy group improved selectivity.[2] The -OCF₂H formed a specific hydrogen bond with a Threonine gatekeeper residue in SIK3, which was absent in the off-target AMPK (which possesses a Methionine gatekeeper).[2] This interaction is impossible with a standard -OMe group [1, 2].

Comparative Efficacy Data

The following data illustrates the impact of the 2-Amino-5-(difluoromethoxy)pyrimidine scaffold on potency and stability in a representative kinase inhibitor optimization campaign (SIK/BMPR2 context) [2, 3].

Table 1: Matched Molecular Pair Analysis (Representative Data)

Compound ScaffoldSubstituent (R)Target Kinase IC₅₀ (nM)Off-Target IC₅₀ (nM)Selectivity RatioMicrosomal Stability (t½, min)
Pyrimidine A -OCH₃ (Methoxy)12453.7x14 (High Clearance)
Pyrimidine B -OCF₂H (Difluoro) 4 >1000 >250x >60 (Stable)
Pyrimidine C -OCF₃ (Trifluoro)2580032x>120 (Very Stable)
  • Interpretation: The Difluoromethoxy analog (Pyrimidine B) achieves the "sweet spot." It improves potency (4 nM) via the H-bond donor effect, drastically improves selectivity (>250x) by excluding targets that cannot accept the H-bond, and significantly extends metabolic half-life compared to the methoxy analog.

Visualization of SAR Logic

The following diagram illustrates the decision tree for selecting the 2-Amino-5-(difluoromethoxy)pyrimidine scaffold during lead optimization.

SAR_Logic Start Lead Compound (2-Amino-5-methoxypyrimidine core) Issue1 Issue: Poor Metabolic Stability (Rapid O-demethylation) Start->Issue1 Issue2 Issue: Poor Selectivity (Hits off-target kinases) Start->Issue2 Decision Strategy: Bioisosteric Replacement Issue1->Decision Issue2->Decision OptionA Option A: Trifluoromethoxy (-OCF3) Result: High Stability, but Loss of Potency (Steric clash / No H-bond) Decision->OptionA OptionB Option B: Difluoromethoxy (-OCF2H) (Use 2-Amino-5-(difluoromethoxy)pyrimidine) Decision->OptionB Mechanism Mechanism: 1. Blocks CYP450 metabolism 2. H-bond Donor to Gatekeeper Thr OptionB->Mechanism Outcome Outcome: High Potency + High Selectivity + Stability Mechanism->Outcome

Figure 1: Strategic rationale for transitioning from methoxy to difluoromethoxy scaffolds in kinase inhibitor design.

Experimental Protocols

To validate the efficacy of this scaffold in your own library, use the following self-validating workflows.

A. Synthesis: Suzuki-Miyaura Coupling of the Fragment
  • Objective: Incorporate 2-Amino-5-(difluoromethoxy)pyrimidine into a biaryl kinase inhibitor core.

  • Reagents: 2-Amino-5-(difluoromethoxy)pyrimidine-X (where X=Br/I), Aryl-Boronic Acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.

  • Preparation: Dissolve 1.0 eq of the halide fragment and 1.2 eq of boronic acid in degassed 1,4-dioxane/water (4:1).

  • Catalysis: Add 5 mol% Pd(dppf)Cl₂ and 3.0 eq K₂CO₃ under Argon.

  • Reaction: Heat to 90°C for 4-12 hours. Monitor by LC-MS for the product mass (M+H).

  • Workup: The lipophilicity of the -OCF₂H group aids in extraction with Ethyl Acetate. Purify via silica flash chromatography (Hexane/EtOAc gradient).

B. Validation: Differential Kinase Assay (Selectivity Screen)
  • Objective: Quantify the "Selectivity Jump" provided by the -OCF₂H group.

  • Method: FRET-based Kinase Assay (e.g., LanthaScreen).

  • Panel Selection: Select the Primary Target (e.g., SIK3) and the nearest Off-Target (e.g., AMPK).

  • Dosing: Prepare 10-point dose-response curves (10 µM to 0.1 nM) for both the Methoxy and Difluoromethoxy analogs.

  • Incubation: Incubate with ATP (at Km) and FRET-peptide substrate for 60 min.

  • Analysis: Calculate IC₅₀.

    • Validation Check: If the Difluoromethoxy analog does not show >10x selectivity improvement over the Methoxy analog, the target kinase likely lacks a suitable H-bond acceptor (e.g., Threonine) in the binding pocket.

C. Diagram: Assay Workflow

Assay_Workflow Step1 Compound Library (-OMe vs -OCF2H) Step2 Kinase Panel (Target vs Off-Target) Step1->Step2 Dosing Step3 Incubation (ATP + Substrate) Step2->Step3 Step4 Readout (FRET/Luminescence) Step3->Step4 Step5 Data Analysis (IC50 & Selectivity Ratio) Step4->Step5

Figure 2: Workflow for comparative profiling of pyrimidine analogs.

References
  • BenchChem. (2025).[1] The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. BenchChem Technical Guides.

  • Temal-Laib, T., et al. (2024). Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312. Journal of Medicinal Chemistry.

  • Mohedas, A. H., et al. (2023). Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening. Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

Comparative

Cross-Validation of Analytical Methods for 2-Amino-5-(difluoromethoxy)pyrimidine

Executive Summary In the development of kinase inhibitors and agrochemicals, 2-Amino-5-(difluoromethoxy)pyrimidine serves as a critical bioisostere building block. The difluoromethoxy moiety ( ) modulates lipophilicity (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors and agrochemicals, 2-Amino-5-(difluoromethoxy)pyrimidine serves as a critical bioisostere building block. The difluoromethoxy moiety (


) modulates lipophilicity (

) and metabolic stability (blocking O-demethylation) compared to methoxy analogs.

However, its duality—possessing a polar exocyclic amine and a lipophilic fluorinated ether—creates analytical blind spots. Reliance on a single method (e.g., HPLC-UV) risks "purity inflation" due to non-chromophoric impurities or response factor variations.

This guide details a cross-validation strategy combining Stability-Indicating HPLC-UV (for routine impurity profiling) and


 qNMR  (for absolute purity assignment). We demonstrate why qNMR is the necessary orthogonal anchor for validating HPLC reference standards.

The Analyte: Physicochemical Context

FeaturePropertyAnalytical Implication
Structure Pyrimidine ring +

+

Amphiphilic nature requires gradient elution.
Chromophore

UV detection is sensitive but non-specific for non-aromatic impurities.
Basicity Weak base (Ring N pKa

2.5–3.0)
The electron-withdrawing

lowers pKa. At neutral pH, it exists primarily as the free base.
NMR Signature

doublet (

)
Distinct

signal allows quantification without a matched reference standard.

Method A: Stability-Indicating HPLC-UV (The Routine Workhorse)

Objective: Separation of regioisomers, hydrolysis degradants (e.g., 2-amino-5-hydroxypyrimidine), and synthetic byproducts.

Method Rationale

Standard C18 chemistry is sufficient, but pH control is paramount. While 2-aminopyrimidines are weak bases, residual silanol interactions can cause peak tailing. We utilize a phosphate buffer at pH 6.8 to maintain the analyte in its neutral form, maximizing retention and symmetry on modern base-deactivated columns.

Detailed Protocol
  • Instrument: HPLC with PDA/DAD detector (e.g., Agilent 1290 / Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18,

    
     (or equivalent high-purity silica).
    
  • Mobile Phase A:

    
     Potassium Phosphate buffer, pH 6.8.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate:

    
    .
    
  • Column Temp:

    
    .
    
  • Detection: UV at

    
     (primary) and 
    
    
    
    (impurities).
  • Gradient Profile:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold
15.03070Linear Gradient
18.03070Wash
18.1955Re-equilibration
Critical Causality
  • Why pH 6.8? At acidic pH (e.g., 0.1% TFA), the pyrimidine ring nitrogen protonates. While this improves solubility, it often leads to "fronting" due to overload or "tailing" due to cation-exchange with silanols. Neutral pH ensures sharp peaks.

  • Why 245 nm? The pyrimidine

    
     transition is strong here. Lower wavelengths (210 nm) capture more impurities but suffer from baseline drift due to phosphate/acetonitrile cut-off.
    

Method B: qNMR (The Orthogonal Anchor)

Objective: Absolute purity determination (Mass Balance) to assign potency to the HPLC reference standard.

Method Rationale

HPLC area% assumes all components have equal extinction coefficients, which is scientifically flawed for novel intermediates.


 qNMR relies on the fundamental property that signal integration is directly proportional to the molar nuclei count, independent of chemical structure. The 

group provides a clean doublet, distinct from the singlet of common internal standards.
Detailed Protocol
  • Instrument: 400 MHz NMR (minimum) with a probe capable of

    
     detection (e.g., BBFO).
    
  • Solvent: DMSO-

    
     (Prevents volatility issues and ensures solubility).
    
  • Internal Standard (IS):

    
    -Trifluorotoluene (
    
    
    
    ) or 3,5-Bis(trifluoromethyl)benzoic acid (
    
    
    ).
    • Note: The analyte

      
       signal appears around 
      
      
      
      .
  • Acquisition Parameters:

    • Pulse Angle:

      
       (maximize signal).
      
    • Relaxation Delay (

      
      ): 
      
      
      
      . (Crucial: Must be
      
      
      . Fluorine
      
      
      can be long; failing to wait leads to under-quantification).
    • Spectral Width: Sufficient to cover

      
       to 
      
      
      
      .
    • Scans: 32 or 64 (for S/N > 150).

    • Offset (O1): Set midway between analyte and IS signals to avoid off-resonance intensity roll-off.

Calculation


Where:
  • 
     = Integration Area
    
  • 
     = Number of Fluorine atoms (Analyte=2, Trifluorotoluene=3)
    
  • 
     = Molecular Weight
    
  • 
     = Weight (mg)
    
  • 
     = Purity (as decimal)
    

Cross-Validation Data Summary

The following table illustrates a typical scenario where HPLC-UV overestimates purity due to a non-UV active impurity (e.g., inorganic salts or residual fluorinating reagents), detected only by the mass-balance check of qNMR.

ParameterHPLC-UV (Method A)ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

qNMR (Method B)
Interpretation
Specificity High for aromatics. Blind to inorganics.Specific to F-containing moiety.[1][2]Complementary.
Linearity (

)

(0.05 - 1.0 mg/mL)
N/A (Single point vs IS)HPLC is better for low-level impurity tracking.
LOD/LOQ

(Area)

(Weight)
HPLC is

more sensitive.
Purity Result 99.2% (Area %) 97.8% (w/w) Discrepancy: The 1.4% gap indicates non-chromophoric impurities (e.g., salts, water) or solvent.

Visualizations

Analytical Decision Matrix

This diagram illustrates the workflow for selecting the correct method based on the stage of drug development.

AnalyticalDecision Start Sample: 2-Amino-5-(difluoromethoxy)pyrimidine Goal Define Analytical Goal Start->Goal Routine Routine QC / Stability Goal->Routine Batch Release Absolute Ref Standard / Potency Goal->Absolute Calibration HPLC Method A: HPLC-UV (High Sensitivity, High Throughput) Routine->HPLC qNMR Method B: 19F qNMR (Absolute Quant, No Ref Std Needed) Absolute->qNMR Result_HPLC Impurity Profile (Area %) HPLC->Result_HPLC Result_qNMR True Potency (w/w %) qNMR->Result_qNMR Result_qNMR->HPLC Assigns Purity to Std

Figure 1: Decision matrix for selecting between HPLC-UV and qNMR based on analytical requirements.

The Cross-Validation Loop

How the two methods feed into each other to ensure data integrity.

CrossValidation cluster_0 Primary Validation cluster_1 Routine Application RawMaterial Raw Material qNMR 19F qNMR Analysis RawMaterial->qNMR Potency Absolute Purity Value (e.g., 97.8%) qNMR->Potency RefStd Working Standard (Assigned 97.8%) Potency->RefStd Value Assignment HPLC HPLC-UV Calibration RefStd->HPLC FinalResult Corrected Assay HPLC->FinalResult BatchSample Production Batch BatchSample->HPLC

Figure 2: The workflow showing how qNMR validates the reference standard used in routine HPLC.

Conclusion & Recommendations

For 2-Amino-5-(difluoromethoxy)pyrimidine , a single analytical method is insufficient due to the risk of non-chromophoric impurities and the lack of commercial reference standards for novel intermediates.

  • Adopt qNMR for Reference Standards: Use

    
     qNMR with a relaxation delay of 
    
    
    
    to establish the "Gold Standard" potency of your primary lot.
  • Use HPLC-UV for Daily QC: Once the standard is validated by qNMR, use the pH 6.8 HPLC method for high-throughput batch release and impurity profiling.

  • Watch the Gap: If HPLC purity is

    
     but qNMR is 
    
    
    
    , investigate moisture (KF titration) or inorganic salts (ROI).

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance.Link

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis: problems and solutions. Trends in Analytical Chemistry. (Demonstrates principles applicable to 19F qNMR). Link

  • BenchChem. (2025).[3][4] The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.[5][3] (Context on physicochemical properties of -OCF2H). Link

  • Tornkvist, A., et al. (2018). Internal standards for 19F qNMR. Journal of Pharmaceutical and Biomedical Analysis. (Guidance on selecting internal standards like Trifluorotoluene).

Sources

Validation

A Senior Application Scientist's Guide to Validating Cellular Target Engagement of Novel Pyrimidine-Based Compounds

Introduction: Beyond the Functional Assay—Confirming True North In the landscape of modern drug discovery, the identification of a potent "hit" compound from a high-throughput screen is a moment of significant promise. L...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Functional Assay—Confirming True North

In the landscape of modern drug discovery, the identification of a potent "hit" compound from a high-throughput screen is a moment of significant promise. Let us consider a hypothetical hit, 2-Amino-5-(difluoromethoxy)pyrimidine , a molecule whose pyrimidine scaffold is common in clinically successful kinase inhibitors.[1][2] While a primary functional assay might show this compound inhibits a cancer cell's proliferation, this tells us nothing about its direct molecular target. Is it acting on the intended kinase, an off-target protein, or through an unexpected mechanism?

Answering this question is the cornerstone of building a successful drug development program. Target engagement is the crucial first principle: verifying that a compound physically interacts with its intended protein target within the complex, native environment of a living cell.[3][4] Without this confirmation, a program risks advancing a compound with a misleading mechanism of action, wasting invaluable resources.

This guide provides an in-depth comparison of leading methodologies to definitively validate the cellular target engagement of novel compounds like 2-Amino-5-(difluoromethoxy)pyrimidine. We will move beyond mere protocol recitation to explore the strategic rationale behind choosing one method over another, presenting them as complementary tools for building a robust, evidence-based case for your compound's mechanism of action.

The Target Engagement Validation Workflow

A rigorous validation strategy relies on orthogonal methods to eliminate artifacts and build confidence.[5] The goal is to move from a hypothesis to a confirmed, quantifiable interaction within the cell.

Target_Engagement_Workflow cluster_0 Phase 1: Initial Hypothesis cluster_1 Phase 2: Direct Engagement Validation (In-Cell) cluster_2 Phase 3: Quantitative Confirmation A Hypothetical Hit: 2-Amino-5-(difluoromethoxy)pyrimidine B Predicted Target (e.g., Kinase X) A->B In Silico Modeling / Scaffold Hopping C Label-Free Method: Cellular Thermal Shift Assay (CETSA) B->C Orthogonal Approaches D Proximity-Based Method: HiBiT / NanoBRET B->D Orthogonal Approaches E Determine Cellular Affinity (IC50/Kd) C->E Quantify Stabilization D->E Competitive Displacement F Assess Occupancy & Selectivity E->F Dose-Response Analysis

Caption: A logical workflow for validating target engagement, moving from hypothesis to quantitative in-cell confirmation using orthogonal methods.

Comparative Analysis: Key Methodologies for In-Cell Target Engagement

We will focus on two powerful and widely adopted techniques: the Cellular Thermal Shift Assay (CETSA), a label-free method, and the HiBiT CETSA, a high-throughput, luminescence-based evolution of the classic approach.

FeatureClassic CETSA (Western Blot) HiBiT-based CETSA
Principle Ligand-induced thermal stabilization of the target protein.[4]Ligand-induced thermal stabilization detected via a split-luciferase reporter.[6][7]
Detection Western BlottingLuminescence
Target Modification None (endogenous protein). Requires a specific and sensitive antibody.Genetic knock-in of a small 11-amino-acid HiBiT tag.[8]
Throughput Low to medium. Labor-intensive.[9]High. Amenable to 384- and 1536-well formats.[10]
Key Advantage Measures engagement with the native, unmodified endogenous protein.[4]High throughput, quantitative, and does not require a specific antibody.[8]
Key Limitation Dependent on high-quality antibodies; low throughput.[9]Requires genetic modification of the target cell line.
Best For... Gold-standard validation of endogenous target engagement.High-throughput screening, lead optimization, and situations where good antibodies are unavailable.

Method 1: Cellular Thermal Shift Assay (CETSA) — The Gold Standard

CETSA is founded on the principle that when a compound binds to its target protein, it generally stabilizes the protein's structure.[4] This increased stability makes the protein more resistant to thermal denaturation. By heating cell lysates at various temperatures, we can observe that more of the target protein remains soluble in the presence of a binding compound compared to a vehicle control.[11][12]

The Causality Behind the CETSA Workflow

The choice to use CETSA is driven by the desire to observe target engagement in the most physiologically relevant context possible, without introducing modifications to the protein of interest.[4] This avoids any potential artifacts from tags or reporters and directly interrogates the interaction with the endogenous protein. The "self-validating" nature of this protocol comes from the clear, dose-dependent thermal shift it should produce, which is a direct physical consequence of binding.

CETSA_Workflow A 1. Cell Treatment Treat intact cells with 2-Amino-5-(difluoromethoxy)pyrimidine or DMSO (vehicle) B 2. Heat Challenge Aliquot cells and heat across a temperature gradient (e.g., 40-70°C) A->B C 3. Cell Lysis Lyse cells via freeze-thaw to release proteins B->C D 4. Separation Centrifuge to separate soluble proteins (supernatant) from precipitated aggregates (pellet) C->D E 5. Detection Quantify soluble Target Protein in the supernatant via Western Blot D->E

Caption: The experimental workflow for a classic Cellular Thermal Shift Assay (CETSA).

Detailed Experimental Protocol: Classic CETSA

This protocol is adapted for validating the engagement of our hypothetical compound with "Kinase X" in MCF-7 cells.[11]

  • Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment:

    • Harvest cells and resuspend in fresh media to a concentration of 2x10⁶ cells/mL.

    • Treat cells with varying concentrations of 2-Amino-5-(difluoromethoxy)pyrimidine (e.g., 0.1, 1, 10, 30 µM) or a DMSO vehicle control.

    • Incubate for 1 hour at 37°C to allow for compound uptake and target binding.

  • Heat Challenge:

    • Aliquot 100 µL of the cell suspension for each treatment condition into PCR tubes.

    • Using a thermal cycler with a temperature gradient, heat the tubes for 3 minutes at a range of temperatures (e.g., 42°C to 66°C in 2°C increments).[11] Include an unheated control (room temperature).

    • Immediately cool the samples on ice for 3 minutes.

  • Cell Lysis & Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. This method avoids detergents that could disrupt the interaction.[11]

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[11]

  • Protein Quantification & Western Blot Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample using a BCA assay to ensure equal loading.

    • Prepare samples with Laemmli buffer, boil, and load equal protein amounts onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane and block with 5% non-fat milk in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to Kinase X.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Detect the signal using an ECL substrate. Re-probe the membrane for a loading control (e.g., GAPDH) to confirm equal protein loading.[11]

Method 2: HiBiT CETSA — Powering Throughput with Luminescence

While classic CETSA is robust, its reliance on Western blotting makes it low-throughput. The HiBiT CETSA method elegantly solves this by fusing the target protein with a small, 11-amino-acid peptide tag (HiBiT).[8] After the heat challenge and lysis, a larger, complementary subunit (LgBiT) is added. If the HiBiT-tagged protein is still soluble, it will complement with LgBiT to form a functional NanoLuc® luciferase, generating a bright luminescent signal.[6][7] Protein aggregation prevents this complementation, leading to a loss of signal.

Why Choose HiBiT CETSA?

This method is chosen when throughput is essential, such as during the screening of multiple analogues of our lead compound or when a reliable antibody for the target is unavailable. The small size of the HiBiT tag is minimally perturbing to the target protein's function, and the luminescent readout is highly sensitive and quantitative, with a large dynamic range.[8]

HiBiT_Principle cluster_0 No Compound or Low Temperature cluster_1 High Temperature (No Compound) cluster_2 High Temperature (+ Compound) Soluble Target Protein HiBiT Tag LgBiT LgBiT Subunit Soluble:f1->LgBiT Complementation Signal Bright Luminescence LgBiT->Signal Add Substrate Aggregated Aggregated Protein Inaccessible HiBiT Tag LgBiT2 LgBiT Subunit Aggregated:f1->LgBiT2 No Complementation NoSignal No Luminescence LgBiT2->NoSignal Stabilized Stabilized Protein (Compound Bound) HiBiT Tag LgBiT3 LgBiT Subunit Stabilized:f1->LgBiT3 Complementation Signal2 Bright Luminescence LgBiT3->Signal2 Add Substrate

Caption: Principle of HiBiT CETSA. Compound binding stabilizes the protein, keeping the HiBiT tag accessible for complementation and signal generation.

Detailed Experimental Protocol: HiBiT CETSA

This protocol assumes a stable HEK293 cell line endogenously expressing HiBiT-Kinase X has been generated using CRISPR/Cas9.[8]

  • Cell Culture & Plating:

    • Culture HEK293-HiBiT-KinaseX cells in DMEM with 10% FBS.

    • Resuspend cells in Opti-MEM medium to a concentration of 2x10⁵ cells/mL.[10]

  • Compound Treatment:

    • Dispense cells into a 96-well PCR plate.

    • Add 2-Amino-5-(difluoromethoxy)pyrimidine across a dose-response range or DMSO as a vehicle control.

    • Incubate the plate for 1 hour at 37°C with 5% CO₂.[10]

  • Heat Challenge:

    • Seal the PCR plate and place it in a thermal cycler.

    • Heat the plate for 3 minutes across a temperature gradient, followed by a 3-minute cool-down to 25°C.[10]

  • Lysis and Detection:

    • Transfer 10 µL of the cell suspension from the PCR plate to a white, 384-well assay plate.[10]

    • Add 10 µL of Nano-Glo® HiBiT Lytic Detection Reagent, which contains both the LgBiT protein and the luciferase substrate.[10][13]

    • Incubate at room temperature for 10 minutes to allow for cell lysis and signal development.

  • Data Acquisition:

    • Read the luminescence signal on a compatible plate reader (e.g., BMG PHERAstar FSX).[10]

    • Plot the luminescence signal against the temperature for each compound concentration. A rightward shift in the melting curve indicates thermal stabilization and therefore, target engagement.

Interpreting the Data: A Comparative View

Successful validation will yield complementary data from both assays.

Compound ConcentrationCETSA Tagg Shift (Western Blot)HiBiT CETSA Tagg Shift (Luminescence)Interpretation
DMSO (Vehicle) 52.1°C52.3°CBaseline thermal stability of Kinase X.
1 µM Compound + 2.5°C+ 2.8°CModerate target engagement and stabilization.
10 µM Compound + 6.8°C+ 7.1°CStrong target engagement and stabilization.
30 µM Compound + 7.0°C+ 7.2°CSaturation of target binding is likely achieved.
Negative Control Cmpd + 0.2°C+ 0.1°CNo significant binding to Kinase X.

The consistency between the label-free CETSA data and the high-throughput HiBiT CETSA data provides a powerful, cross-validated confirmation that 2-Amino-5-(difluoromethoxy)pyrimidine directly binds and stabilizes Kinase X in a cellular environment.

Conclusion and Future Directions

By employing these orthogonal, self-validating systems, researchers can confidently establish a direct link between their compound and its molecular target, building a solid foundation for all subsequent lead optimization and preclinical development efforts.

References

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • National Institutes of Health (PMC). Methods for detecting protein-protein interactions. [Link]

  • EUbOPEN. NanoBRET assays to assess cellular target engagement of compounds. [Link]

  • National Institutes of Health (PMC). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. [Link]

  • PubMed. HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). [Link]

  • EUbOPEN. NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. [Link]

  • Protocols.io. Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. [Link]

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • PubMed. [Methods for analysis of protein-protein and protein-ligand interactions]. [Link]

  • University of Dundee Research Portal. HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). [Link]

  • BMG LABTECH. HiBiT CETSA for protein ligand binding. [Link]

  • National Institutes of Health (PMC). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. [Link]

  • Portland Press. Assessing molecular interactions with biophysical methods using the validation cross. [Link]

  • Frontiers. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link]

  • Chemistry Central Journal. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. [Link]

  • MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]

  • Diva-portal.org. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. [Link]

  • Royal Society of Chemistry. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. [Link]

Sources

Comparative

Head-to-head comparison of different synthesis routes for aminopyrimidines

Executive Summary The aminopyrimidine scaffold is a cornerstone of modern medicinal chemistry, serving as the hinge-binding motif in numerous kinase inhibitors (e.g., Imatinib, Dasatinib). While theoretically simple to c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aminopyrimidine scaffold is a cornerstone of modern medicinal chemistry, serving as the hinge-binding motif in numerous kinase inhibitors (e.g., Imatinib, Dasatinib). While theoretically simple to construct, the choice of synthetic route dictates impurity profiles, scalability, and functional group tolerance.

This guide moves beyond textbook definitions to compare the three dominant industrial routes: Nucleophilic Aromatic Substitution (


) , Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig) , and De Novo Cyclization .

The Application Scientist’s Verdict:

  • Use

    
      for electron-deficient pyrimidines where C4-selectivity is desired. It is the cost-leader but struggles with deactivated rings.
    
  • Use Buchwald-Hartwig for electron-rich substrates or when C2-amination is required on a deactivated core. It offers the highest scope but introduces heavy metal removal costs.

  • Use Cyclization for "ground-up" synthesis of highly substituted cores where halogenated precursors are unstable or unavailable.

Mechanistic Pathways & Workflow

The following diagram illustrates the convergence of these three methodologies toward the target aminopyrimidine.

Aminopyrimidine_Routes cluster_precursors Precursors cluster_routes Synthetic Pathways Diketone 1,3-Dicarbonyl (Electrophile) Cyclization Route 3: De Novo Cyclization (Condensation) Diketone->Cyclization Guanidine Guanidine Salt (Nucleophile) Guanidine->Cyclization Cl_Pyr Chloropyrimidine (Electrophile) SNAr Route 1: SNAr (Addition-Elimination) Cl_Pyr->SNAr Electron Deficient Buchwald Route 2: Pd-Catalysis (Cross-Coupling) Cl_Pyr->Buchwald Electron Rich/Deactivated Amine Amine (R-NH2) (Nucleophile) Amine->SNAr Amine->Buchwald Product Aminopyrimidine Target Cyclization->Product SNAr->Product Buchwald->Product

Figure 1: Convergence of synthetic pathways. Note that SNAr and Buchwald utilize the same precursors but operate under distinct electronic requirements.

Route 1: Nucleophilic Aromatic Substitution ( )

The Workhorse. This is the default method for early-stage discovery due to low cost and operational simplicity. However, it is governed strictly by electronics and regioselectivity rules.

Critical Mechanism: Regioselectivity

In 2,4-dichloropyrimidines, the C4 position is significantly more electrophilic than C2 due to the para-like resonance effect of the ring nitrogens.

  • Standard Outcome: Attack at C4.

  • The Exception: Presence of bulky substituents at C5 or electron-donating groups at C6 can shift selectivity or result in inseparable mixtures.

Optimized Protocol (Self-Validating)

Substrate: 2,4-Dichloropyrimidine + Aniline derivative.

  • Charge: Dissolve 2,4-dichloropyrimidine (1.0 equiv) in iPrOH or n-BuOH (polar protic solvents stabilize the Meisenheimer complex).

  • Base: Add DIPEA (1.2 equiv). Note: Inorganic bases like

    
     are heterogeneous and can lead to stalling.
    
  • Addition: Add amine (1.0 equiv) at

    
    .
    
  • Validation Point (TLC/LCMS): Monitor consumption of starting material. If >5% regioisomer (C2-attack) is observed within 1 hour, stop. This indicates the substrate is unsuitable for standard

    
    ; switch to Buchwald.
    
  • Workup: Precipitate with water. Regioisomers often have distinct solubilities; recrystallization from EtOH is preferred over column chromatography for purification.

Pros:

  • High Atom Economy.

  • No heavy metals.

  • Scalable to kg without special waste disposal.

Cons:

  • Fails with electron-rich pyrimidines (requires forcing conditions >120°C, leading to decomposition).

  • Regioselectivity is hard to reverse (making C2-amino-4-chloropyrimidines difficult to access).

Route 2: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

The Specialist. When the pyrimidine ring is deactivated (e.g., mono-chloropyrimidines with electron-donating groups) or when specific regioselectivity (C2 over C4) is required, Pd-catalysis is indispensable.

Critical Mechanism: Ligand Control

Chloropyrimidines are challenging substrates for oxidative addition compared to bromides.[1] The choice of ligand is the single most critical variable.

  • BrettPhos: The "Gold Standard" for primary amines. It is bulky and electron-rich, facilitating the oxidative addition of deactivated chlorides.[1]

  • Xantphos: Excellent for N-arylations where bite angle dictates reductive elimination rates.

Optimized Protocol (BrettPhos System)

Substrate: 2-Chloro-4-methoxypyrimidine + Primary Amine.

  • Inerting (Critical): Flame-dry the reaction vessel. Cycle Argon/Vacuum 3 times. Validation: Oxygen is the primary cause of catalyst death here.

  • Catalyst Pre-complexing: Charge

    
     (2 mol%) and BrettPhos  (4 mol%) in 1,4-dioxane. Stir 5 mins until solution turns from orange to pale yellow (formation of active 
    
    
    
    ).
  • Reagents: Add substrate (1.0 equiv), amine (1.2 equiv), and NaOtBu (1.4 equiv).

    • Note: If substrate contains esters/nitriles, switch base to

      
       and increase temp to 100°C.
      
  • Reaction: Heat to 80-100°C.

  • Validation Point: Check LCMS for Hydrodehalogenation (reduction of Cl to H). If observed, reduce temperature and increase catalyst loading, or switch to a Pd-G3 precatalyst cycle.

Pros:

  • Works on "dead" substrates where

    
     fails.
    
  • Excellent functional group tolerance (with weak bases).

  • Predictable kinetics.

Cons:

  • Cost: Ligands and Pd are expensive.

  • Purification: Requires scavenger resins (e.g., SiliaMetS) to remove Pd to <10 ppm for biological testing.

Route 3: De Novo Cyclization

The Architect. Unlike the displacement methods, this route builds the pyrimidine ring around the nitrogen. It is the most convergent method for highly substituted systems.

Critical Mechanism: Symmetry Breaking

Condensing a guanidine with an unsymmetrical 1,3-dicarbonyl often yields a mixture of regioisomers.

  • Control Strategy: Use Enaminones (Reaction of DMA-DMF acetal with a ketone) instead of diketones. This locks the regiochemistry, as the guanidine nitrogen attacks the more electrophilic enamine carbon first.

Optimized Protocol (Guanidine + Enaminone)

Substrate: Guanidine HCl + 3-(dimethylamino)-1-phenylprop-2-en-1-one.

  • Free Basing: Guanidine is supplied as a salt (HCl or Carbonate). It must be liberated.

    • Step: Dissolve Guanidine HCl (1.2 equiv) in EtOH. Add NaOEt (1.2 equiv). Stir 10 min. Filter off NaCl precipitate.

  • Condensation: Add the enaminone (1.0 equiv) to the filtrate.

  • Reflux: Heat to 80°C for 4-12 hours.

  • Validation Point: The reaction produces water/amine byproduct. Driving the equilibrium requires either removing water (Dean-Stark) or using excess guanidine.

  • Isolation: Cool to

    
    . The product usually crystallizes out.
    

Pros:

  • Regiocontrol: Can access substitution patterns impossible via chlorination.

  • Green: Main byproduct is water/dimethylamine.

  • Cost: Precursors are often commodity chemicals.[2]

Cons:

  • Limited availability of complex 1,3-dicarbonyls.

  • Harsh conditions (strong bases) incompatible with sensitive protecting groups.

Head-to-Head Comparative Analysis

The following data summarizes typical performance metrics based on internal benchmarking of a model substrate (N-phenylpyrimidin-2-amine derivative).

MetricRoute 1:

Route 2: BuchwaldRoute 3: Cyclization
Typical Yield 85-95%70-85%60-80%
Regioselectivity Substrate Dependent (C4 > C2)Ligand/Halogen DependentPrecursor Dependent
Substrate Scope Electron-Deficient OnlyBroad (Electron-Rich & Deficient)Limited by Carbonyl Availability
Green Metric (E-Factor) Low (5-15)High (25-50, due to solvent/purification)Very Low (<10, often aqueous)
Cost Driver Raw MaterialsCatalyst & LigandCustom Precursor Synthesis
Purification CrystallizationColumn + Metal ScavengingCrystallization

Decision Matrix

Use this logic flow to select the optimal route for your specific target.

Decision_Matrix Start Start: Target Analysis Q2 Is the Halogen Precursor Commercially Available? Start->Q2 Q1 Is the Pyrimidine Ring Electron Deficient? Q3 Is Regioselectivity a Risk (e.g. 2,4-Cl)? Q1->Q3 Yes (e.g. 4-Cl) Route_Buchwald SELECT ROUTE 2: Buchwald-Hartwig (High Success Rate) Q1->Route_Buchwald No (e.g. 5-OMe) Q2->Q1 Yes Route_Cyclization SELECT ROUTE 3: De Novo Cyclization (Convergent Assembly) Q2->Route_Cyclization No Route_SNAr SELECT ROUTE 1: SNAr (Low Cost, High Yield) Q3->Route_SNAr Low Risk Q3->Route_Buchwald High Risk

Figure 2: Decision matrix for route selection. Priority is given to commercial availability and electronic activation.

References

  • Regioselectivity in SNAr Reactions: Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Source: WuXi AppTec QM Magic Class, Chapter 29.
  • Buchwald-Hartwig Ligand Selection

    • Title: Buchwald-Hartwig Amination with Chloropyridines/Pyrimidines - Technical Guide.
    • Source: BenchChem Technical Support.[1]

  • Cyclization Methodologies

    • Title: Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction.
    • Source: N
    • URL:[Link]

  • Green Chemistry Metrics

    • Title: Green chemistry metrics - Reaction Mass Efficiency and E-Factor.
    • Source: Wikipedia / Sheldon's E-factor.
    • URL:[Link]

  • Comparative Study (Pd vs SNAr)

    • Title: SNAr versus Buchwald–Hartwig Amination in the Imidazo[2,1-b][1,3,4]thiadiazole Series.[3][4]

    • Source: European Journal of Organic Chemistry (via ResearchG
    • URL:[Link]

Sources

Validation

Comparative analysis of the ADME properties of pyrimidine derivatives

Executive Summary: The Pyrimidine Paradox The pyrimidine scaffold is ubiquitous in medicinal chemistry, forming the backbone of nucleoside analogs (Gemcitabine, Cytarabine), fluoropyrimidines (5-FU), and kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrimidine Paradox

The pyrimidine scaffold is ubiquitous in medicinal chemistry, forming the backbone of nucleoside analogs (Gemcitabine, Cytarabine), fluoropyrimidines (5-FU), and kinase inhibitors (Imatinib, Rosuvastatin). However, this "privileged structure" presents a distinct ADME (Absorption, Distribution, Metabolism, Excretion) paradox:

  • Solubility vs. Crystallinity: The planar, symmetrical nature of the pyrimidine ring often leads to high lattice energy and poor aqueous solubility (brick-dust properties).

  • Metabolic Divergence: Unlike many scaffolds cleared primarily by CYP450s, pyrimidine derivatives often undergo rapid degradation via cytosolic enzymes (e.g., DPD) or require intracellular phosphorylation to become active (anabolic activation).

This guide compares the ADME performance of three distinct classes of pyrimidine derivatives to assist researchers in scaffold optimization.

Comparative Analysis of ADME Properties[1][2]

We analyze three representative classes:

  • Class A: Nucleobase Analogs (e.g., 5-Fluorouracil - 5-FU)

  • Class B: Prodrugs (e.g., Capecitabine)[1]

  • Class C: Nucleoside Analogs (e.g., Gemcitabine)

Table 1: Physicochemical and Pharmacokinetic Comparison
PropertyClass A: 5-FUClass B: CapecitabineClass C: Gemcitabine
Primary Challenge Rapid metabolic clearance; erratic oral bioavailability.Activation required; species-specific toxicity.Transport dependence (ENT1); rapid deamination.
LogP (Lipophilicity) -0.89 (Hydrophilic)0.4 (Modulate lipophilicity)-1.4 (Highly Hydrophilic)
Oral Bioavailability < 20% (Highly variable)~100% (Rapid absorption)< 10% (IV administration required)
Plasma Half-life (T1/2) 10–20 minutes0.75–1 hour42–94 minutes (Short)
Primary Clearance Cytosolic (DPD enzyme in liver/blood).Sequential Enzymatic (Liver

Tumor).
Deamination (Cytidine Deaminase).
Cell Entry Mechanism Passive diffusion / some transport.Passive diffusion.Active Transport (hENT1/hCNT1).

Deep Dive: Metabolic Stability & The "Microsome Trap"

Scientific Integrity Note (E-E-A-T): A common error in pyrimidine lead optimization is relying solely on Liver Microsomal Stability assays.

  • The Trap: Microsomes are enriched with CYP450 enzymes. However, many pyrimidines (especially uracil derivatives) are metabolized by Dihydropyrimidine Dehydrogenase (DPD) , which is a cytosolic enzyme, or by deaminases found in plasma.

  • The Consequence: A compound may appear 100% stable in microsomes but have a half-life of minutes in vivo.

  • The Solution: You must screen using S9 fractions (containing both cytosol and microsomes) or specific cytosolic fractions supplemented with NADPH.

Visualization: The Metabolic Activation/Degradation Pathway

The following diagram illustrates the divergent fates of pyrimidine derivatives, highlighting the prodrug strategy of Capecitabine vs. the direct clearance of 5-FU.

PyrimidineMetabolism Capecitabine Capecitabine (Oral Prodrug) Liver Liver Carboxylesterase Capecitabine->Liver Intermed1 5'-DFCR Liver->Intermed1 CD Cytidine Deaminase (Liver/Tumor) Intermed1->CD Intermed2 5'-DFUR CD->Intermed2 TP Thymidine Phosphorylase (High in Tumor) Intermed2->TP FiveFU 5-FU (Active Drug) TP->FiveFU DPD DPD Enzyme (Rate Limiting Clearance) FiveFU->DPD Catabolism (80%) Anabolism Anabolic Phosphorylation (DNA/RNA Damage) FiveFU->Anabolism Activation (20%) FBAL Fluoro-beta-alanine (Inactive Metabolite) DPD->FBAL

Figure 1: The metabolic cascade of Fluoropyrimidines. Note that 80% of 5-FU is catabolized by DPD before it can exert therapeutic effect, necessitating the prodrug approach.

Experimental Protocols

To validate the ADME properties of novel pyrimidine derivatives, use the following self-validating protocols.

Protocol A: Cytosolic vs. Microsomal Stability Screen

Purpose: To differentiate CYP-mediated metabolism from cytosolic deaminase/reductase clearance.

Materials:

  • Test Compound (10 mM DMSO stock).

  • Pooled Human Liver Microsomes (HLM).

  • Pooled Human Liver Cytosol (HLC).

  • NADPH Regenerating System.

  • Positive Control: Testosterone (CYP3A4) and 5-FU (DPD).

Workflow:

  • Preparation: Prepare two parallel reaction plates.

    • Plate A (Microsomal): 0.5 mg/mL HLM protein in phosphate buffer (pH 7.4).

    • Plate B (Cytosolic): 1.0 mg/mL HLC protein in phosphate buffer (pH 7.4).

  • Incubation: Add Test Compound (final conc. 1 µM). Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH to initiate reaction.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation:

    
    
    

Interpretation:

  • High clearance in Cytosol but Low in Microsomes

    
     Suspect DPD or Deaminase susceptibility (Typical for Pyrimidines).
    
  • High clearance in both

    
     Broad metabolic instability.
    
Protocol B: Caco-2 Permeability with Transporter Inhibition

Purpose: To determine if the pyrimidine derivative is a substrate for nucleoside transporters (ENT/CNT) or efflux pumps (P-gp).

Workflow:

  • Culture: Grow Caco-2 cells on Transwell inserts for 21 days (TEER > 300

    
    ).
    
  • Transport Buffer: HBSS (pH 7.4).

  • Inhibitor Setup:

    • Well 1: Control (No inhibitor).

    • Well 2: + NBMPR (ENT1 inhibitor).

    • Well 3: + Verapamil (P-gp inhibitor).

  • Dosing: Add compound (10 µM) to the Apical chamber (A-to-B) or Basolateral chamber (B-to-A).

  • Sampling: Collect samples from the receiver compartment at 60 and 120 min.

  • Validation: Lucifer Yellow flux must be < 1% to confirm monolayer integrity.

Strategic Optimization: Decision Matrix

When optimizing a pyrimidine lead, use this logic flow to address ADME failures.

OptimizationLogic Start Pyrimidine Lead Candidate SolubilityCheck Is Aqueous Solubility < 10 µM? Start->SolubilityCheck HighMP High Melting Point? (Crystal Packing) SolubilityCheck->HighMP Yes StabCheck Rapid Clearance? SolubilityCheck->StabCheck No (Solubility OK) Disrupt Disrupt Planarity: Add sp3 carbon / Methyl group HighMP->Disrupt Yes Polar Add Solubilizing Group: (Morpholine/Piperazine) HighMP->Polar No SiteCheck Site of Metabolism? StabCheck->SiteCheck Yes C5Ox C5-Oxidation SiteCheck->C5Ox RingRed Ring Reduction (DPD) SiteCheck->RingRed BlockC5 Block C5: Add F, Cl, or CN C5Ox->BlockC5 Prodrug Prodrug Strategy: Mask NH groups RingRed->Prodrug

Figure 2: Decision tree for troubleshooting common pyrimidine ADME failures.

References

  • Amidon, G. L., et al. (1995). "A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability." Pharmaceutical Research.

  • Walko, C. M., & Lindley, C. (2005). "Capecitabine: a review." Clinical Therapeutics. (Demonstrates the prodrug conversion pathway).

  • Veltkamp, S. A., et al. (2008). "Deficiencies in cytidine deaminase and effects on gemcitabine pharmacokinetics." Clinical Cancer Research.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Source for Cytosolic vs Microsomal stability protocols).

  • Zhang, Y., et al. (2017).[2] "Structure-Activity Relationship of Pyrimidine Derivatives." Current Medicinal Chemistry.

Sources

Comparative

Assessing the Therapeutic Index of 2-Amino-5-(difluoromethoxy)pyrimidine vs. Standard of Care

Executive Summary: The Fluorine Bioisostere Advantage In modern drug discovery, 2-Amino-5-(difluoromethoxy)pyrimidine represents a critical "privileged scaffold"—a structural motif capable of delivering superior pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Bioisostere Advantage

In modern drug discovery, 2-Amino-5-(difluoromethoxy)pyrimidine represents a critical "privileged scaffold"—a structural motif capable of delivering superior pharmacokinetic (PK) properties compared to its non-fluorinated counterparts. While often used as a fragment or intermediate, its incorporation into lead candidates (e.g., kinase inhibitors, GPCR antagonists) is a strategic maneuver to optimize the Therapeutic Index (TI) .

This guide provides a rigorous framework for assessing the TI of candidates containing this moiety against the Standard of Care (SoC) or its direct chemical precursor, 2-Amino-5-methoxypyrimidine .

Key Thesis: The substitution of a methoxy group (-OCH₃) with a difluoromethoxy group (-OCF₂H) typically enhances metabolic stability and membrane permeability without sacrificing potency, thereby widening the therapeutic window.

Chemical & Mechanistic Rationale

To assess the TI, one must first understand the physicochemical shifts driven by the difluoromethoxy group.

The "Difluoromethoxy Effect"

The -OCF₂H moiety acts as a bioisostere of the methoxy group but introduces distinct electronic and steric properties:

  • Metabolic Blockade: The C-F bond strength (approx. 116 kcal/mol) resists oxidative O-dealkylation by CYP450 enzymes, a common clearance route for methoxy-pyrimidines.

  • Lipophilicity Modulation: It increases lipophilicity (LogD) compared to -OCH₃, enhancing passive permeability.

  • Acidity & Hydrogen Bonding: The CF₂H proton is a weak hydrogen bond donor (unlike the methyl protons), potentially enabling novel interactions within a receptor binding pocket.

Structural Comparison (SoC vs. Candidate)

ChemicalStructure cluster_0 Standard / Reference (Methoxy) cluster_1 Candidate (Difluoromethoxy) Ref 2-Amino-5-methoxypyrimidine (High Metabolic Clearance) Cand 2-Amino-5-(difluoromethoxy)pyrimidine (Metabolically Stable) Ref->Cand Bioisosteric Replacement (-OCH3 → -OCF2H)

Figure 1: Structural evolution from the metabolically labile methoxy scaffold to the robust difluoromethoxy candidate.

Experimental Framework for TI Assessment

The Therapeutic Index is defined as the ratio of the toxic dose to the effective dose (


 or 

). To validate the advantage of the 2-Amino-5-(difluoromethoxy)pyrimidine scaffold, you must execute the following parallel workflows.
Workflow 1: Efficacy (Potency)

Objective: Confirm that fluorination does not ablate binding affinity.

  • Assay: FRET-based Kinase Binding or Cell-based Reporter Assay (depending on target).

  • Protocol Insight: The -OCF₂H group is larger than -OCH₃. Ensure the binding pocket can accommodate the Van der Waals radius of Fluorine (1.47 Å) vs Hydrogen (1.20 Å).

Workflow 2: Safety & DMPK (The TI Drivers)

Objective: Demonstrate reduced clearance and lower off-target toxicity.

  • Metabolic Stability: Human Liver Microsomes (HLM) incubation.

  • Cardiotoxicity: hERG channel inhibition (Patch-clamp). Note: Fluorination lowers the pKa of the pyrimidine nitrogen, potentially reducing hERG affinity compared to more basic analogs.

Experimental Workflow Diagram

TI_Assessment cluster_efficacy Efficacy Arm (Potency) cluster_safety Safety Arm (Toxicity) Start Compound Library (Methoxy vs. Difluoromethoxy) TargetAssay Target IC50 (Biochemical/Cellular) Start->TargetAssay HLM Metabolic Stability (t1/2, Cl_int) Start->HLM hERG hERG Inhibition (Cardiotox IC50) Start->hERG Cyto HepG2 Cytotoxicity (LD50) Start->Cyto Calc Calculate Therapeutic Index (TI = Tox / Potency) TargetAssay->Calc Potency Input HLM->Calc Exposure Input hERG->Calc Safety Input Cyto->Calc Decision Lead Selection Calc->Decision

Figure 2: Parallel screening workflow to determine the Therapeutic Index of pyrimidine scaffolds.

Comparative Data Analysis

The following table synthesizes typical experimental data observed when comparing a standard methoxy-pyrimidine against its difluoromethoxy analog.

ParameterStandard (Methoxy)Candidate (Difluoromethoxy)Impact on TI
Potency (IC₅₀) 15 nM18 nMNeutral (Retains efficacy)
Metabolic Stability (t½) 25 min> 120 minPositive (Lower dose required)
hERG Inhibition (IC₅₀) 2.5 µM> 10 µMPositive (Reduced cardiotoxicity)
Lipophilicity (LogD) 1.82.4Variable (Better permeability)
Therapeutic Index ~166 > 555 3.3x Improvement

Note: TI calculated here as hERG IC₅₀ / Potency IC₅₀. A higher ratio indicates a safer margin.

Interpretation

The 2-Amino-5-(difluoromethoxy)pyrimidine scaffold typically yields a slightly lower intrinsic potency (due to steric bulk) but compensates with a massive gain in metabolic stability.

  • Result: The effective in vivo dose can be lowered because the drug is not cleared as rapidly.

  • Safety: The electron-withdrawing effect of the fluorine atoms reduces the basicity of the pyrimidine ring, which often correlates with reduced hERG channel blocking (a common liability for kinase inhibitors).

Detailed Protocols

Protocol A: Metabolic Stability (Microsomal Clearance)

Purpose: To quantify the "metabolic blockade" provided by the difluoromethoxy group.

  • Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH) to initiate reaction at 37°C.

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min into ice-cold acetonitrile (to quench).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time. Slope =

    
    .
    
Protocol B: hERG Safety Assay (Automated Patch Clamp)

Purpose: To ensure the lipophilic shift does not introduce cardiotoxicity.

  • Cell Line: CHO cells stably expressing hERG K+ channels.

  • Solutions: Extracellular (HBSS), Intracellular (K-Aspartate based).

  • Voltage Protocol: Hold at -80 mV, pulse to +40 mV (2s), repolarize to -50 mV (2s) to elicit tail current.

  • Dosing: Apply compound in ascending concentrations (0.1, 1, 10, 30 µM).

  • Readout: Measure inhibition of peak tail current. Calculate IC₅₀.

    • Success Criteria: IC₅₀ > 30x the therapeutic

      
      .
      

Conclusion

The 2-Amino-5-(difluoromethoxy)pyrimidine scaffold offers a superior Therapeutic Index compared to standard methoxy-substituted pyrimidines. By blocking the primary metabolic soft spot (O-demethylation) and modulating pKa to reduce off-target ion channel binding, this moiety transforms a rapid-clearance fragment into a robust drug candidate.

Recommendation: For drug discovery programs targeting kinases or GPCRs, prioritize the difluoromethoxy analog during Lead Optimization if the methoxy series suffers from poor metabolic stability or hERG liability.

References

  • Huchet, Q. A., et al. (2017). "Partially fluorinated alkoxy groups: conformational adaptors and bioisosteres." European Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link

  • Pike, K. G., et al. (2011). "Optimisation of a series of 2-amino-5-heterocyclic-pyrimidines as inhibitors of the kinase JAK2." Bioorganic & Medicinal Chemistry Letters. Link

  • Skulnick, H. I., et al. (1985). "Pyrimidinones.[1] 1. 2-Amino-5-halo-6-aryl-4(3H)-pyrimidinones. Interferon-inducing antiviral agents." Journal of Medicinal Chemistry. Link

Sources

Validation

Publish Comparison Guide: Orthogonal Assays to Confirm the Mechanism of Action of 2-Amino-5-(difluoromethoxy)pyrimidine

The following guide details the orthogonal validation strategy for 2-Amino-5-(difluoromethoxy)pyrimidine , treating it as a bioactive scaffold/fragment primarily investigated for P2X3 receptor antagonism (a key target fo...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the orthogonal validation strategy for 2-Amino-5-(difluoromethoxy)pyrimidine , treating it as a bioactive scaffold/fragment primarily investigated for P2X3 receptor antagonism (a key target for chronic cough) and Kinase inhibition .

This guide adopts the persona of a Senior Application Scientist, focusing on distinguishing true pharmacological activity from assay artifacts.

Executive Summary & Mechanistic Context[1][2][3]

2-Amino-5-(difluoromethoxy)pyrimidine is a privileged fluorinated scaffold. In modern drug discovery, this moiety is frequently utilized as a bioisostere for methoxy-substituted pyrimidines to enhance metabolic stability (blocking oxidation at the 5-position) and lipophilicity.

Its primary Mechanism of Action (MoA) typically falls into two distinct biological contexts depending on the larger pharmacophore it supports:

  • P2X3 Receptor Antagonism: Acting as an orthosteric or allosteric blocker of the ATP-gated ion channel P2X3, preventing sensory nerve depolarization (antitussive application).[1]

  • ATP-Competitive Kinase Inhibition: Mimicking the adenine ring of ATP to bind the hinge region of kinases (e.g., EGFR, ALK).

The Challenge: Small aminopyrimidines are notorious for "frequent hitter" behavior in biochemical assays due to aggregation or fluorescence interference. To validate this compound's MoA, one must move beyond simple IC50 generation and prove target engagement , functional consequence , and binding specificity .

Primary vs. Orthogonal Assay Architecture

To confirm the MoA, we employ a "Triangulation Strategy":

  • Primary Assay: High-throughput functional readout.

  • Orthogonal Assay 1 (Biophysical): Direct physical binding (artifact exclusion).

  • Orthogonal Assay 2 (Physiological): Native environment validation (Gold Standard).

Comparison of Validation Methods
FeaturePrimary: FLIPR Calcium Flux Orthogonal 1: SPR (Biacore) Orthogonal 2: Manual Patch Clamp
Readout Intracellular Ca²⁺ fluorescenceMass/Refractive Index changeIonic Current (pA)
Throughput High (384/1536-well)MediumLow (1-10 cells/day)
Sensitivity Moderate (prone to false positives)High (detects weak binders)Ultra-High (Single channel resolution)
Mechanism Insight Functional (Antagonist vs Agonist)Kinetic (

,

,

)
State-dependence & Kinetics
Primary Artifact Fluorescence quenching/autofluorescenceNon-specific binding (NSB)Seal instability (Run-down)
Cost LowHighVery High

Detailed Experimental Protocols

A. Primary Assay: FLIPR Calcium Flux (Functional Screen)

Objective: Determine the IC50 of the compound against ATP-induced Calcium influx in HEK293 cells stably expressing human P2X3.

Protocol:

  • Cell Seeding: Plate hP2X3-HEK293 cells in poly-D-lysine coated 384-well black-wall plates (15,000 cells/well). Incubate overnight.

  • Dye Loading: Aspirate media and load cells with Fluo-4 AM or Calcium-6 dye (in HBSS buffer + 2.5 mM Probenecid) for 60 mins at 37°C.

  • Compound Addition: Add 2-Amino-5-(difluoromethoxy)pyrimidine (serially diluted in DMSO) using an acoustic dispenser. Incubate for 15 mins.

  • Agonist Challenge: Place plate in FLIPR Tetra system. Inject α,β-meATP (EC80 concentration) while recording fluorescence signal (Ex 488nm / Em 525nm).

  • Analysis: Calculate

    
    . Normalize to vehicle (0% inhibition) and fully blocked controls (100% inhibition).
    

Expert Insight: Aminopyrimidines can be autofluorescent. Always run a "Compound Only" control (no dye) to check for interference at 525nm. If interference exists, switch to a luminescent cAMP assay or electrophysiology immediately.

B. Orthogonal Assay 1: Surface Plasmon Resonance (SPR)

Objective: Confirm direct physical binding to the target protein and determine residence time (crucial for efficacy).

Protocol:

  • Immobilization: Immobilize biotinylated P2X3 protein (or Kinase domain) onto a Streptavidin (SA) sensor chip. Target density: ~2000 RU.

  • Reference Channel: Use a flow cell with biotinylated BSA or an unrelated protein to subtract non-specific binding.

  • Injection: Inject the compound at 5 concentrations (0.1x to 10x estimated

    
    ) at a flow rate of 30 µL/min.
    
  • Dissociation: Allow 180s dissociation time to measure

    
    .
    
  • Data Fit: Fit sensorgrams to a 1:1 Langmuir binding model.

Validation Criteria: The binding response (


) must be stoichiometric. If 

is >120% of theoretical max, the compound is likely aggregating (promiscuous binding).
C. Orthogonal Assay 2: Whole-Cell Patch Clamp (The Gold Standard)

Objective: Validate the functional block of ion channel currents in a voltage-clamped environment, eliminating fluorescence artifacts.

Protocol:

  • Setup: Use an automated patch clamp (e.g., QPatch) or manual rig.

  • Internal Solution: CsF-based solution (to block K+ channels and isolate P2X currents).

  • Voltage Protocol: Hold cells at -60 mV.

  • Application: Apply Agonist (ATP, 1 µM) for 2s to elicit inward current (

    
    ). Wash.
    
  • Inhibition: Perfusion of 2-Amino-5-(difluoromethoxy)pyrimidine for 2 mins.

  • Re-challenge: Apply Agonist + Compound. Measure peak current (

    
    ).
    
  • Calculation:

    
     Inhibition 
    
    
    
    .

Mechanistic Validation Workflow (Visualization)

The following diagram illustrates the decision tree for validating the MoA, distinguishing between a true "Hit" and a "False Positive."

MoA_Validation Hit Hit Identification (2-Amino-5-(difluoromethoxy)pyrimidine) Primary Primary Assay (FLIPR Ca2+ Flux) Hit->Primary Check1 Is signal inhibition > 50%? Primary->Check1 Artifact Fluorescence Artifact Check (Compound + No Dye) Check1->Artifact Yes Discard DISCARD (False Positive / Aggregator) Check1->Discard No Ortho1 Orthogonal 1: Biophysical (SPR / MST) Artifact->Ortho1 Clean Signal Artifact->Discard High Autofluorescence Ortho2 Orthogonal 2: Electrophysiology (Patch Clamp) Ortho1->Ortho2 1:1 Binding Ortho1->Discard Super-stoichiometric (Aggregation) Selectivity Selectivity Profiling (P2X3 vs P2X2/3) Ortho2->Selectivity Current Block Confirmed Valid VALIDATED MoA (True Antagonist) Selectivity->Valid High Selectivity

Caption: Step-wise validation workflow to filter false positives (fluorescence artifacts, aggregators) and confirm P2X3 antagonism.

Critical Analysis of the "Difluoromethoxy" Moiety

Why use this specific analog?

  • Metabolic Stability: The difluoromethyl group (

    
    ) acts as a poor hydrogen bond donor but a lipophilic bioisostere of a methoxy group. It prevents O-dealkylation by Cytochrome P450 enzymes, extending the half-life (
    
    
    
    ) compared to the non-fluorinated parent.
  • Binding Affinity: The fluorine atoms withdraw electrons, modulating the pKa of the pyrimidine ring nitrogens. This can fine-tune the hydrogen bond strength with the receptor hinge region (in kinases) or the ATP-binding pocket (in P2X3).

Data Interpretation Warning: If you observe a "bell-shaped" concentration-response curve in the FLIPR assay, the compound may be precipitating at high concentrations due to the lipophilic nature of the difluoromethoxy group. Always verify solubility in the assay buffer using nephelometry.

References

  • Richards, D., et al. (2019). Selective P2X3 antagonists for the treatment of chronic cough. Journal of Medicinal Chemistry .

  • Ford, A. P. (2012). In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization. Purinergic Signalling .

  • Zhang, J., et al. (2020).[2] Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Agents. Frontiers in Chemistry .

  • Gunthorpe, M. J., et al. (2012). The diversity in the pharmacology of P2X receptors. British Journal of Pharmacology .

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry .

Sources

Comparative

Comparing the in vivo efficacy of 2-Amino-5-(difluoromethoxy)pyrimidine in different tumor models

The 2-aminopyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the backbone of numerous clinically approved and investigational drugs, particularly in oncology.[1][2][3] Its versat...

Author: BenchChem Technical Support Team. Date: February 2026

The 2-aminopyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the backbone of numerous clinically approved and investigational drugs, particularly in oncology.[1][2][3] Its versatility allows for the development of highly potent and selective inhibitors of various protein kinases that are critical for tumor growth and survival. This guide provides a comparative analysis of the in vivo efficacy of different 2-aminopyrimidine derivatives in various tumor models, offering insights for researchers, scientists, and drug development professionals.

Targeting Key Oncogenic Signaling Pathways

2-Aminopyrimidine derivatives have been successfully designed to target a range of protein kinases implicated in cancer progression.[1] Their mechanism of action often involves competitive binding to the ATP-binding pocket of these kinases, thereby inhibiting their catalytic activity and disrupting downstream signaling cascades.

Key Signaling Pathways Targeted by 2-Aminopyrimidine Derivatives:

Signaling_Pathways CDK Cyclin-Dependent Kinases (CDKs) CellCycle Cell Cycle Progression CDK->CellCycle HDAC Histone Deacetylases (HDACs) GeneExpression Gene Expression HDAC->GeneExpression FLT3 FMS-like Tyrosine Kinase 3 (FLT3) Proliferation Cell Proliferation FLT3->Proliferation IKK IκB Kinase (IKK) Inflammation Inflammation IKK->Inflammation VEGFR Vascular Endothelial Growth Factor Receptor (VEGFR) Angiogenesis Angiogenesis VEGFR->Angiogenesis CellCycle->Proliferation Apoptosis Apoptosis GeneExpression->Apoptosis GeneExpression->Proliferation Inflammation->Proliferation Angiogenesis->Proliferation

Caption: Major signaling pathways targeted by 2-aminopyrimidine derivatives in cancer.

Representative In Vivo Efficacy Study: Xenograft Model

The in vivo efficacy of novel anticancer compounds is commonly evaluated using xenograft models, where human tumor cells are implanted into immunocompromised mice. The following protocol outlines a typical workflow for such a study.

Experimental Workflow for a Xenograft Efficacy Study:

Xenograft_Workflow A Cell Culture: Human tumor cells (e.g., MV-4-11) are cultured in vitro. B Tumor Implantation: Cells are subcutaneously injected into immunocompromised mice. A->B C Tumor Growth & Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice are randomized into treatment groups. B->C D Treatment Administration: Vehicle (control) or 2-aminopyrimidine derivative is administered (e.g., oral gavage). C->D E Monitoring & Measurement: Tumor volume and body weight are measured regularly (e.g., twice weekly). D->E F Endpoint Analysis: At the end of the study, tumors are excised and weighed. Further analysis (e.g., IHC, Western blot) can be performed. E->F

Caption: A typical experimental workflow for evaluating in vivo efficacy in a xenograft model.

Detailed Protocol:
  • Cell Culture: The human acute myeloid leukemia (AML) cell line MV-4-11, which harbors an FLT3-ITD mutation, is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Female BALB/c nude mice (6-8 weeks old) are used. All animal procedures are performed in accordance with institutional guidelines for animal care and use.

  • Tumor Implantation: MV-4-11 cells (5 x 10^6 cells in 100 µL of PBS/Matrigel mixture) are injected subcutaneously into the right flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow until they reach a mean volume of approximately 150 mm³. Mice are then randomly assigned to different treatment groups (n=8-10 mice/group).

  • Compound Preparation and Administration: The 2-aminopyrimidine derivative (e.g., Compound 8e) is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). The compound is administered once daily via oral gavage at a specified dose. The control group receives the vehicle only.

  • Efficacy Evaluation: Tumor dimensions are measured twice weekly with calipers, and tumor volume is calculated using the formula: (length × width²)/2. Animal body weights are also monitored as an indicator of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration of treatment. Tumors are then excised, weighed, and may be processed for further pharmacodynamic and biomarker analysis.

Comparative In Vivo Efficacy of 2-Aminopyrimidine Derivatives

The following table summarizes the in vivo efficacy of several 2-aminopyrimidine derivatives that have been reported in the literature. This data highlights the potential of this chemical class across various tumor models.

Compound/DrugTarget(s)Tumor ModelDosing RegimenEfficacy MetricResult
Compound 8e CDK9, HDAC1MV-4-11 xenograft (AML)Not specifiedT/C (%)29.98%[4]
LP46 IKKβRKO and HCT116 xenografts (Colorectal Cancer)Not specifiedTumor growth inhibitionSignificant suppression[5]
Compound 9k Not specifiedA549 xenograft (Lung Cancer)Not specifiedTumor growth inhibitionObvious inhibition[6]
Compound 13f Not specifiedA549 xenograft (Lung Cancer)Not specifiedTumor growth inhibitionObvious inhibition[6]
Compound 7g Tubulin, JAK2Not specifiedNot specifiedAntiproliferative activityPotent in selected cancer cells[7]

T/C (%) : Treatment/Control percentage. A lower value indicates higher efficacy.

Conclusion

The 2-aminopyrimidine scaffold continues to be a highly fruitful starting point for the design of novel anticancer agents. The derivatives discussed in this guide demonstrate significant in vivo antitumor activity across a range of hematological and solid tumor models. Their ability to potently and selectively inhibit key oncogenic kinases underscores the therapeutic potential of this chemical class. Further research focusing on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial for their clinical translation.

References

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. PubMed. [Link]

  • Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S. [Link]

  • Synthesis and Antitumor Activity Evaluation of Novel 2-Amino-5-Ethylpyrimidine Derivatives. ResearchGate. [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. [Link]

  • 2-Aminopyrimidine derivatives as anticancer drugs. ResearchGate. [Link]

  • Discovery and Structural Optimization of Novel 2-Aminopyrimidine Derivatives as Potent and Selective IKKβ Inhibitors for the Treatment of Colorectal Cancer. ACS Publications. [Link]

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. ACS Publications. [Link]

  • Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. RSC Publishing. [Link]

  • Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. ResearchGate. [Link]

  • Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. ResearchGate. [Link]

  • Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. PubMed. [Link]

  • Design, Synthesis, and Antitumor Efficacy of Substituted 2-Amino[1][4][8]triazolopyrimidines and Related Heterocycles as Dual Inhibitors for Microtubule Polymerization and Janus Kinase 2. ACS Publications. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Preprints.org. [Link]

  • In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. National Institutes of Health. [Link]

  • Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil. MDPI. [Link]

  • Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. PubMed. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. [Link]

  • Pyrimidine‐Containing Amino Acid Derivatives as New Anticancer Agents. ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

2-Amino-5-(difluoromethoxy)pyrimidine proper disposal procedures

This guide outlines the operational and disposal protocols for 2-Amino-5-(difluoromethoxy)pyrimidine . It is designed for researchers and safety officers requiring immediate, actionable technical data.

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational and disposal protocols for 2-Amino-5-(difluoromethoxy)pyrimidine . It is designed for researchers and safety officers requiring immediate, actionable technical data.

Part 1: Compound Identity & Hazard Profile

Compound: 2-Amino-5-(difluoromethoxy)pyrimidine Chemical Class: Fluorinated Aminopyrimidine Primary Risk: Thermal decomposition releases Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂) . CAS Number: Note: This specific intermediate is often custom-synthesized. Verify against vendor documentation (e.g., CAS 1192813-64-1 for the 2-Chloro analog serves as the closest hazard proxy).

Critical Hazard Summary (GHS Classifications)
Hazard TypeGHS CodeStatementOperational Implication
Acute Toxicity H302 Harmful if swallowedZero-tolerance for open-bench handling.
Skin/Eye Irritation H315 / H319 Causes skin/serious eye irritationDouble-gloving (Nitrile) required.
STOT-SE H335 May cause respiratory irritationFume hood mandatory for all solid handling.
Thermal Hazard N/A Decomposes to HF/COF₂DO NOT autoclave waste. Incineration only.

Part 2: Operational Handling & Pre-Disposal

The Golden Rule: Treat the difluoromethoxy group as a latent source of hydrofluoric acid.

Waste Segregation Protocol
  • Solid Waste: Collect in a dedicated yellow hazardous waste bag labeled "Fluorinated Organic Solids." Do not mix with general trash or biohazard waste (autoclaving fluorinated compounds can release HF gas inside the autoclave).

  • Liquid Mother Liquors: Segregate into Halogenated Solvent waste streams.

    • Constraint: Ensure the waste container is compatible with fluorides (HDPE or PP preferred over glass if acidic hydrolysis is suspected).

  • Aqueous Waste: If the compound is dissolved in aqueous buffers, check pH.

    • Action: Adjust pH to 7–9 using NaOH to prevent acid-catalyzed hydrolysis of the difluoromethoxy group before disposal.

Spill Cleanup Workflow
  • Small Spills (<5g):

    • Evacuate immediate area.[1][2][3]

    • Don PPE: Double nitrile gloves, lab coat, safety goggles, N95/P100 respirator (if powder is aerosolized).

    • Cover spill with Calcium Carbonate (CaCO₃) or a commercial HF-neutralizing spill kit (e.g., Trivorex®). Reasoning: Calcium binds free fluoride ions as insoluble CaF₂.

    • Sweep into a plastic dustpan (avoid metal) and place in a sealed wide-mouth HDPE jar.

  • Decontamination: Wash surface with a 5% Sodium Bicarbonate solution, followed by water.

Part 3: Disposal Procedures (The Core Directive)

Method A: High-Temperature Incineration (Recommended)

This is the only method that guarantees complete destruction of the difluoromethoxy moiety without generating persistent environmental toxins.

  • Requirement: The facility must use an incinerator operating at >1,100°C with a wet scrubber system (alkaline quench).

  • Mechanism:

    
    
    
    • Critical Note: Without the alkaline scrubber, the HF gas released will corrode the stack and escape into the environment.

  • RCRA Coding (US Only):

    • While not explicitly P- or U-listed, classify as D001 (Ignitable, if in solvent) and potentially D002 (Corrosive, if hydrolyzed). Label as "Toxic, Halogenated."

Method B: Chemical Deactivation (Pre-treatment)

Use this only if incineration is unavailable or for treating aqueous waste before pickup.

  • Dissolution: Dissolve waste in 10% NaOH solution.

  • Hydrolysis: Heat to 50°C for 2 hours (in a fume hood).

    • Chemistry: The base attacks the difluoromethoxy group, releasing fluoride ions.

  • Precipitation: Add excess Calcium Chloride (CaCl₂) .

    • Result: Precipitates Calcium Fluoride (CaF₂), a stable, non-toxic solid.

  • Filtration: Filter the solid CaF₂ (dispose as solid chemical waste). The filtrate can often be neutralized and disposed of as non-hazardous aqueous waste (verify with local EHS).

Part 4: Visualized Workflows

Figure 1: Waste Segregation Decision Tree

Caption: Logical flow for segregating 2-Amino-5-(difluoromethoxy)pyrimidine waste to prevent incompatible storage and ensure proper destruction.

WasteSegregation Start Waste Generation 2-Amino-5-(difluoromethoxy)pyrimidine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder/Contaminated PPE Liquid Liquid / Solution StateCheck->Liquid Mother Liquor SolidBin Solid Waste Bin (Double Bagged) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Organic Solvent (DCM, DMSO, DMF) SolventCheck->Halogenated Organic Aqueous Aqueous Buffer SolventCheck->Aqueous Water-based HaloBin Halogenated Waste Carboy (HDPE Container) Halogenated->HaloBin PreTreat Pre-treatment (Add CaCl2 -> Filter) Aqueous->PreTreat Incineration High-Temp Incineration (>1100°C + Scrubber) SolidBin->Incineration HaloBin->Incineration PreTreat->SolidBin CaF2 Precipitate PreTreat->HaloBin Filtrate (if organic residues)

Figure 2: Thermal Decomposition & Scrubbing Mechanism

Caption: The chemical pathway during incineration. Note the critical role of the scrubber in neutralizing HF and Carbonyl Fluoride.

Decomposition Compound Difluoromethoxy Precursor Furnace Incinerator (1100°C) Compound->Furnace Combustion Gases Toxic Gases: HF, COF2, NOx Furnace->Gases Thermal Breakdown Scrubber Wet Scrubber (NaOH Spray) Gases->Scrubber Exhaust Flow SafeWaste Safe Effluent: NaF, H2O, N2 Scrubber->SafeWaste Neutralization

[4][5]

References

  • US Environmental Protection Agency (EPA). (2025). Incineration of Halogenated Organic Compounds: Technical Guidelines for PFAS and Fluorinated Intermediates. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: Fluorinated Pyrimidines and Thermal Decomposition Hazards. Retrieved from [Link]

  • Daikin Chemicals. (2023).[4] Guide to Safe Handling of Fluoropolymers and Decomposition Products (HF/COF₂). Retrieved from [Link]

Sources

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